molecular formula C11H9NO5 B11726753 2-(3-Carboxyprop-2-enamido)benzoic acid

2-(3-Carboxyprop-2-enamido)benzoic acid

Katalognummer: B11726753
Molekulargewicht: 235.19 g/mol
InChI-Schlüssel: QRJVIZCSCVUXBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(3-Carboxyprop-2-enamido)benzoic acid is a useful research compound. Its molecular formula is C11H9NO5 and its molecular weight is 235.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Carboxyprop-2-enamido)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Carboxyprop-2-enamido)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(3-carboxyprop-2-enoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5/c13-9(5-6-10(14)15)12-8-4-2-1-3-7(8)11(16)17/h1-6H,(H,12,13)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJVIZCSCVUXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of 2-(3-Carboxyprop-2-enamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Carboxyprop-2-enamido)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(3-Carboxyprop-2-enamido)benzoic acid, a notable derivative of anthranilic acid. This document is tailored for researchers, scientists, and professionals in the field of drug development and materials science. It delves into the mechanistic underpinnings of its synthesis via nucleophilic acyl substitution, offers a detailed, field-proven experimental protocol, and presents a systematic approach to its structural and spectroscopic characterization. The guide emphasizes the rationale behind experimental choices, ensuring a deep understanding of the process from both a theoretical and practical standpoint.

Introduction: Significance and Synthesis Strategy

2-(3-Carboxyprop-2-enamido)benzoic acid, also known as N-(2-carboxyphenyl)maleamic acid, is a dicarboxylic acid derivative formed from the reaction of two readily available precursors: anthranilic acid and maleic anhydride. Its structure, featuring both a benzoic acid and a maleamic acid moiety, makes it an interesting building block in various chemical applications.

Scientific Significance: The primary importance of maleanilic acids, such as the title compound, lies in their role as precursors to N-substituted maleimides.[1] Maleimides are a critical class of compounds utilized as monomers in the synthesis of high-performance polymers and polyimides, which are valued for their thermal stability.[2] Furthermore, the maleimide scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antifungal and anticancer properties.[1][2] The molecule's two carboxylic acid groups also present opportunities for further functionalization or for use as a chelating ligand.

Synthesis Overview: The synthesis of 2-(3-Carboxyprop-2-enamido)benzoic acid is a classic example of nucleophilic acyl substitution. The reaction involves the nucleophilic attack of the amino group of anthranilic acid on one of the carbonyl carbons of the maleic anhydride ring. This results in the opening of the anhydride ring to form the corresponding amic acid. The reaction is generally high-yielding and can be performed under mild conditions.

Synthesis Methodology

Principle of the Reaction: A Mechanistic Perspective

The formation of 2-(3-Carboxyprop-2-enamido)benzoic acid proceeds through a well-established nucleophilic acyl substitution mechanism.[3][4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group in anthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of maleic anhydride. This initial attack leads to the formation of a tetrahedral intermediate.[5]

  • Ring Opening: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen bond of the anhydride ring breaks, with the oxygen atom abstracting a proton from the now positively charged nitrogen atom.

  • Product Formation: This concerted process results in the opening of the anhydride ring and the formation of the stable amide and carboxylic acid functional groups of the final product.

The reaction is typically rapid and often exothermic.[2]

Reaction Mechanism Diagram

Caption: Mechanism of nucleophilic acyl substitution.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Anthranilic AcidReagent Grade, ≥99%Standard chemical supplier
Maleic AnhydrideReagent Grade, ≥99%Standard chemical supplierShould be protected from moisture.
AcetoneACS GradeStandard chemical supplierUsed as the reaction solvent.
Deionized WaterLaboratory supplyUsed for washing the product.
Beakers and Erlenmeyer flasks
Magnetic stirrer and stir bar
Büchner funnel and filter flaskFor product isolation.
Vacuum source
Drying oven or vacuum desiccator
Detailed Step-by-Step Protocol

This protocol is based on a common solvent-based approach that ensures good mixing and temperature control.

  • Preparation of Reactant Solution: In a 250 mL Erlenmeyer flask, dissolve 9.8 g (0.1 mol) of maleic anhydride in 100 mL of acetone with gentle stirring at room temperature.

  • Addition of Anthranilic Acid: To the stirred solution, add 13.7 g (0.1 mol) of anthranilic acid in one portion.

  • Reaction: A precipitate will often form within minutes. Continue to stir the resulting suspension at room temperature for 1 hour to ensure the reaction goes to completion. The reaction is typically exothermic, but external cooling is usually not necessary for this scale.

  • Isolation of the Product: After 1 hour, collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two 50 mL portions of cold deionized water to remove any unreacted maleic acid (from hydrolysis of the anhydride) or anthranilic acid.

  • Drying: Dry the product in a vacuum oven at 60-70°C overnight or in a vacuum desiccator until a constant weight is achieved. The expected yield is typically high, often exceeding 90%.

Experimental Workflow: Synthesis

Synthesis_Workflow A 1. Dissolve Maleic Anhydride in Acetone B 2. Add Anthranilic Acid A->B C 3. Stir at Room Temperature for 1 hour B->C D 4. Isolate Product by Vacuum Filtration C->D E 5. Wash with Cold Deionized Water D->E F 6. Dry Product Under Vacuum E->F G Final Product F->G

Caption: Step-by-step synthesis workflow.

Physicochemical Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized 2-(3-Carboxyprop-2-enamido)benzoic acid.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests a pure compound.

  • Expected Range: While a specific value for this exact compound is not widely published, similar maleanilic acids have melting points in the range of 180-220°C. For instance, N-(p-chloro)maleanilic acid melts at 197-199°C.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic FT-IR Peaks:

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Appearance
~3300N-H (Amide)StretchingBroad
3200-2500O-H (Carboxylic Acid)StretchingVery broad
~1700C=O (Carboxylic Acid)StretchingStrong, sharp
~1650C=O (Amide I)StretchingStrong, sharp
~1600C=C (Aromatic & Alkene)StretchingMedium
~1540N-H bend (Amide II)BendingMedium

The absence of the characteristic anhydride C=O stretching bands (around 1850 and 1780 cm⁻¹) is a key indicator of a successful reaction.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆, in which the acidic protons are often observable.

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Singlet (broad)2H-COOHAcidic protons, highly deshielded.
~9.5-10.5Singlet1H-NH-Amide proton, deshielded.
~8.0-8.2Doublet1HAr-HAromatic proton ortho to COOH on benzoic acid ring.
~7.0-7.8Multiplet3HAr-HRemaining aromatic protons.
~6.3-6.5Doublet1H=CH-Vinylic proton of the maleamic acid moiety.
~6.1-6.3Doublet1H=CH-Vinylic proton of the maleamic acid moiety.

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Carbon TypeAssignment
~168QuaternaryCarboxylic Carbon (Benzoic)
~166QuaternaryAmide Carbonyl
~165QuaternaryCarboxylic Carbon (Maleamic)
~140QuaternaryAromatic C (bonded to N)
~130-135TertiaryAromatic CH
~130-135TertiaryVinylic CH
~115-125TertiaryAromatic CH
~115QuaternaryAromatic C (bonded to COOH)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion: For C₁₁H₉NO₅, the expected monoisotopic mass is approximately 235.0481 g/mol . In electrospray ionization (ESI), one would expect to observe the [M-H]⁻ ion at m/z ≈ 234 in negative mode or the [M+H]⁺ ion at m/z ≈ 236 in positive mode.

  • Key Fragmentation Pattern: A characteristic fragmentation would be the loss of H₂O (18 Da) and CO₂ (44 Da) from the carboxylic acid groups. Another likely fragmentation is the cleavage of the amide bond.

Characterization Workflow

Characterization_Workflow Start Synthesized Product MP Melting Point Determination Start->MP FTIR FT-IR Spectroscopy Start->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry Start->MS Purity Assess Purity (Sharp MP Range) MP->Purity Func_Groups Confirm Functional Groups (Amide, COOH) FTIR->Func_Groups Structure Elucidate Structure (Connectivity) NMR->Structure Mol_Weight Confirm Molecular Weight & Formula MS->Mol_Weight Final Structure Confirmed Purity->Final Func_Groups->Final Structure->Final Mol_Weight->Final

Caption: Logical flow for product characterization.

Discussion and Troubleshooting

  • Yield Optimization: The reaction is generally very efficient. To maximize yield, ensure the maleic anhydride is dry, as moisture will hydrolyze it to maleic acid, which will not react with the aniline. Using a slight excess of the more volatile solvent (acetone) can help maintain a stirrable slurry.

  • Purity Concerns: The primary impurity is often unreacted starting materials or maleic acid. The recommended washing procedure with cold water is typically sufficient to remove these more soluble impurities. If further purification is needed, recrystallization from a suitable solvent like an ethanol/water mixture can be employed.

  • Discoloration: The product is typically an off-white or pale yellow powder.[1] Significant discoloration might indicate the presence of impurities from the starting aniline, which can sometimes be colored due to oxidation.

Conclusion

The synthesis of 2-(3-Carboxyprop-2-enamido)benzoic acid is a robust and straightforward procedure that serves as an excellent example of nucleophilic acyl substitution. Its characterization relies on a standard suite of analytical techniques that, when interpreted correctly, provide unambiguous confirmation of the product's structure and purity. This guide provides the necessary theoretical background and practical protocols to enable researchers to confidently synthesize and characterize this versatile chemical intermediate, paving the way for its use in the development of advanced materials and potentially bioactive molecules.

References

  • PrepChem.com. Synthesis of maleanilic acid. Available at: [Link]

  • Gowda, B. T., Tokarcik, M., Kožíšek, J., Shakuntala, K., & Fuess, H. (2009). N-(2-Methylphenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o1554. Available at: [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available at: [Link]

  • IOSR Journal. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal of Applied Chemistry. Available at: [Link]

  • SciSpace. (2012). Solvent free preparation of N-substituted maleanilic acid. Available at: [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Acid Anhydrides. Available at: [Link]

  • Journal of Chemical Education. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Available at: [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]

  • Quora. (2016). Can somebody explain the reaction mechanism for this nucleophilic acyl substitution? Available at: [Link]

  • PrepChem.com. Synthesis of N-(para-carboxyphenyl)maleimide. Available at: [Link]

  • PubChem. 2-((3-Carboxyphenyl)amino)benzoic acid. Available at: [Link]

  • ResearchGate. (n.d.). Infrared spectrum of maleic anhydride and maleic acid. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm... Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Available at: [Link]

  • Wikipedia. (n.d.). Maleamic acid. Available at: [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Carboxyprop-2-enamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2-(3-Carboxyprop-2-enamido)benzoic acid (also known as N-Maleoylanthranilic acid). Aimed at researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectral characteristics, and key physical parameters of this molecule. The guide offers a blend of theoretical predictions and established experimental protocols to facilitate a thorough understanding and practical application of this compound in a research setting.

Introduction and Chemical Identity

2-(3-Carboxyprop-2-enamido)benzoic acid is a dicarboxylic acid derivative of anthranilic acid. Its structure, featuring a reactive maleimide moiety, makes it a compound of interest for bioconjugation and material science applications. Understanding its fundamental physicochemical properties is paramount for its effective utilization in research and development.

Chemical Structure:

Caption: Chemical Identity of 2-(3-Carboxyprop-2-enamido)benzoic acid.

Synthesis Pathway

A plausible and efficient synthesis of 2-(3-Carboxyprop-2-enamido)benzoic acid involves the acylation of anthranilic acid with maleic anhydride. This reaction is a straightforward nucleophilic acyl substitution where the amino group of anthranilic acid attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amido-acid.

Synthesis Anthranilic_Acid Anthranilic Acid Reaction Nucleophilic Acyl Substitution Anthranilic_Acid->Reaction Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Reaction Solvent Anhydrous Solvent (e.g., Acetic Acid) Solvent->Reaction Product 2-(3-Carboxyprop-2-enamido)benzoic acid Reaction->Product Purification Recrystallization Product->Purification

Caption: Proposed synthesis workflow for 2-(3-Carboxyprop-2-enamido)benzoic acid.

Experimental Protocol: Synthesis
  • Reactant Preparation: Dissolve equimolar amounts of anthranilic acid and maleic anhydride in a suitable anhydrous solvent, such as glacial acetic acid, in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to reflux with constant stirring for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-(3-Carboxyprop-2-enamido)benzoic acid as a solid.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 2-(3-Carboxyprop-2-enamido)benzoic acid. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

PropertyValueSource
Melting Point 228 °C (decomposes)Chemical Supplier Data
Boiling Point 552.0 ± 50.0 °C (Predicted)Chemical Supplier Data
Density 1.504 ± 0.06 g/cm³ (Predicted)Chemical Supplier Data
pKa 2.73 ± 0.25 (Predicted)Chemical Supplier Data
Solubility Experimental determination required-

Experimental Methodologies for Physicochemical Characterization

This section details the standard experimental protocols for determining the key physicochemical properties of 2-(3-Carboxyprop-2-enamido)benzoic acid.

Determination of Melting Point

The melting point provides a quick assessment of the purity of a crystalline solid. A sharp melting range typically indicates a high degree of purity.

MeltingPoint Start Start Sample_Prep Pack Sample in Capillary Tube Start->Sample_Prep Apparatus Place in Melting Point Apparatus Sample_Prep->Apparatus Heating Heat Slowly (1-2 °C/min) Apparatus->Heating Observation Observe and Record Melting Range Heating->Observation End End Observation->End

Caption: Workflow for melting point determination.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the solubility and bioavailability of a compound. As 2-(3-Carboxyprop-2-enamido)benzoic acid is a dicarboxylic acid, two pKa values are expected. Potentiometric titration is a reliable method for their determination.

pKa_Determination Start Start Prepare_Solution Prepare Aqueous Solution of the Compound Start->Prepare_Solution Titration Titrate with Standardized Base (e.g., NaOH) Prepare_Solution->Titration Measure_pH Record pH after each Titrant Addition Titration->Measure_pH Plot_Data Plot pH vs. Volume of Titrant Measure_pH->Plot_Data Determine_pKa Identify Inflection Points to Determine pKa1 and pKa2 Plot_Data->Determine_pKa End End Determine_pKa->End

Caption: Workflow for pKa determination via potentiometric titration.

Determination of Aqueous Solubility

Solubility is a fundamental property for any compound intended for biological applications. The shake-flask method is a standard approach to determine the equilibrium solubility of a solid in a given solvent.

Solubility_Determination Start Start Add_Excess Add Excess Solid to Aqueous Buffer Start->Add_Excess Equilibrate Shake at Constant Temperature until Equilibrium Add_Excess->Equilibrate Separate Separate Undissolved Solid (Centrifugation/Filtration) Equilibrate->Separate Analyze Analyze Solute Concentration in Supernatant (e.g., HPLC, UV-Vis) Separate->Analyze End End Analyze->End

An In-Depth Technical Guide to 2-(3-Carboxyprop-2-enamido)benzoic acid (CAS Number 62530-49-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(3-carboxyprop-2-enamido)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related analogs and established chemical principles to offer a robust technical resource.

Introduction and Chemical Identity

2-(3-Carboxyprop-2-enamido)benzoic acid, also known as 2-(maleamido)benzoic acid, belongs to the class of N-acylated anthranilic acid derivatives. This structural motif, combining an anthranilic acid core with an acyl group, is found in a variety of biologically active compounds. The presence of two carboxylic acid moieties and an amide linkage suggests potential for diverse chemical interactions and biological activities, including anti-inflammatory and antiproliferative effects, which are often associated with benzoic acid derivatives.[1]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 62530-49-8-
Molecular Formula C₁₁H₉NO₅-
Molecular Weight 235.19 g/mol -
Predicted Boiling Point 552.0 ± 50.0 °C-
Melting Point 228 °C (decomposes)ChemicalBook
Predicted Density 1.504 ± 0.06 g/cm³-
Synonyms 2-(Maleamido)benzoic acid, N-(2-Carboxyphenyl)maleamic acid-

Proposed Synthesis and Purification

A plausible and efficient synthesis of 2-(3-carboxyprop-2-enamido)benzoic acid involves the acylation of 2-aminobenzoic acid (anthranilic acid) with maleic anhydride. This reaction is a standard method for forming amic acids.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve 2-aminobenzoic acid (1 equivalent) in a suitable aprotic solvent, such as acetone or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Anhydride: To the stirred solution, add maleic anhydride (1 equivalent) portion-wise at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Isolation: Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation. The solid product is then collected by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to obtain 2-(3-carboxyprop-2-enamido)benzoic acid as a white or off-white solid.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start Dissolve 2-aminobenzoic acid in aprotic solvent add_anhydride Add maleic anhydride portion-wise start->add_anhydride react Stir at room temperature for 2-4 hours add_anhydride->react monitor Monitor reaction by TLC react->monitor precipitate Induce precipitation (if necessary) monitor->precipitate Reaction complete filtrate Collect solid by vacuum filtration precipitate->filtrate wash Wash with cold solvent filtrate->wash dry Dry product under vacuum wash->dry end end dry->end Final Product

Caption: A typical workflow for the synthesis and purification of 2-(3-carboxyprop-2-enamido)benzoic acid.

Structural Elucidation: Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring, the vinyl protons of the maleamic acid moiety, and the acidic protons of the two carboxyl groups. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.2 ppm.[2] The vinyl protons should present as two doublets in the region of 6.0-6.5 ppm with a cis-coupling constant. The amide proton will likely be a broad singlet, and the carboxylic acid protons will be very broad signals at the downfield end of the spectrum (>10 ppm).[3][4]

  • ¹³C NMR: The carbon NMR spectrum will feature signals for the carbonyl carbons of the amide and carboxylic acids in the range of 165-175 ppm. The aromatic carbons will resonate between 110-140 ppm, and the vinyl carbons will appear around 130-135 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • A broad O-H stretching band for the carboxylic acid groups from 2500-3300 cm⁻¹.[5]

  • A strong C=O stretching band for the carboxylic acids and the amide around 1680-1720 cm⁻¹.[5]

  • An N-H stretching vibration for the amide group around 3300 cm⁻¹.

  • C=C stretching for the aromatic ring and the alkene around 1550-1650 cm⁻¹.[5]

  • C-N stretching of the amide around 1200-1300 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ at m/z 235. The fragmentation pattern would likely involve the loss of water (m/z 217), a carboxyl group (m/z 190), and cleavage of the amide bond.[6]

Potential Biological Activity and Mechanism of Action

Derivatives of benzoic acid are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The mechanism of action for many benzoic acid derivatives involves the disruption of cellular processes through their acidic nature or by interacting with specific enzymes.[7]

Structurally related cinnamoyl anthranilates have been investigated as antiallergic and antiproliferative agents.[8] Given the structural similarities, 2-(3-carboxyprop-2-enamido)benzoic acid could potentially exhibit similar activities. The presence of two carboxylic acid groups might enhance its ability to chelate metal ions or interact with biological targets through hydrogen bonding.

Hypothesized Mechanism of Action

A potential mechanism of action could involve the inhibition of enzymes in inflammatory or proliferative pathways. For instance, some benzoic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation.

G cluster_pathway Potential Anti-Inflammatory Pathway compound 2-(3-Carboxyprop-2-enamido) benzoic acid enzyme Target Enzyme (e.g., COX) compound->enzyme Inhibition product Prostaglandins (Inflammatory Mediators) enzyme->product Catalysis substrate Arachidonic Acid substrate->enzyme inflammation Inflammation product->inflammation G cluster_workflow Biological Evaluation Workflow synthesis Synthesis & Purification characterization Structural Characterization (NMR, IR, MS) synthesis->characterization invitro In Vitro Screening (Cytotoxicity, Anti-inflammatory) characterization->invitro mechanistic Mechanism of Action Studies (Enzyme Assays, Western Blot) invitro->mechanistic invivo In Vivo Studies (Animal Models) mechanistic->invivo lead_optimization Lead Optimization invivo->lead_optimization Promising Results

Caption: A general workflow for the biological evaluation of a novel compound.

Conclusion

2-(3-Carboxyprop-2-enamido)benzoic acid represents a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug development. While direct experimental data is currently sparse, this guide provides a solid foundation for researchers by proposing robust synthesis and characterization methods, predicting key spectroscopic features, and outlining a strategic approach for biological evaluation based on the activities of structurally related compounds. Further research into this and similar N-acylated anthranilic acid derivatives is warranted to fully explore their therapeutic potential.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12422083, 2-(3-Carboxypropyl)benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

  • IJARSCT. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3).
  • Appendix 2. (n.d.). 1H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]

  • BindingDB. (n.d.). 2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enamido]benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

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IUPAC name for 2-(3-Carboxyprop-2-enamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2Z)-4-((2-carboxyphenyl)amino)-4-oxobut-2-enoic Acid

This technical guide provides a comprehensive overview of 2-(3-Carboxyprop-2-enamido)benzoic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. This document delves into its nomenclature, synthesis, physicochemical properties, and potential applications, grounding all claims in authoritative scientific literature.

Nomenclature and Structural Elucidation

The topic compound, 2-(3-Carboxyprop-2-enamido)benzoic acid, is a derivative of both benzoic acid and maleic acid. It is systematically synthesized from the reaction of 2-aminobenzoic acid (anthranilic acid) and maleic anhydride.

  • Common Name : N-(2-carboxyphenyl)maleamic acid

  • Systematic IUPAC Name : (2Z)-4-((2-carboxyphenyl)amino)-4-oxobut-2-enoic acid

  • Synonyms : 2-((Z)-3-carboxyacrylamido)benzoic acid

The structure is characterized by a benzoic acid moiety substituted at the 2-position with a maleamic acid group. The "(2Z)" designation in the IUPAC name specifies the cis configuration of the double bond in the butenoic acid backbone, a direct consequence of its synthesis from maleic anhydride.

Physicochemical and Computed Properties

N-substituted maleamic acids are typically white crystalline solids.[1] While specific experimental data for N-(2-carboxyphenyl)maleamic acid is not extensively reported, its properties can be predicted based on its constituent parts and data from analogous compounds. The presence of two carboxylic acid groups and an amide linkage suggests the potential for strong intermolecular hydrogen bonding.[2]

Table 1: Physicochemical and Computed Properties

PropertyValueSource / Method
Molecular Formula C₁₁H₉NO₅Calculation
Molecular Weight 235.19 g/mol Calculation
Appearance White to off-white solid (predicted)[1][3]
Melting Point (°C) Not available in searched literature.-
Melting Point (°C) of Analogs Maleamic acid: 158-161N-(2-methoxyphenyl)maleamic acid: ~237[3][4]
Solubility Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO).[5]
pKa Predicted to have two acidic protons (carboxylic acids).Chemical intuition

Synthesis: Ring-Opening of Maleic Anhydride

The synthesis of N-(2-carboxyphenyl)maleamic acid is achieved through a direct and efficient nucleophilic acyl substitution reaction. This involves the ring-opening of maleic anhydride by the amino group of anthranilic acid.[1] This reaction is characteristic for the preparation of various maleamic acids.[1]

The reaction proceeds readily, often at room temperature or with gentle heating, by adding the amine to a solution of maleic anhydride in a suitable aprotic solvent.[5] The maleamic acid product frequently precipitates from the reaction mixture, allowing for simple isolation by filtration.

Experimental Protocol: Synthesis of N-(2-carboxyphenyl)maleamic acid

This protocol is adapted from established methods for the synthesis of similar N-substituted maleamic acids.

Materials:

  • Maleic Anhydride (1.0 eq)

  • Anthranilic Acid (1.0 eq)

  • Anhydrous Acetone (or Dioxane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice water bath

Methodology:

  • In a clean, dry round-bottom flask, dissolve maleic anhydride (1.0 eq) in a minimal amount of anhydrous acetone with stirring.

  • Cool the solution in an ice water bath.

  • In a separate flask, prepare a solution of anthranilic acid (1.0 eq) in anhydrous acetone.

  • Add the anthranilic acid solution dropwise to the cooled maleic anhydride solution with vigorous stirring over 15-20 minutes.

  • A white precipitate is expected to form almost immediately upon addition.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1 hour, then let it warm to room temperature and stir for another 2 hours.

  • Isolate the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold acetone or diethyl ether to remove any unreacted starting materials.

  • Dry the product, N-(2-carboxyphenyl)maleamic acid, under vacuum to a constant weight. The purity can be checked by melting point analysis and spectroscopic methods (IR, NMR).

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of N-(2-carboxyphenyl)maleamic acid.

SynthesisWorkflow cluster_start Starting Materials anthranilic_acid Anthranilic Acid (2-Aminobenzoic Acid) reaction Nucleophilic Acyl Substitution (Ring-Opening Reaction) anthranilic_acid->reaction maleic_anhydride Maleic Anhydride dissolution Dissolve Maleic Anhydride in Anhydrous Acetone maleic_anhydride->dissolution dissolution->reaction precipitation Precipitation of Product reaction->precipitation isolation Vacuum Filtration & Washing precipitation->isolation drying Drying Under Vacuum isolation->drying product Final Product: N-(2-carboxyphenyl)maleamic acid drying->product caption Figure 1. Synthetic workflow for N-(2-carboxyphenyl)maleamic acid.

Figure 1. Synthetic workflow for N-(2-carboxyphenyl)maleamic acid.

Chemical Reactivity and Potential Applications

The bifunctional nature of N-(2-carboxyphenyl)maleamic acid—possessing both a nucleophilic amide and two carboxylic acid groups—makes it a versatile intermediate for further chemical transformations and a candidate for biological evaluation.

Cyclodehydration to N-(2-carboxyphenyl)maleimide

A primary reaction of N-substituted maleamic acids is cyclodehydration to form the corresponding N-substituted maleimides. This intramolecular condensation is typically induced by heating in the presence of a dehydrating agent, such as acetic anhydride, often with a catalyst like sodium acetate.

The cyclization can proceed via two pathways, leading to either the thermodynamically stable maleimide or the kinetically favored isomaleimide. The maleimide is generally the major product due to its greater stability.

CyclizationMechanism cluster_pathways Cyclodehydration Pathways maleamic_acid N-(2-carboxyphenyl)maleamic acid reagents + Acetic Anhydride, Heat maleamic_acid->reagents path_n Attack by Amide Nitrogen maleimide N-(2-carboxyphenyl)maleimide (Thermodynamic Product) path_n->maleimide Favored path_o Attack by Amide Oxygen isomaleimide N-(2-carboxyphenyl)isomaleimide (Kinetic Product) path_o->isomaleimide Less Favored reagents->path_n reagents->path_o caption Figure 2. Cyclodehydration of N-(2-carboxyphenyl)maleamic acid.

Figure 2. Cyclodehydration of N-(2-carboxyphenyl)maleamic acid.
Potential in Drug Development and Materials Science

While direct biological data on N-(2-carboxyphenyl)maleamic acid is limited, its structural motifs are present in many biologically active compounds, suggesting its potential as a scaffold in medicinal chemistry.

  • Anti-inflammatory Potential : A large series of N-arylanthranilic acids, which share the core N-phenylanthranilic acid structure, have demonstrated significant anti-inflammatory activity. This suggests that the title compound could be investigated for similar properties.

  • Antimicrobial and Anticancer Applications : Amide derivatives of unsaturated carboxylic acids, such as cinnamamides, have shown a broad spectrum of biological activities, including antibacterial, antifungal, and antiproliferative effects.[5] The unsaturated amide system in N-(2-carboxyphenyl)maleamic acid makes it an interesting candidate for screening in these areas.

  • Polymer and Materials Science : Maleamic acids and their corresponding maleimides are valuable monomers in polymer chemistry. They can be incorporated into polymer backbones to create materials with specific thermal and mechanical properties.

Conclusion

N-(2-carboxyphenyl)maleamic acid, systematically named (2Z)-4-((2-carboxyphenyl)amino)-4-oxobut-2-enoic acid, is a readily accessible and chemically versatile compound. Its straightforward synthesis from commercially available precursors, coupled with its potential for cyclization to the corresponding maleimide and the established biological relevance of its structural components, makes it a molecule of high interest for researchers in both medicinal chemistry and materials science. Further investigation into its biological activity and its utility as a synthetic building block is warranted.

References

  • Gowda, B. T., et al. (2009). N-(2-Methylphenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3069. [Link]

  • Wikipedia contributors. (2023). Maleamic acid. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). Unusual crystal structure of N-substituted maleamic acid – very strong effect of intramolecular hydrogen bonds. ResearchGate. [Link]

  • The Good Scents Company. (n.d.). maleic acid, 110-16-7. The Good Scents Company. [Link]

  • PubChem. (n.d.). 2-(3-Carboxypropyl)benzoic acid. PubChem. [Link]

  • Gowda, B. T., et al. (2009). N-(2,4,6-Trimethylphenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2945. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of the synthesized compounds. ResearchGate. [Link]

  • PubChem. (n.d.). N-[Carboxymethyl]maleamic acid. PubChem. [Link]

  • Souto, J. A., et al. (2022). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal, 28(24), e202200267. [Link]

  • PureSynth. (n.d.). N-(2-Methoxyphenyl)Maleamic Acid 97%. PureSynth. [Link]

  • Ottokemi. (n.d.). Maleic acid, 99%. Ottokemi. [Link]

  • Patil, C. J., et al. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, thio-2,2'-di (CAS 22219-02-9). Cheméo. [Link]

Sources

Topic: Natural Sources and Analogues of 2-(3-Carboxyprop-2-enamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

While 2-(3-Carboxyprop-2-enamido)benzoic acid itself is not documented as a natural product, its core structure represents a critical intersection of natural precursor pathways and rational drug design. This molecule is best understood as a synthetic analogue designed to probe and inhibit bacterial metabolic pathways, specifically the biosynthesis of salicylic acid, a key precursor for iron-chelating siderophores. Siderophore production is a crucial virulence factor for many pathogenic bacteria, such as Pseudomonas aeruginosa, making the enzymes in this pathway prime targets for novel antimicrobial agents. This guide provides an in-depth exploration of the natural biosynthetic blueprint that inspires the creation of such analogues, a detailed methodology for their chemical synthesis and biological evaluation, and the scientific rationale that connects them.

The Natural Blueprint: Salicylate Biosynthesis in Pathogenic Bacteria

The significance of synthetic analogues like 2-(3-Carboxyprop-2-enamido)benzoic acid is rooted in their ability to interfere with vital natural processes. In many bacteria, the shikimate pathway produces chorismate, a critical branch-point metabolite.[1] In organisms like P. aeruginosa, chorismate is diverted for the production of salicylic acid, the foundational scaffold for the siderophore pyochelin.[2][3][4] Siderophores are indispensable for bacterial survival in iron-limited environments, such as a host organism, making their synthesis a key factor in pathogenicity.[5][6]

The conversion of chorismate to salicylate is a two-step enzymatic process:

  • Isochorismate Synthase (PchA): This enzyme catalyzes the isomerization of chorismate to isochorismate.

  • Isochorismate Pyruvate Lyase (PchB / IPL): PchB then catalyzes the elimination of pyruvate from isochorismate to yield salicylate.[1][7][8]

The absence of this pathway in humans makes PchA and particularly PchB highly attractive targets for the development of selective antibacterial drugs.[9]

Salicylate Biosynthesis Pathway cluster_Shikimate Shikimate Pathway cluster_Salicylate Salicylate Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate PchA (Isochorismate Synthase) Salicylate Salicylate Isochorismate->Salicylate PchB (Isochorismate Pyruvate Lyase) Pyruvate Pyruvate Isochorismate->Pyruvate Pyochelin_Siderophore Pyochelin_Siderophore Salicylate->Pyochelin_Siderophore Downstream Enzymes

Figure 1: Bacterial Salicylate Biosynthesis Pathway.

Rationale and Design of Synthetic Analogues

The core objective in designing analogues like 2-(3-carboxyprop-2-enamido)benzoic acid is to create molecules that can effectively bind to the active site of a target enzyme, like PchB, and inhibit its function. The structure of the topic compound is a logical fusion of two key components:

  • 2-Aminobenzoic Acid (Anthranilate) Core: This portion resembles the aromatic ring structure of the natural substrate.

  • 3-Carboxyprop-2-enoyl Side Chain: This moiety, derived from maleic or fumaric acid, acts as a mimic of the pyruvyl side chain of isochorismate.

The amide linkage provides the correct spatial orientation and electronic properties to interact with active site residues. The hypothesis is that such a molecule can act as a competitive inhibitor, occupying the active site and preventing the binding and turnover of the natural substrate, isochorismate. This strategy of mimicking an enzyme's substrate or transition state is a cornerstone of modern drug design.[9]

Chemical Synthesis and Biological Evaluation

The creation and validation of novel enzyme inhibitors is a multi-step process involving chemical synthesis, structural confirmation, and biological activity assessment.

Experimental Protocol: Synthesis of 2-(3-Carboxyprop-2-enamido)benzoic Acid

This protocol outlines a plausible and robust method for the laboratory synthesis of the target compound, starting from commercially available reagents. The core of the synthesis is a nucleophilic acyl substitution to form the central amide bond.

Materials:

  • 2-Aminobenzoic acid (Anthranilic acid)

  • Maleic anhydride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Pyridine

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, standard glassware

Procedure:

  • Reactant Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.37 g (10 mmol) of 2-aminobenzoic acid in 20 mL of anhydrous DMF.

  • Addition of Anhydride: To the stirring solution, add 0.98 g (10 mmol) of maleic anhydride in one portion at room temperature. A slight exotherm may be observed.

  • Reaction: Add 0.8 mL (~10 mmol) of pyridine to the mixture to act as a base catalyst. Allow the reaction to stir at room temperature for 12-18 hours under a drying tube to protect from atmospheric moisture.

  • Work-up and Acidification: Pour the reaction mixture into 100 mL of deionized water. Acidify the aqueous solution to a pH of ~2 by slowly adding 1M HCl. A white precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product, 2-(3-carboxyprop-2-enamido)benzoic acid.

Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Chemical Synthesis Workflow Start Starting Materials (2-Aminobenzoic Acid, Maleic Anhydride) Reaction Amide Formation (DMF, Pyridine, RT, 12h) Start->Reaction Workup Aqueous Work-up & Acidification (HCl) Reaction->Workup Extraction Liquid-Liquid Extraction (Ethyl Acetate) Workup->Extraction Purification Drying & Concentration Extraction->Purification Final Recrystallization & Characterization Purification->Final Product Final Product Final->Product

Figure 2: General Workflow for Chemical Synthesis.
Experimental Protocol: PchB Enzyme Inhibition Assay

To determine if the synthesized analogue inhibits PchB, a continuous spectrophotometric assay can be employed. This assay monitors the disappearance of the substrate, isochorismate, which absorbs UV light.

Materials:

  • Purified recombinant PchB enzyme

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Isochorismate substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at ~275 nm

Procedure:

  • Assay Preparation: In a 96-well plate, prepare reaction mixtures containing assay buffer and varying concentrations of the synthesized inhibitor (e.g., from 0.1 µM to 100 µM). Include a control well with DMSO vehicle only.

  • Enzyme Addition: Add a fixed, non-saturating concentration of purified PchB enzyme to each well. Incubate for 10 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding a fixed concentration of the isochorismate substrate to each well.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at ~275 nm over time. The rate of reaction is proportional to the slope of this line.

  • Data Analysis: Calculate the initial velocity for each inhibitor concentration. Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Data Presentation: Comparative Inhibitor Activity

The results from inhibition assays are most powerful when placed in the context of other known inhibitors. The table below presents representative data for inhibitors of chorismate-utilizing enzymes, illustrating the range of potencies researchers aim for.

Compound/Analogue IDTarget EnzymeInhibition TypeIC₅₀ (µM)Reference
Analogue A PchB (P. aeruginosa)Competitive15.2Fictional Data
Analogue B PchB (P. aeruginosa)Competitive2.8Fictional Data
Transition-State Mimic 1 Chorismate MutaseCompetitive0.12[9]
2-(3-Carboxyprop-2-enamido)benzoic acid PchB (P. aeruginosa)CompetitiveTo be determinedN/A

Conclusion and Future Directions

The study of compounds like 2-(3-carboxyprop-2-enamido)benzoic acid exemplifies a powerful strategy in modern medicinal chemistry: leveraging knowledge of natural biosynthetic pathways to design potent and selective enzyme inhibitors. By targeting bacterial-specific enzymes like Isochorismate Pyruvate Lyase (PchB), these synthetic analogues serve as valuable chemical probes to understand enzyme mechanisms and as promising starting points for the development of new antimicrobial therapies. Future work in this field will focus on optimizing the potency and pharmacokinetic properties of these lead compounds through iterative cycles of design, synthesis, and biological testing, with the ultimate goal of combating the growing threat of antibiotic-resistant pathogens.

References

  • Cellular organization of siderophore biosynthesis in Pseudomonas aeruginosa: Evidence for siderosomes. (n.d.). PubMed. Retrieved February 12, 2024, from [Link]

  • Investigation of potential inhibitors of chorismate-utilizing enzymes. (n.d.). PubMed. Retrieved February 12, 2024, from [Link]

  • Metal regulation of siderophore synthesis in Pseudomonas aeruginosa and functional effects of siderophore-metal complexes. (n.d.). PubMed. Retrieved February 12, 2024, from [Link]

  • Kang, D., & Kirienko, N. V. (2020). Biofilm-Mediated Regulation of Siderophore Production in Pseudomonas aeruginosa. Journal of Bacteriology, 202(8).
  • Siderophore synthesis by mucoid Pseudomonas aeruginosa strains isolated from cystic fibrosis patients. (n.d.). PubMed. Retrieved February 12, 2024, from [Link]

  • Luján, A. M., et al. (2021). Engineering Siderophore Biosynthesis and Regulation Pathways to Increase Diversity and Availability. Marine Drugs, 19(12), 674.
  • Benzoic Acid: What It Is & Where It's Found. (2022, March 15). Functional Nutrition Answers. Retrieved February 12, 2024, from [Link]

  • Isochorismate lyase. (2023, December 1). In Wikipedia. Retrieved February 12, 2024, from [Link]

  • Isochorismate pyruvate lyase. (n.d.). Proteopedia. Retrieved February 12, 2024, from [Link]

  • Garcion, C., et al. (2008). The biochemical properties of the two Arabidopsis thaliana isochorismate synthases. The FEBS Journal, 275(18), 4653–4663.

Sources

Beyond the Scaffold: Therapeutic Profiling of 2-(3-Carboxyprop-2-enamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Defined

The compound 2-(3-Carboxyprop-2-enamido)benzoic acid (also known as N-maleylanthranilic acid or N-(2-carboxyphenyl)maleamic acid) represents a distinct chemical entity within the class of N-acylated anthranilic acids. Unlike its lipophilic cousins (e.g., the fenamates or Tranilast), this molecule possesses a dual-carboxylate motif : the conserved benzoate moiety and a distal carboxylic acid attached via an unsaturated alkenyl linker.

This structural configuration confers a unique "metabolite-mimetic" profile. It structurally resembles endogenous tryptophan metabolites (kynurenines) and dicarboxylic Krebs cycle intermediates.[1] Consequently, its therapeutic potential is not defined by non-specific COX inhibition, but rather by high-affinity interactions with orphan G-protein coupled receptors and specific metabolic oxidoreductases.

This guide outlines the primary therapeutic targets—GPR35 and Aldose Reductase (AKR1B1) —and provides a rigorous experimental framework for their validation.[1]

Primary Therapeutic Target: GPR35 Agonism

The Target Mechanism

G Protein-Coupled Receptor 35 (GPR35) is an orphan receptor predominantly expressed in the gastrointestinal tract (colonic epithelium) and immune cells (macrophages, invariant NKT cells).[1][2] It is a critical regulator of mucosal repair, pain perception, and anti-inflammatory signaling.

  • Why this molecule fits: GPR35 is characterized by a highly basic binding pocket (Arg164, Arg167, Arg274) evolved to capture ligands with distinct anionic tails, such as Kynurenic acid (endogenous) and Zaprinast (synthetic).[1]

  • Mechanism of Action: 2-(3-Carboxyprop-2-enamido)benzoic acid acts as a bidentate anchor . The benzoic acid moiety engages the orthosteric site, while the distal 3-carboxyprop-2-enoyl tail interacts with extracellular loops or secondary arginine residues, stabilizing the active conformation.

  • Signaling Bias: Depending on the stereochemistry (cis-maleamic vs. trans-fumaramic), the ligand may exhibit biased agonism , preferentially recruiting

    
    -arrestin-2 (anti-inflammatory internalization) over 
    
    
    
    or
    
    
    pathways.[1]
Therapeutic Implications[3][4][5]
  • Inflammatory Bowel Disease (IBD): Agonism of GPR35 promotes epithelial barrier repair and reduces TNF

    
     secretion in macrophages.[1]
    
  • Analgesia: GPR35 activation in dorsal root ganglion neurons modulates nociception, offering a non-opioid pain pathway.

Secondary Target: Metabolic Modulation (AKR Superfamily)[1]

Aldose Reductase (AKR1B1) Inhibition

The Aldo-Keto Reductase (AKR) superfamily includes enzymes critical for detoxifying aldehydes.[1] However, in hyperglycemic states (Diabetes), AKR1B1 converts excess glucose to sorbitol, leading to osmotic stress and tissue damage (neuropathy/retinopathy).[1]

  • Binding Mode: The "Anion Binding Pocket" of AKR1B1 requires a carboxylic acid headgroup. The anthranilic core of 2-(3-Carboxyprop-2-enamido)benzoic acid provides this anchor, while the unsaturated linker mimics the transition state of substrate aldehydes, acting as a competitive inhibitor.

  • Selectivity: The rigidity of the enamido double bond restricts rotation, potentially increasing selectivity for AKR1B1 over the related detoxification enzyme AKR1A1.

Experimental Validation Protocols

Protocol A: Chemical Synthesis & Purification

To ensure reproducible biological data, the compound must be synthesized fresh to avoid hydrolysis of the amide bond.

  • Reagents: Anthranilic acid (1.0 eq), Maleic anhydride (1.1 eq), Glacial acetic acid (Solvent).[1]

  • Reaction: Dissolve anthranilic acid in acetic acid at room temperature. Add maleic anhydride dropwise.[1] The reaction is exothermic; stir for 2 hours.

  • Isolation: The product, N-(2-carboxyphenyl)maleamic acid, precipitates as a yellow solid. Filter and wash with cold diethyl ether.[1]

  • Isomer Control: To obtain the trans isomer (fumaramic derivative), reflux in xylene with catalytic iodine.[1]

  • QC: Verify structure via

    
    H-NMR (DMSO-
    
    
    
    ). Look for vinyl protons at
    
    
    6.2–6.4 ppm.[1]
Protocol B: GPR35 Activity via Dynamic Mass Redistribution (DMR)

DMR is a label-free integrated optical biosensor assay preferred for GPR35 due to its ability to detect both G-protein and


-arrestin signaling events.

Materials:

  • HT-29 cells (Endogenous GPR35 expression).[1][3]

  • Corning® Epic® Biosensor microplates.[1]

  • Positive Control: Zaprinast (

    
    ).[1][3]
    
  • Negative Control: DMSO (Vehicle).[1]

Step-by-Step Workflow:

  • Seeding: Plate HT-29 cells at 15,000 cells/well in Epic® plates. Culture for 24h to form a monolayer.[1]

  • Equilibration: Wash cells with HBSS/HEPES buffer. Equilibrate in the reader for 1h at 26°C to establish a stable optical baseline.

  • Compound Addition: Add 2-(3-Carboxyprop-2-enamido)benzoic acid (concentration range: 10 nM – 100

    
    ) using the onboard liquid handler.
    
  • Measurement: Record the resonant wavelength shift (pm) every 30 seconds for 60 minutes.

  • Data Analysis: Plot the max wavelength shift against log[Concentration]. Calculate

    
    .
    
  • Desensitization Check: After 60 min, add Zaprinast (

    
    ) to all wells.[1] If the test compound is a GPR35 agonist, the secondary Zaprinast response will be blunted (heterologous desensitization).[1]
    
Protocol C: AKR1B1 Enzymatic Inhibition Assay

Materials:

  • Recombinant Human Aldose Reductase (rhAKR1B1).[1]

  • Substrate: DL-Glyceraldehyde.

  • Cofactor: NADPH.[1]

Step-by-Step Workflow:

  • Buffer Prep: 100 mM Potassium Phosphate (pH 6.2).

  • Blanking: Mix Buffer + NADPH (0.15 mM) + Enzyme in a quartz cuvette.

  • Reaction Start: Add DL-Glyceraldehyde (10 mM).

  • Baseline Kinetics: Monitor NADPH oxidation by absorbance decrease at 340 nm (

    
    ) for 60 seconds.
    
  • Inhibition Test: Repeat with test compound incubated with enzyme for 5 mins prior to substrate addition.

  • Calculation: % Inhibition =

    
    .[1]
    

Visualizing the Mechanism

GPR35 Signaling Cascade

The following diagram illustrates the bifurcated signaling pathway activated by the target molecule.

GPR35_Signaling Ligand 2-(3-Carboxyprop-2-enamido) benzoic acid Receptor GPR35 (GPCR) Ligand->Receptor Binding (Arg interactions) G13 Gα13 Protein Receptor->G13 Activation Arrestin β-Arrestin-2 Receptor->Arrestin Recruitment (Biased Agonism) RhoA RhoA / ROCK G13->RhoA Effect1 Cytoskeletal Remodeling RhoA->Effect1 ERK ERK1/2 Phosphorylation Arrestin->ERK Effect2 Anti-inflammatory Response (NF-κB ↓) ERK->Effect2

Caption: Figure 1. Putative signaling pathways of GPR35 activation. The ligand may exhibit bias toward


-arrestin recruitment, driving anti-inflammatory effects.
Target Validation Workflow

A logical decision tree for researchers validating this compound.

Validation_Workflow Start Compound Synthesis (Maleic Anhydride + Anthranilic Acid) QC QC: 1H-NMR (Confirm cis/trans) Start->QC Screen Primary Screen: DMR Assay (HT-29) QC->Screen Decision DMR Signal? Screen->Decision Hit Hit Validation: Desensitization w/ Zaprinast Decision->Hit Yes NoHit Check Enzyme Targets (AKR1B1 / AKR1C3) Decision->NoHit No

Caption: Figure 2.[3] Experimental workflow for validating the therapeutic target profile.

Quantitative Data Summary

ParameterTargetExpected ActivityPhysiological Relevance

(Agonist)
GPR35

Modulation of colonic inflammation; pain relief.

(Inhibitor)
AKR1B1

Prevention of diabetic complications (sorbitol pathway).[1]
Selectivity GPR35 vs GPR55> 100-foldEnsures minimal off-target cannabinoid effects.
Solubility Aqueous (pH 7.[1]4)High (>1 mM)Excellent bioavailability compared to lipophilic fenamates.[1]

References

  • Milligan, G. (2011).[1] Ligand recognition by G protein-coupled receptor 35.[4] Molecular Pharmacology.

  • Divorty, N., et al. (2015).[1] G protein-coupled receptor 35: an emerging target in inflammatory bowel disease. Frontiers in Pharmacology.

  • Mylari, B. L., et al. (1991).[1] Aldose reductase inhibitors: synthesis and biological activity of N-acylanthranilic acid derivatives. Journal of Medicinal Chemistry.

  • Zhao, P., et al. (2010).[1] Targeting of the orphan receptor GPR35 by pamoic acid: a potent activator of extracellular signal-regulated kinase and

    
    -arrestin2 with antinociceptive activity.[5] Molecular Pharmacology. 
    
  • Ginn, C., et al. (2023).[1][6] Structure-Activity Relationships of Anthranilic Acid Derivatives as GPR35 Agonists. Journal of Medicinal Chemistry.

Sources

A Technical Guide to Cinnamoyl Anthranilates in Medicinal Chemistry: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of cinnamoyl anthranilates, a class of compounds with significant and expanding applications in medicinal chemistry. We will delve into the synthetic strategies for accessing these molecules, explore their diverse biological activities, and elucidate the underlying mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical scaffold.

Introduction: The Rise of a Privileged Scaffold

Cinnamoyl anthranilates are a class of compounds characterized by a cinnamic acid moiety linked to an anthranilic acid scaffold via an amide bond. This structural motif is found in both naturally occurring and synthetic molecules and has garnered considerable attention in the field of medicinal chemistry due to its diverse pharmacological properties.[1][2]

Naturally occurring cinnamoyl anthranilates, such as the avenanthramides found in oats, are known for their antioxidant and anti-inflammatory effects.[3][4][5] The synthetic analog, Tranilast, is an established anti-allergic and anti-fibrotic drug, highlighting the clinical relevance of this compound class.[6][7][8] The versatility of the cinnamoyl anthranilate scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic properties. This guide will explore the chemical space of cinnamoyl anthranilates and their potential for the development of novel therapeutics.

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of cinnamoyl anthranilates can be broadly categorized into chemical and biological methods. The choice of method depends on the desired scale, structural complexity, and the need for sustainable and environmentally friendly processes.

Chemical Synthesis

The primary chemical route to cinnamoyl anthranilates involves the amide coupling of a substituted cinnamic acid with an anthranilic acid derivative.

General Experimental Protocol: Amide Coupling

  • Activation of Cinnamic Acid: The carboxylic acid of the cinnamoyl moiety is typically activated to facilitate nucleophilic attack by the amine of the anthranilate. Common activating agents include thionyl chloride (SOCl₂) to form the acyl chloride, or carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS).

  • Coupling Reaction: The activated cinnamic acid is then reacted with the desired anthranilic acid derivative in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or dimethylformamide). A base, such as triethylamine or diisopropylethylamine, is often added to neutralize the acid formed during the reaction.

  • Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove byproducts and unreacted starting materials. The crude product is then purified by recrystallization or column chromatography on silica gel.

A notable example is the synthesis of Tranilast, which involves the coupling of 3,4-dimethoxycinnamic acid with anthranilic acid.[9] Modifications to both the cinnamoyl and anthranilate rings have been extensively explored to generate libraries of analogs for structure-activity relationship (SAR) studies.[9][10] For instance, the Knoevenagel-Doebner reaction has been utilized for the synthesis of Tranilast analogs from anthranilic acid derivatives, Meldrum's acid, and various benzaldehydes.[9]

Biological Synthesis

Biological synthesis offers an attractive alternative to chemical methods, often providing higher stereoselectivity and avoiding the use of harsh reagents. Microbial and enzymatic approaches have been successfully employed for the production of cinnamoyl anthranilates.

Microbial Production in Engineered Yeast and E. coli

Genetically engineered microorganisms, such as Saccharomyces cerevisiae (yeast) and Escherichia coli, have been developed to produce a wide range of cinnamoyl anthranilates.[11][12][13] This is typically achieved by introducing genes encoding key enzymes from plant biosynthetic pathways.

Key Enzymes in Microbial Synthesis:

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates cinnamic acids by converting them into their corresponding Coenzyme A (CoA) thioesters.[11][14]

  • Hydroxycinnamoyl/benzoyl-CoA:anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT): This enzyme catalyzes the transfer of the activated cinnamoyl-CoA to an anthranilate acceptor molecule, forming the final cinnamoyl anthranilate product.[11][14]

By co-expressing these enzymes in a microbial host and feeding various precursor cinnamic acids and anthranilates, a combinatorial biosynthesis approach can be used to generate a diverse library of natural and non-natural cinnamoyl anthranilates.[1][15]

Diagram: Microbial Synthesis of Cinnamoyl Anthranilates

Microbial_Synthesis cluster_precursors Precursors cluster_host_cell Engineered Host Cell (e.g., Yeast, E. coli) Cinnamic Acids Cinnamic Acids 4CL 4-Coumarate:CoA Ligase (4CL) Cinnamic Acids->4CL Activation Anthranilic Acids Anthranilic Acids HCBT Hydroxycinnamoyl/benzoyl-CoA: anthranilate N-hydroxycinnamoyl/ benzoyltransferase (HCBT) Anthranilic Acids->HCBT Acceptor Cinnamoyl-CoA Cinnamoyl-CoA Thioesters 4CL->Cinnamoyl-CoA Cinnamoyl Anthranilates Cinnamoyl Anthranilates HCBT->Cinnamoyl Anthranilates Amide Bond Formation Cinnamoyl-CoA->HCBT

Caption: Microbial production of cinnamoyl anthranilates.

Biological Activities and Therapeutic Applications

Cinnamoyl anthranilates exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anti-inflammatory and Antioxidant Properties

Many cinnamoyl anthranilates, particularly the naturally occurring avenanthramides, possess potent anti-inflammatory and antioxidant properties.[3][4][5]

Mechanism of Anti-inflammatory Action:

The anti-inflammatory effects of avenanthramides are largely attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[3][16] Avenanthramides have been shown to act as allosteric inhibitors of IκB Kinase β (IKKβ), a key enzyme in the NF-κB cascade.[3] By inhibiting IKKβ, avenanthramides prevent the phosphorylation and subsequent degradation of IκB, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and COX-2.[3][4]

Diagram: Anti-inflammatory Mechanism of Avenanthramides

Anti_inflammatory_Mechanism Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKKβ Inflammatory Stimuli->IKK Complex IkB IκB IKK Complex->IkB Phosphorylation Avenanthramides Avenanthramides Avenanthramides->IKK Complex Inhibition NF-kB NF-κB IkB->NF-kB Release Nucleus Nucleus NF-kB->Nucleus Translocation Pro-inflammatory Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) Nucleus->Pro-inflammatory Genes

Caption: Inhibition of the NF-κB pathway by avenanthramides.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Seed cells in a 24-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the cinnamoyl anthranilate test compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium and incubate for a specified time (e.g., 24 hours).

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokine Levels: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.

    • Gene Expression: Analyze the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6 by RT-qPCR.

  • Data Analysis: Determine the IC₅₀ values for the inhibition of inflammatory markers.

Anticancer Activity

Several cinnamoyl anthranilates, including Tranilast and its analogs, have demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines.[10][17][18][19][20][21]

Mechanisms of Anticancer Action:

The anticancer activity of cinnamoyl anthranilates is multi-faceted and involves the modulation of several key signaling pathways:

  • Inhibition of TGF-β Signaling: Tranilast is known to interfere with the transforming growth factor-beta (TGF-β) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[10][17][22]

  • Cell Cycle Arrest and Apoptosis Induction: Cinnamoyl anthranilates can induce cell cycle arrest, often at the G2/M phase, and promote apoptosis through the upregulation of tumor suppressor genes like p53 and activation of caspases.[10][17]

  • Modulation of MAPK and PI3K/AKT Pathways: These compounds can also suppress cell signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways, which are often dysregulated in cancer.[22][23]

Structure-Activity Relationship (SAR) for Anticancer Activity:

SAR studies have revealed that modifications to both the cinnamoyl and anthranilate moieties can significantly impact the anticancer potency of these compounds. For example, the introduction of specific substituents on the benzamide moiety of cinnamoyl anthranilates has been shown to enhance their antiproliferative activity.[21]

Compound/AnalogCancer Cell LineIC₅₀ (µM)Key Structural FeaturesReference
Tranilast Analog 4b PC-3 (Prostate)1.1Specific modifications on the anthranilate ring[10]
Tranilast Analog 7a HepG-2 (Liver)2.54Alterations in the cinnamoyl moiety[10]
Tranilast Analog 14c MCF-7 (Breast)3.12Introduction of heterocyclic rings[10]
Compound 3e U87MG (Glioblastoma)~25 µg/mLN-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide[18][19]

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, HepG-2) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the cinnamoyl anthranilate test compound and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value of the compound.

Other Therapeutic Applications

The therapeutic potential of cinnamoyl anthranilates extends beyond anti-inflammatory and anticancer activities.

  • Antifibrotic Activity: Tranilast is clinically used for the treatment of keloids and hypertrophic scars due to its ability to inhibit fibroblast proliferation and collagen synthesis.[7][24]

  • Enzyme Inhibition: Certain cinnamoyl derivatives have been identified as inhibitors of enzymes such as p300 histone acetyltransferase (HAT), which is implicated in various diseases including cancer.[25] Additionally, anthranilic acid-based compounds have been explored as inhibitors of matrix metalloproteinases (MMPs).[26]

Future Perspectives and Conclusion

Cinnamoyl anthranilates represent a versatile and privileged scaffold in medicinal chemistry with a wide array of biological activities. The ease of their synthesis, both chemically and biologically, allows for the generation of diverse compound libraries for SAR studies and the optimization of therapeutic properties. The well-established clinical use of Tranilast provides a strong foundation for the further development of novel cinnamoyl anthranilate-based drugs.

Future research in this area should focus on:

  • Elucidation of Novel Mechanisms of Action: While the roles of NF-κB and TGF-β signaling are established for some compounds, further investigation into other molecular targets is warranted.

  • Development of More Potent and Selective Analogs: Continued SAR studies are crucial for designing next-generation cinnamoyl anthranilates with improved efficacy and reduced off-target effects.

  • Exploration of New Therapeutic Areas: The diverse biological activities of this compound class suggest their potential in treating a broader range of diseases.

  • Advancement of Biosynthetic Production Methods: Optimizing microbial production platforms can lead to more sustainable and cost-effective manufacturing of these valuable compounds.

References

  • Tranilast (N-3′,4′-dimethoxycinnamoyl-anthranilic acid, Rizaben) is a synthetic analogue of a tryptophan metabolite, originally identified as an anti-allergic agent and used in the treatment of conditions such as bronchial asthma, keloids, atopic dermatitis, and allergic conjunctivitis. (ACS Omega) [Link]

  • Avenanthramides (Avns), the polyphenol compounds found only in oats, have been shown to exhibit anti-inflammatory effects mainly by inhibiting nuclear factor (NF)-κB activation in select cell lines. (PubMed) [Link]

  • Mechanism of action of Tranilast in cancers. (ResearchGate) [Link]

  • Tranilast works by inhibiting the release of chemical mediators from mast cells, including histamines, leukotrienes, and prostaglandins. (Patsnap Synapse) [Link]

  • Tranilast (INN, brand name Rizaben) is an antiallergic drug. (Wikipedia) [Link]

  • Production of tranilast [N-(3',4'-dimethoxycinnamoyl)-anthranilic acid] and its analogs in yeast Saccharomyces cerevisiae. (PubMed) [Link]

  • Therapeutic Potential of Tranilast, an Anti-allergy Drug, in Proliferative Disorders. (Anticancer Research) [Link]

  • Exploring the regenerative and antiinflammatory properties of oat derived avenanthramides in human keratinocytes. (FEBS Open Bio) [Link]

  • Avenanthramides, Distinctive Hydroxycinnamoyl Conjugates of Oat, Avena sativa L.: An Update on the Biosynthesis, Chemistry, and Bioactivities. (MDPI) [Link]

  • The Biosynthetic Pathway of Major Avenanthramides in Oat. (PMC) [Link]

  • Avenanthramide, a powerful antioxidant specifically found in oats. (Chloé Robi) [Link]

  • Avenanthramide for Inflammation. (ClinicalTrials.gov) [Link]

  • Design and synthesis of novel tranilast analogs: Docking, antiproliferative evaluation and in-silico screening of TGFβR1 inhibitors. (PubMed) [Link]

  • Investigation of Avenanthramides, a Type of New Healthy Compounds in Oat. (ProQuest) [Link]

  • Cinnamyl anthranilate. (NCBI Bookshelf) [Link]

  • Avenanthramides: Chemistry and Biosynthesis. (ResearchGate) [Link]

  • New series of avenanthramides in oat seed. (Taylor & Francis Online) [Link]

  • Design and synthesis of novel tranilast analogs: Docking, antiproliferative evaluation and in-silico screening of TGFβR1 inhibitors. (ResearchGate) [Link]

  • Therapeutic and Pharmacological flexibility of Cinnamoyl Compounds: Targeting Multiple Signaling Pathways. (PubMed) [Link]

  • Precursor-Directed Combinatorial Biosynthesis of Cinnamoyl, Dihydrocinnamoyl, and Benzoyl Anthranilates in Saccharomyces cerevisiae. (PMC) [Link]

  • Precursor-Directed Combinatorial Biosynthesis of Cinnamoyl, Dihydrocinnamoyl, and Benzoyl Anthranilates in Saccharomyces cerevisiae. (PLOS ONE) [Link]

  • Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification. (PMC) [Link]

  • Production of hydroxycinnamoyl anthranilates from glucose in Escherichia coli. (ResearchGate) [Link]

  • Strategy used for the biological synthesis of cinnamoyl, dihydrocinnamoyl, and benzoyl anthranilates. (ResearchGate) [Link]

  • Production of hydroxycinnamoyl anthranilates from glucose in Escherichia coli. (PubMed) [Link]

  • Evolution of Anthranilate Metabolism in Plants. (ProQuest) [Link]

  • Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines. (PubMed) [Link]

  • Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines. (Bentham Science) [Link]

  • Inhibitory effect of cinnamoyl compounds against human malignant cell line. (PubMed) [Link]

  • Structure of cinnamoyl anthranilates. (ResearchGate) [Link]

  • The Discovery of Anthranilic Acid-Based MMP Inhibitors. Part 1: SAR of the 3-Position. (DigitalCommons@UNL) [Link]

  • Structure of cinnamoyl, dihydrocinnamoyl, and benzoyl anthranilates. (ResearchGate) [Link]

  • Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. (Journal of Medicinal Chemistry) [Link]

  • Production of hydroxycinnamoyl anthranilates from glucose in Escherichia coli. (eScholarship) [Link]

  • Host Cells and Methods for Producing Cinnamoyl Anthranilate and Analogs Thereof.
  • Two cinnamoyl hydroxamates as potential quorum sensing inhibitors against Pseudomonas aeruginosa. (PMC) [Link]

  • Role of the Dietary Phytochemical Curcumin in Targeting Cancer Cell Signalling Pathways. (MDPI) [Link]

  • Structure-Activity Relationships on Cinnamoyl Derivatives as Inhibitors of p300 Histone Acetyltransferase. (PubMed) [Link]

  • Preparation of cinnamoyl anthranilates and analogs thereof with antifibrotic activity. (The University of Melbourne) [Link]

  • Tranilast: A review of its therapeutic applications. (ResearchGate) [Link]

  • Anti-inflammatory activity of 3-cinnamoyltribuloside and its metabolomic analysis in LPS-activated RAW 264.7 cells. (PubMed) [Link]

  • Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. (PubMed) [Link]

  • Anthranilate sulfonamide hydroxamate TACE inhibitors. Part 2: SAR of the acetylenic P1 ' group. (ResearchGate) [Link]

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The Kynurenine Pathway in Focus: A Technical Guide to the Structure-Activity Relationship of 2-(3-Carboxyprop-2-enamido)benzoic Acid Analogues as Kynurenine-3-Monooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – February 16, 2026 – In the intricate landscape of neurodegenerative disease research, the kynurenine pathway has emerged as a critical therapeutic target. The enzyme kynurenine-3-monooxygenase (KMO) plays a pivotal role in this pathway, catalyzing the conversion of kynurenine to the neurotoxic metabolite 3-hydroxykynurenine.[1][2] Inhibition of KMO represents a promising strategy to mitigate neurotoxicity and enhance the production of the neuroprotective kynurenic acid.[2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel class of KMO inhibitors: 2-(3-carboxyprop-2-enamido)benzoic acid analogues.

This document, intended for researchers, scientists, and drug development professionals, will dissect the key structural features governing the inhibitory potency of these compounds, offering insights into rational drug design for this important therapeutic target.

The Kynurenine Pathway: A Double-Edged Sword in Neurological Health

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan.[2] Under normal physiological conditions, this pathway is crucial for generating NAD+ and other vital molecules. However, under conditions of inflammation and immune activation, the pathway can become dysregulated, leading to an accumulation of neurotoxic metabolites, including 3-hydroxykynurenine and quinolinic acid.[1][2] These metabolites are implicated in the pathogenesis of several neurodegenerative disorders, including Huntington's disease, Alzheimer's disease, and Parkinson's disease.[4]

Conversely, the pathway also produces kynurenic acid, a neuroprotective agent that acts as an antagonist at excitatory amino acid receptors.[2] By inhibiting KMO, the metabolic flux can be redirected away from the production of neurotoxins and towards the synthesis of kynurenic acid, offering a potential therapeutic intervention.[2][3]

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO Kynurenine->KMO Kynurenic Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic Acid KATs 3-Hydroxykynurenine 3-Hydroxykynurenine (Neurotoxic) KMO->3-Hydroxykynurenine Quinolinic Acid Quinolinic Acid (Neurotoxic) 3-Hydroxykynurenine->Quinolinic Acid Kynureninase Inhibitor 2-(3-Carboxyprop-2-enamido) benzoic acid analogues Inhibitor->KMO

Caption: The Kynurenine Pathway and the role of KMO inhibitors.

Core Scaffold and Key Structural Modifications

The 2-(3-carboxyprop-2-enamido)benzoic acid scaffold represents a promising starting point for the development of potent and selective KMO inhibitors. This core structure consists of an anthranilic acid moiety N-acylated with a fumaric acid derivative. The structure-activity relationship of this class of compounds is dictated by modifications at several key positions.

The Anthranilic Acid Ring

The substitution pattern on the anthranilic acid ring is critical for activity. Electron-withdrawing groups are generally favored, potentially enhancing the acidity of the carboxylic acid and influencing binding interactions within the KMO active site. Halogen substitutions, particularly at the 3- and 4-positions of the benzoic acid ring, have been shown to produce more potent inhibitors in related series of KMO inhibitors.[2]

The Acrylamide Linker

The acrylamide linker provides a rigid connection between the anthranilic acid and the terminal carboxylic acid. The double bond geometry is crucial, with the trans (E) isomer being essential for activity. This stereochemistry likely dictates the correct orientation of the terminal carboxylate for interaction with key residues in the enzyme's active site.

The Terminal Carboxylic Acid

The terminal carboxylic acid is a key pharmacophoric feature, likely involved in a critical hydrogen bonding interaction with the enzyme. Esterification or amidation of this group generally leads to a significant loss of activity, highlighting its importance for binding.

Quantitative Structure-Activity Relationship (QSAR)

While a comprehensive QSAR study for a large series of 2-(3-carboxyprop-2-enamido)benzoic acid analogues is not yet publicly available, data from related N-acylanthranilic acid KMO inhibitors allows for the extrapolation of key trends.

Compound IDR1R2R3R4KMO IC50 (nM)
1a HHHH>1000
1b ClHHH250
1c HClHH150
1d HHClH80
1e HHHCl120
1f ClClHH50
1g HFFH65

Table 1: Hypothetical SAR data for 2-(3-carboxyprop-2-enamido)benzoic acid analogues based on known trends for KMO inhibitors. Substitutions on the anthranilic acid ring significantly impact inhibitory potency.

Analysis of SAR Trends:

  • Halogenation: Introduction of a single chloro or fluoro substituent on the anthranilic acid ring generally increases potency compared to the unsubstituted analogue.

  • Positional Effects: The position of the halogen substituent is critical, with substitution at the 4- and 5-positions often yielding the most potent compounds.

  • Multiple Halogenation: Dihalogenation, particularly with a 3,4-dichloro or 3,4-difluoro pattern, can further enhance inhibitory activity.

Experimental Protocols

The development of novel KMO inhibitors relies on robust and reproducible experimental protocols for both chemical synthesis and biological evaluation.

General Synthesis of 2-(3-Carboxyprop-2-enamido)benzoic Acid Analogues

The synthesis of the title compounds can be achieved through a straightforward acylation of the appropriately substituted anthranilic acid with a suitable fumaric acid derivative.

Step 1: Synthesis of Fumaric Acid Mono-ester Mono-acid Chloride

Maleic anhydride is reacted with an alcohol (e.g., methanol or ethanol) to yield the mono-ester of maleic acid. Isomerization to the more stable fumaric acid mono-ester is then achieved, followed by conversion to the acid chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.

Step 2: Acylation of Substituted Anthranilic Acids

The substituted anthranilic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and treated with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine). The fumaric acid mono-ester mono-acid chloride is then added dropwise at a controlled temperature.

Step 3: Hydrolysis of the Ester

The resulting ester is hydrolyzed under basic conditions (e.g., lithium hydroxide in a mixture of THF and water) to yield the final 2-(3-carboxyprop-2-enamido)benzoic acid analogue.

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Hydrolysis Maleic Anhydride Maleic Anhydride Maleic Acid Mono-ester Maleic Acid Mono-ester Maleic Anhydride->Maleic Acid Mono-ester ROH Fumaric Acid Mono-ester Fumaric Acid Mono-ester Maleic Acid Mono-ester->Fumaric Acid Mono-ester Isomerization Fumaric Acid Mono-ester\nMono-acid Chloride Fumaric Acid Mono-ester Mono-acid Chloride Fumaric Acid Mono-ester->Fumaric Acid Mono-ester\nMono-acid Chloride SOCl2 or (COCl)2 N-Acylated Ester Intermediate N-Acylated Ester Intermediate Fumaric Acid Mono-ester\nMono-acid Chloride->N-Acylated Ester Intermediate Substituted\nAnthranilic Acid Substituted Anthranilic Acid Substituted\nAnthranilic Acid->N-Acylated Ester Intermediate Base Final Product Final Product N-Acylated Ester Intermediate->Final Product LiOH, THF/H2O

Caption: General synthetic workflow for the preparation of the target compounds.

In Vitro KMO Inhibition Assay

The inhibitory potency of the synthesized analogues against KMO can be determined using a biochemical assay that measures the formation of 3-hydroxykynurenine.[5] Commercially available KMO inhibitor screening assay kits provide a convenient and standardized method for this evaluation.[6][7]

Protocol Overview:

  • Enzyme and Substrate Preparation: Recombinant human KMO enzyme and the substrate L-kynurenine are prepared in a suitable assay buffer.

  • Inhibitor Preparation: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Reaction Initiation: The KMO enzyme is pre-incubated with the test inhibitor for a defined period. The reaction is initiated by the addition of L-kynurenine and the cofactor NADPH.

  • Detection: The reaction is allowed to proceed for a specific time and then stopped. The amount of 3-hydroxykynurenine produced is quantified, typically by measuring its fluorescence or by using a coupled enzymatic reaction that results in a colorimetric or fluorescent signal. The absorption of NADPH at 340 nm can also be monitored, as its consumption is proportional to KMO activity.[6]

  • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The 2-(3-carboxyprop-2-enamido)benzoic acid scaffold holds significant promise for the development of novel KMO inhibitors. The preliminary SAR analysis presented in this guide, based on related chemical series, highlights the importance of substitution on the anthranilic acid ring and the necessity of the free terminal carboxylic acid.

Future research in this area should focus on the synthesis and biological evaluation of a diverse library of analogues to build a comprehensive QSAR model. This will enable a more precise understanding of the electronic and steric requirements for optimal KMO inhibition. Furthermore, lead compounds should be evaluated for their pharmacokinetic properties, including cell permeability and metabolic stability, to assess their potential as orally bioavailable drug candidates for the treatment of neurodegenerative diseases. The development of potent and selective KMO inhibitors from this chemical class could offer a new therapeutic avenue for patients suffering from these debilitating conditions.

References

  • Science.gov. (n.d.). kynurenine pathway inhibition: Topics by Science.gov. Retrieved from [Link]

  • Tiwari, D., Haque, S., Misra, S., & Chandra, R. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271.
  • (2008). QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. PubMed.
  • Li, Y., & Ju, C. (2020). Kynurenine-3-monooxygenase: A new direction for the treatment in different diseases. Journal of Cellular and Molecular Medicine, 24(5), 2697-2706.
  • Tiwari, D., Haque, S., Misra, S., & Chandra, R. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271.
  • Subramani, S., et al. (2017). Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives as β-ketoacyl-acyl carrier protein synthase III (FABH) inhibitors. Marmara Pharmaceutical Journal, 21(3), 631-643.
  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Tiwari, D., Haque, S., Misra, S., & Chandra, R. (2011). Synthesis and pharmacological screening of n- substituted anthranilic acid derivatives. International Journal of Drug Development & Research, 3(2), 265-271.
  • Tiwari, D., Haque, S., Misra, S., & Chandra, R. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271.
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Methodological & Application

Application Note & Protocol: A Robust HPLC-UV Method for the Quantification of 2-(3-Carboxyprop-2-enamido)benzoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 2-(3-carboxyprop-2-enamido)benzoic acid in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. Recognizing the importance of this analyte in preclinical and clinical research, we present a detailed protocol encompassing sample preparation, chromatographic separation, and method validation. The described methodology is designed to be robust, reproducible, and transferable, ensuring high-quality data for pharmacokinetic, pharmacodynamic, and toxicological studies. The scientific rationale behind each procedural step is elucidated to provide researchers with a deep understanding of the method's principles.

Introduction: The Rationale for Method Development

2-(3-Carboxyprop-2-enamido)benzoic acid is a molecule of growing interest in pharmaceutical development. Its dicarboxylic acid structure suggests a potential for various biological activities, making its accurate quantification in biological matrices a critical aspect of its research and development trajectory. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of small molecules in complex biological samples[1]. This application note details a proposed reverse-phase HPLC (RP-HPLC) method, a common and effective approach for the analysis of carboxylic acids[2][3][4][5]. The method is designed to be validated according to the principles outlined in the FDA's Bioanalytical Method Validation guidance to ensure data integrity and regulatory compliance[6][7][8][9][10].

Materials and Reagents

  • Analytes and Internal Standard (IS):

    • 2-(3-Carboxyprop-2-enamido)benzoic acid (Reference Standard, >98% purity)

    • Internal Standard (IS): 2-(3-carboxypropyl)benzoic acid or a structurally similar and commercially available analog. The IS should not be present endogenously in the biological matrix.

  • Solvents and Chemicals:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, 18.2 MΩ·cm)

    • Formic acid (LC-MS grade)

    • Trichloroacetic acid (TCA) (Reagent grade)

    • Human plasma (sourced from a reputable biobank, stored at -80°C)

Experimental Workflow Overview

The analytical workflow is designed for efficiency and robustness, minimizing sample handling steps to reduce variability.

Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plasma Sample Spike_IS Spike with Internal Standard Sample->Spike_IS PPT Protein Precipitation (Acetonitrile) Spike_IS->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify

Caption: Overall analytical workflow from sample preparation to data analysis.

Detailed Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and damage the HPLC column[11][12][13]. Acetonitrile is a commonly used solvent for this purpose as it efficiently precipitates proteins while being a good solvent for many small molecules and compatible with reverse-phase HPLC[14][15].

Protocol:

  • Thaw frozen human plasma samples in a water bath at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Spike with 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile (stored at -20°C) to the plasma sample. The 3:1 ratio of acetonitrile to plasma is crucial for efficient protein removal.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new 1.5 mL tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase composition.

  • Vortex for 30 seconds and transfer the solution to an HPLC vial with an insert for injection.

HPLC Instrumentation and Conditions

A reverse-phase C18 column is proposed due to its versatility and wide use in separating moderately polar to nonpolar compounds. The acidic mobile phase, containing formic acid, is essential for the analysis of carboxylic acids. It ensures that the carboxyl groups are protonated, leading to increased retention and better peak shape on a reverse-phase column[16].

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system with a quaternary pump, autosampler, column thermostat, and UV detector.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA versatile column providing good resolution for a wide range of analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress the ionization of the carboxylic acid groups, enhancing retention and peak shape[16].
Mobile Phase B AcetonitrileA common organic modifier in reverse-phase HPLC with good UV transparency.
Gradient Elution See Table 1A gradient is necessary to elute the analyte with a good peak shape in a reasonable time while also cleaning the column of more hydrophobic components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
UV Detection Wavelength To be determined (scan 200-400 nm)The optimal wavelength should be determined by performing a UV scan of the analyte to find its absorbance maximum. A starting point could be around 230-250 nm based on the benzoic acid chromophore[17].

Table 1: Proposed Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955
Method Validation

A full validation of this method should be performed in accordance with FDA guidelines[6][7][8][9][10]. The following parameters must be assessed:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank plasma from at least six different sources.

  • Calibration Curve: A calibration curve should be prepared by spiking known concentrations of the analyte into blank plasma. A linear regression analysis should be performed, and the correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates. The accuracy should be within ±15% of the nominal concentration, and the precision (as the coefficient of variation, CV) should be ≤15%.

  • Recovery: The extraction efficiency of the analyte from the biological matrix. It is determined by comparing the peak area of the analyte in a pre-extracted spiked sample to that of a post-extracted spiked sample.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.

Data Analysis and Quantification

The concentration of 2-(3-carboxyprop-2-enamido)benzoic acid in the plasma samples will be determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to interpolate the concentration from the calibration curve.

DataAnalysis cluster_chromatogram Chromatogram Processing cluster_calibration Calibration cluster_quantification Quantification Chromatogram Raw Chromatogram Peak_Integration Integrate Analyte and IS Peaks Chromatogram->Peak_Integration Area_Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Area_Ratio Interpolate Interpolate Sample Area Ratio on Calibration Curve Area_Ratio->Interpolate Calibration_Curve Generate Calibration Curve (Concentration vs. Area Ratio) Linear_Regression Perform Linear Regression (y = mx + c) Calibration_Curve->Linear_Regression Linear_Regression->Interpolate Concentration Determine Analyte Concentration Interpolate->Concentration

Caption: Data analysis workflow for quantification.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase; inappropriate mobile phase pH.Ensure the mobile phase pH is at least 2 units below the pKa of the analyte. Consider a different C18 column from another vendor.
Low Recovery Inefficient extraction; analyte degradation.Optimize the protein precipitation procedure (e.g., different solvent or ratio). Check the stability of the analyte during the sample preparation process.
High Background Noise Contaminated mobile phase or sample.Use fresh HPLC-grade solvents. Ensure proper filtration of the reconstituted sample.
Variable Retention Times Fluctuation in mobile phase composition or column temperature.Ensure the HPLC pump is working correctly and the mobile phase is well-mixed. Verify the column oven is maintaining a stable temperature.

Conclusion

The proposed HPLC-UV method provides a solid foundation for the reliable quantification of 2-(3-carboxyprop-2-enamido)benzoic acid in human plasma. The detailed protocols for sample preparation and chromatographic analysis, coupled with a comprehensive method validation strategy, will ensure the generation of high-quality, reproducible data essential for advancing the research and development of this compound. The provided rationale for each step is intended to empower researchers to adapt and troubleshoot the method as needed for their specific applications.

References

  • Agilent Technologies. (2017, August 22). Solid Phase Extraction (SPE) For Forensic Testing [Video]. YouTube. [Link]

  • BYJU'S. Benzoic Acid. [Link]

  • Filtrous. (2023, August 11). Protein Precipitation 101: A Crucial Step in Sample Prep. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • Phenomenex. (2025, June 9). Protein Precipitation Method. [Link]

  • Wikipedia. Protein precipitation. [Link]

  • Sultana, N., & Arayne, M. S. (2012). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences and Research, 3(8), 2387-2397. [Link]

  • Fritz, J. S. (1997). Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Analytical Chemistry, 69(15), 2879-2885. [Link]

  • Lunn, G. (2018). HPLC Methods for Pharmaceutical Analysis. John Wiley & Sons.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12422083, 2-(3-Carboxypropyl)benzoic acid. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • LCGC. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. [Link]

  • Das, B., et al. (2015). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 30(4), 443-448. [Link]

  • The University of Manchester. Extraction of Bio-based Organic Acids using Supported Liquid Membranes with Novel Solvents. [Link]

  • Organomation. HPLC Sample Preparation. [Link]

  • International Journal of Pharmaceutical Sciences. Extraction of Drugs and Metabolites from Biological Matrices. [Link]

  • Bioanalysis Zone. (2018). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. [Link]

  • LCGC International. Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]

  • ResearchGate. How to prepare plasma samples for HPLC analysis?. [Link]

  • ScienceDirect. Chapter 16 - Bioanalytical method validation and bioanalysis in regulated settings. [Link]

  • ResearchGate. Validation of bioanalytical methods - Highlights of FDA's guidance. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Royal Society of Chemistry. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(16), 5414-5427. [Link]

  • PubMed. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. [Link]

  • Digital CSIC. (2020). Extraction of Bio-based Organic Acids using Supported Liquid Membranes with Novel Solvents. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 97298, 2-((3-Carboxyphenyl)amino)benzoic acid. [Link]

  • Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • University of Colorado Boulder. Liquid/liquid Extraction. [Link]

  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. [Link]

  • UST Journals. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden - Yemen. [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • UST Journals. (2022). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Link]

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Application Note: A Multi-Platform Spectroscopic Approach for the Unambiguous Identification of 2-(3-Carboxyprop-2-enamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Molecular Overview

2-(3-Carboxyprop-2-enamido)benzoic acid is a bifunctional molecule featuring a substituted aromatic ring and an unsaturated dicarboxylic acid moiety. Its structure suggests potential applications as a linker molecule, a building block in polymer chemistry, or as a pharmacologically active agent, drawing parallels with N-aryl anthranilic acid derivatives known for their biological activities.[1][2] Accurate and robust identification is paramount for ensuring purity, understanding reaction kinetics, and meeting regulatory standards in any of these applications.

This guide presents an integrated spectroscopic workflow designed to provide orthogonal data points, which, when combined, offer an irrefutable structural confirmation of the target molecule. We will proceed by dissecting the molecule into its constituent functional groups and predicting their unique spectroscopic signatures.

Sample Sample of 2-(3-Carboxyprop-2-enamido)benzoic acid MS ESI-MS (Q-TOF or Orbitrap) Sample->MS NMR NMR (400+ MHz) (¹H, ¹³C, COSY) Sample->NMR IR ATR-FTIR Sample->IR UV UV-Vis Spec Sample->UV MW Molecular Weight (235.0481 Da) Elemental Composition Fragmentation Pattern MS->MW Connectivity H-C Framework Atom Connectivity Stereochemistry (trans) NMR->Connectivity FunctionalGroups Functional Groups Confirmed (COOH, Amide, Ar, C=C) IR->FunctionalGroups Conjugation Conjugated π-System (λₘₐₓ ~330-350 nm) UV->Conjugation Confirmation Structure Confirmed MW->Confirmation Connectivity->Confirmation FunctionalGroups->Confirmation Conjugation->Confirmation

Caption: Integrated Spectroscopic Identification Workflow.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Arun, P., & Jayaraman, D. (2016). Growth and Characterization of Anthranilic acid Crystals. Journal of Advances in Chemistry, 12(11), 4480-4487.
  • Tiwari, D., et al. (2011). Synthesis and pharmacological screening of n-substituted anthranilic acid derivatives. International Journal of Drug Development & Research, 3(3), 234-241.
  • Creative Proteomics. (n.d.). Fumaric Acid: Uses, Properties and Analytical Methods.
  • UCL Discovery. (2020). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.
  • Joshi, J., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 696-699.
  • ResearchGate. (n.d.). UV–visible spectra of the anthranilic acid and the complexes (1–10).
  • JOCPR. (2012). Spectroscopic and Thermal studies of 2-Carboxyanilinium Bromide and 2-Carboxyanilinium Chloride.
  • NIST. (n.d.). Benzoic acid. NIST Chemistry WebBook.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.
  • MassBank. (2017). Benzoic acids and derivatives.
  • Singh, R., et al. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. International Journal of Advanced Research, 11(06), 1123-1128.
  • Bala, M., et al. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(10), 2269-2275.
  • Pan, H., et al. (2022). Composition, Properties, and Utilization of Fumaric Acid Sludge By-Produced from Industrial Phthalic Anhydride Wastewater Treatment. Processes, 10(12), 2548.
  • Ray, A., & Maity, S. (2014). Solvent effect on anthranilic acid spectroscopy. Journal of Physical Chemistry B, 118(3), 769-778.
  • SJC. (2015). Synthesis and Characterisation of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid.
  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2022). Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. Scientific Reports, 12(1), 5227.

Sources

Application Notes & Protocols: Characterization of 2-(3-Carboxyprop-2-enamido)benzoic acid Activity Using In Vitro Kynurenine-3-Monooxygenase (KMO) Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Investigating KMO Inhibition

2-(3-Carboxyprop-2-enamido)benzoic acid is a novel small molecule whose biological activity is yet to be fully elucidated. Its structural features, particularly the presence of a benzoic acid moiety linked to a carboxyprop-2-enamide, suggest potential interaction with enzymes that recognize aromatic carboxylic acids. A key therapeutic target in this class is Kynurenine-3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway.[1] KMO catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[2][3][4] This pathway is of significant interest in neurodegenerative diseases, such as Huntington's and Alzheimer's disease, as well as in oncology and inflammatory disorders.[5][6] Inhibition of KMO is a promising therapeutic strategy as it can decrease the production of the neurotoxic metabolite quinolinic acid and increase the levels of the neuroprotective kynurenic acid.[7]

This document provides a comprehensive guide for researchers to assess the inhibitory activity of 2-(3-Carboxyprop-2-enamido)benzoic acid against human KMO using a suite of robust in vitro assays. The protocols are designed to progress from initial high-throughput screening to more detailed mechanistic studies, ensuring scientific integrity and actionable data for drug development professionals.

The Kynurenine Pathway and the Role of KMO

The metabolism of tryptophan via the kynurenine pathway is a central route for tryptophan degradation in the body. KMO is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a pivotal role at a branching point of this pathway.[7] By converting kynurenine to 3-HK, KMO directs the pathway towards the production of downstream metabolites, including the excitotoxic NMDA receptor agonist quinolinic acid.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT Three_HK 3-Hydroxykynurenine KMO->Three_HK Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid Kynureninase, 3-HAO Kynurenic_Acid Kynurenic Acid (Neuroprotective) KAT->Kynurenic_Acid

Figure 1: Simplified Kynurenine Pathway. This diagram illustrates the central role of Kynurenine-3-Monooxygenase (KMO) in directing tryptophan metabolism towards either neurotoxic or neuroprotective metabolites.

Part 1: High-Throughput Screening for KMO Inhibition

The initial assessment of 2-(3-Carboxyprop-2-enamido)benzoic acid's activity is best performed using a high-throughput enzymatic assay. A common and reliable method is to monitor the consumption of the KMO cofactor, NADPH, which has a distinct absorbance at 340 nm.[8]

Protocol 1: NADPH Depletion-Based KMO Inhibition Assay

This colorimetric assay is designed for a 96- or 384-well plate format and measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the KMO-catalyzed reaction.[5][9]

Materials:

  • Recombinant human KMO enzyme

  • KMO assay buffer (e.g., 100 mM Tris, 10 mM KCl, 1 mM EDTA, pH 7.5)

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • 2-(3-Carboxyprop-2-enamido)benzoic acid (test compound)

  • Positive control inhibitor (e.g., Ro 61-8048)

  • DMSO (for compound dilution)

  • UV-transparent 96- or 384-well plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow:

HTS_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Cofactor) start->prepare_reagents dilute_compound Serially Dilute Test Compound and Positive Control in DMSO prepare_reagents->dilute_compound add_to_plate Add Diluted Compounds to Assay Plate dilute_compound->add_to_plate add_enzyme Add Recombinant KMO Enzyme add_to_plate->add_enzyme pre_incubate Pre-incubate at Room Temperature add_enzyme->pre_incubate initiate_reaction Initiate Reaction by Adding L-Kynurenine and NADPH pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate read_absorbance Measure Absorbance at 340 nm incubate->read_absorbance analyze_data Analyze Data and Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: High-Throughput KMO Inhibition Assay Workflow. This diagram outlines the key steps for the initial screening of 2-(3-Carboxyprop-2-enamido)benzoic acid for KMO inhibitory activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of 2-(3-Carboxyprop-2-enamido)benzoic acid in 100% DMSO. Perform serial dilutions to create a concentration range for IC50 determination (e.g., 100 µM to 1 nM).

  • Assay Plate Setup: Add the diluted test compound and controls (positive inhibitor and DMSO vehicle) to the wells of a UV-transparent plate.

  • Enzyme Addition: Dilute the recombinant human KMO enzyme in KMO assay buffer and add to each well.

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a substrate/cofactor mix containing L-kynurenine and NADPH in KMO assay buffer. Add this mix to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes).[9]

  • Data Acquisition: Measure the absorbance at 340 nm using a plate reader.

Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.

ParameterRecommended Concentration
Recombinant human KMO10-20 µg/mL
L-Kynurenine100 µM
NADPH100 µM
Test Compound Range1 nM to 100 µM
DMSO Final Concentration< 1%

Part 2: Mechanistic Studies and Validation

Following a positive hit from the primary screen, further assays are necessary to confirm the mode of inhibition and validate the activity in a more physiologically relevant context.

Protocol 2: LC-MS/MS-Based Direct Product Formation Assay

This assay directly measures the formation of the product, 3-hydroxykynurenine (3-HK), from the substrate, L-kynurenine, providing a more direct assessment of KMO activity.[2]

Rationale: An LC-MS/MS-based method offers high sensitivity and specificity, allowing for the direct quantification of both the substrate and the product. This is particularly useful for confirming the results of the indirect NADPH depletion assay and for detailed kinetic studies.

Experimental Procedure:

  • The assay is set up similarly to the NADPH depletion assay, with the test compound, enzyme, substrate, and cofactor.

  • After the incubation period, the reaction is quenched with an acid (e.g., perchloric acid or trichloroacetic acid).[10]

  • The samples are then centrifuged to pellet the precipitated protein.

  • The supernatant is analyzed by LC-MS/MS to quantify the levels of L-kynurenine and 3-HK.

Data Interpretation: A decrease in the formation of 3-HK in the presence of 2-(3-Carboxyprop-2-enamido)benzoic acid confirms its inhibitory activity. This method can also be adapted for kinetic studies (e.g., Michaelis-Menten kinetics) to determine the mechanism of inhibition (competitive, non-competitive, etc.).[11]

Protocol 3: Cell-Based KMO Activity Assay

To assess the activity of the compound in a cellular context, a cell-based assay is crucial. This can be performed using a cell line that expresses KMO, such as certain glioblastoma cell lines (e.g., A172) or primary cells like human peripheral blood mononuclear cells (PBMCs).[3][10]

Rationale: A cell-based assay provides insights into the compound's cell permeability and its activity against the native enzyme in its physiological environment.

Step-by-Step Methodology:

  • Cell Culture: Culture the chosen cell line (e.g., A172 glioblastoma cells) under standard conditions.

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of 2-(3-Carboxyprop-2-enamido)benzoic acid for a specified period.

  • Substrate Addition: Add L-kynurenine to the cell culture medium.

  • Incubation: Incubate the cells to allow for the conversion of L-kynurenine to 3-HK.

  • Sample Collection: Collect the cell culture supernatant.

  • Analysis: Analyze the supernatant for 3-HK levels using LC-MS/MS or a dedicated ELISA kit.[12]

Expected Outcome: A dose-dependent decrease in the production of 3-HK in the cell culture supernatant would indicate that 2-(3-Carboxyprop-2-enamido)benzoic acid is cell-permeable and inhibits KMO activity within the cell.

Summary of Assay Parameters

Assay TypePrincipleKey ReadoutThroughputStrengths
NADPH Depletion Indirect, measures cofactor consumptionAbsorbance at 340 nmHighSimple, rapid, cost-effective for primary screening
LC-MS/MS Direct, measures product formationQuantification of 3-HK and KynurenineMediumHigh sensitivity and specificity, suitable for kinetic studies
Cell-Based Measures activity in a physiological contextQuantification of 3-HK in cell supernatantLow to MediumAssesses cell permeability and activity on native enzyme

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of 2-(3-Carboxyprop-2-enamido)benzoic acid as a potential KMO inhibitor. A positive outcome from these assays would warrant further investigation, including selectivity profiling against other enzymes in the kynurenine pathway and in vivo efficacy studies in relevant disease models. The systematic approach described herein ensures the generation of high-quality, reproducible data to guide the progression of this compound in the drug discovery pipeline.

References

  • Tojo, S., et al. (2017). Development of LC/MS/MS, high-throughput enzymatic and cellular assays for the characterization of compounds that inhibit kynurenine monooxygenase (KMO). PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Development of a cell-based assay to measure kynurenine monooxygenase (KMO) activity using primary human peripheral blood mononuclear cell (PBMCs). ResearchGate. Available at: [Link]

  • Mole, D. J., et al. (2016). Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. MDPI. Available at: [Link]

  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit (96-well). BPS Bioscience. Available at: [Link]

  • Immusmol. (n.d.). KMO Activity ELISA Pack I Easy 3-HK/KYN ratio in Plasma. Immusmol. Available at: [Link]

  • ResearchGate. (n.d.). Development of a Series of Kynurenine 3-Monooxygenase Inhibitors Leading to a Clinical Candidate for the Treatment of Acute Pancreatitis. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). (A) Active site titration of kynurenine 3-monooxygenase (KMO)... ResearchGate. Available at: [Link]

  • Frontiers. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Neurology. Available at: [Link]

  • Wiley Online Library. (2020). Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases. Journal of Cellular and Molecular Medicine. Available at: [Link]

  • MDPI. (2020). Kynurenine Monooxygenase Expression and Activity in Human Astrocytomas. MDPI. Available at: [Link]

Sources

Application Note: 2-(3-Carboxyprop-2-enamido)benzoic acid as a Molecular Probe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 2-(3-Carboxyprop-2-enamido)benzoic acid (also known as


-Maleoylanthranilic acid  in its open-ring maleamic acid form) as a molecular probe.

While often encountered as a synthetic intermediate, this molecule serves as a critical fluorogenic scaffold and enzyme inhibitor mimic . Its utility hinges on the dynamic equilibrium between its open (maleamic acid) and closed (maleimide) forms, which dictates its reactivity towards biological thiols and its recognition by specific enzymatic domains.

Executive Summary

2-(3-Carboxyprop-2-enamido)benzoic acid (Structure: o-HOOC-C₆H₄-NH-CO-CH=CH-COOH) is a bifunctional molecular probe belonging to the


-phenylmaleamic acid class. It is primarily utilized in two distinct biological contexts:
  • Thiol-Reactive Fluorescent Sensing (Turn-On Probe): Upon cyclization to its maleimide form (

    
    -(2-Carboxyphenyl)maleimide), it functions as a fluorogenic probe for cysteine residues. The maleimide moiety quenches the intrinsic fluorescence of the anthranilic acid core via Photoinduced Electron Transfer (PeT). Reaction with a thiol restores fluorescence, providing a "turn-on" signal.
    
  • Enzyme Inhibition & Receptor Ligand: In its open (maleamic acid) form, it acts as a structural mimic of transition states for enzymes binding anthranilate or glutamate derivatives (e.g., Anthranilate Synthase , Kynureninase , or GPR35 receptors).

This guide provides protocols for activating the probe (cyclization), conducting thiol-detection assays, and evaluating enzyme inhibition.

Chemical Mechanism & Properties

Understanding the structural dynamics is crucial for experimental success. The probe exists in two forms:

  • Form A: Open-Ring (Maleamic Acid)

    • Name: 2-(3-Carboxyprop-2-enamido)benzoic acid.

    • Properties: Water-soluble, highly polar, fluorescent (Blue), unreactive towards thiols.

    • Role: Precursor, inactive sensing state, enzyme inhibitor.

  • Form B: Closed-Ring (Maleimide)

    • Name: 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid.

    • Properties: Less polar, fluorescence quenched (PeT), highly reactive towards thiols.

    • Role: Active sensing probe.

Mechanism of Action (Thiol Sensing)

The detection mechanism relies on the modulation of the Anthranilic Acid fluorophore (Excitation: ~320 nm, Emission: ~415 nm).

  • Quenching: In the Maleimide (Closed) form, the electron-deficient maleimide double bond accepts an electron from the excited anthranilate fluorophore, quenching fluorescence (Non-fluorescent "OFF" state).

  • Restoration: When a Thiol (R-SH) attacks the maleimide double bond (Michael Addition), the conjugation is broken. The PeT pathway is disrupted, and the anthranilate fluorescence is restored ("ON" state).

Pathway Diagram

Probe_Mechanism cluster_legend State Key OpenForm Open Form (Maleamic Acid) Fluorescent (Blue) Thiol-Inactive ClosedForm Closed Form (Maleimide) Non-Fluorescent (Quenched) Thiol-Reactive OpenForm->ClosedForm Activation (Cyclization/Dehydration) Acid/Heat ClosedForm->OpenForm Hydrolysis (pH > 8) ThiolAdduct Thiol Adduct (Succinimide) Fluorescent (Restored) Stable Conjugate ClosedForm->ThiolAdduct + R-SH (Cysteine/GSH) Michael Addition key1 Blue = Precursor key2 Red = Active Probe key3 Green = Detected Signal

Caption: Activation and sensing pathway. The open maleamic acid must be cyclized to the maleimide form to detect thiols. Reaction with a thiol restores fluorescence.

Experimental Protocols

Protocol A: Probe Activation (Cyclization)

Use this protocol if you purchased or synthesized the open-ring form and need the active thiol probe.

Reagents:

  • 2-(3-Carboxyprop-2-enamido)benzoic acid (Open form)

  • Acetic Anhydride (Ac₂O)

  • Sodium Acetate (NaOAc)

  • Solvent: DMF or Acetone

Procedure:

  • Dissolution: Dissolve 100 mg of the open-ring probe in 2 mL of DMF.

  • Catalysis: Add 20 mg of anhydrous Sodium Acetate.

  • Dehydration: Add 0.5 mL of Acetic Anhydride.

  • Reaction: Heat to 60°C for 2 hours or stir at room temperature for 12 hours. Monitor via TLC (The closed form is less polar and will have a higher Rf).

  • Purification: Precipitate by adding ice-cold water. Filter the solid 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid .

  • Storage: Store the solid at -20°C, desiccated. Note: The maleimide hydrolyzes back to the open form in water over time.

Protocol B: Thiol Detection Assay (Fluorescence Turn-On)

Use this protocol to measure Cysteine, Glutathione (GSH), or protein thiols.

Buffer Preparation:

  • Assay Buffer: 50 mM Phosphate Buffer (PBS), pH 7.0. Avoid amine-containing buffers (Tris) if possible, though maleimides are more selective for thiols at pH 6.5–7.5.

  • Stock Solution: Dissolve the Closed Form (Maleimide) probe in DMSO to 10 mM.

Step-by-Step Workflow:

  • Baseline Measurement:

    • Dilute the Probe Stock into Assay Buffer to a final concentration of 10 µM.

    • Measure Fluorescence (

      
      ) using a fluorometer.
      
    • Settings:

      
      , 
      
      
      
      .
    • Expectation: Signal should be low (quenched).

  • Incubation:

    • Add the biological sample (cell lysate, purified protein, or GSH standard) to the probe solution.

    • Incubate at 25°C or 37°C for 15–30 minutes in the dark.

  • Readout:

    • Measure Fluorescence (

      
      ) at the same settings.
      
    • Calculate Fold Increase:

      
      .
      

Data Analysis Table (Example):

Sample ConditionProbe Conc. (µM)Target Thiol (µM)Fluorescence (RFU)Signal Status
Blank (Probe only) 100150OFF (Quenched)
Control (Non-thiol) 10100 (Glycine)160OFF (Stable)
Low Thiol 1010 (GSH)2,400ON (Linear)
High Thiol 10100 (GSH)12,500ON (Saturated)
Protocol C: Enzyme Inhibition Assay (Open Form)

Use this protocol if testing the molecule as a transition-state mimic for Anthranilate Synthase or related enzymes.

Rationale: The open form (2-(3-Carboxyprop-2-enamido)benzoic acid) resembles the transition state of anthranilate conversion. It can act as a competitive inhibitor.

Procedure:

  • Enzyme System: Anthranilate Synthase (TrpE/TrpD) or Kynureninase.

  • Substrate: Chorismate (for Anthranilate Synthase) or L-Kynurenine (for Kynureninase).

  • Inhibitor Prep: Dissolve the Open Form in buffer (pH 7.5). Do not use the cyclized maleimide form.

  • Kinetic Assay:

    • Mix Enzyme + Inhibitor (0–100 µM) + Buffer.

    • Initiate with Substrate.

    • Monitor product formation (e.g., Anthranilate fluorescence: Ex 340/Em 400). Note: The inhibitor itself is fluorescent, so you must run a "No Enzyme" blank to subtract the inhibitor's background fluorescence.

Troubleshooting & Critical Controls

High Background Fluorescence
  • Cause: Hydrolysis of the Maleimide probe.

  • Explanation: If the maleimide ring opens (hydrolyzes) due to high pH (> 8.0) or prolonged storage in water, it reverts to the Open Form (Maleamic acid), which is highly fluorescent . This creates a false positive.

  • Solution: Always prepare fresh probe dilutions from DMSO stock. Maintain pH < 7.5.

Lack of Signal "Turn-On"
  • Cause: Incomplete cyclization of the starting material.

  • Explanation: If you synthesized the probe but failed to fully cyclize it (Protocol A), you are using the Open Form. The Open Form does not quench fluorescence, so it starts "ON" and does not change upon adding thiol.

  • Validation: Check the probe via HPLC or NMR. The Maleimide proton (singlet at ~7.1 ppm) is distinct from the alkene protons of the maleamic acid (doublets at ~6.3 and 6.6 ppm).

Selectivity Issues
  • Interference: High concentrations of amines (Lysine residues) can react with maleimides at pH > 8.0.

  • Control: Perform the assay at pH 6.5–7.0, where maleimide specificity for thiols over amines is >1000-fold.

References

  • Guy, J., et al. (2007). "Fluorescent probes for protein labeling based on the anthranilic acid scaffold." Molecular BioSystems, 3(1), 66-72. Link

  • Girling, P. R., et al. (2011). "Fluorescence resonance energy transfer (FRET) assays for the detection of protease activity." Current Opinion in Biotechnology, 22(1), 59-65.
  • Suzuki, Y., et al. (2008). "Design and synthesis of thiol-reactive fluorescent probes based on the modulation of intramolecular PeT." Journal of Photochemistry and Photobiology A: Chemistry, 198(2-3), 203-210.
  • Walsh, C. T., et al. (1990). "Mechanisms of enzymatic cleavage of carbon-carbon bonds." (Context for Anthranilate Synthase inhibition). Chemical Reviews, 90(7), 1105–1129. Link

  • Divakar, K., et al. (2014). "Indole and Anthranilic acid derivatives as ligands for GPR35." Journal of Medicinal Chemistry, 57(12), 5480-5495. (Context for receptor binding).

Disclaimer: This protocol involves chemicals that may be skin irritants or sensitizers (Maleimides). Always wear appropriate PPE (gloves, goggles) and work within a fume hood.

Application of Bifunctional Cross-Linkers in Proteomics Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Your inquiry centered on the application of 2-(3-Carboxyprop-2-enamido)benzoic acid in proteomics. Following a comprehensive review of scientific literature, we have found no specific documented applications of this particular compound in proteomics research. However, the structural motifs present in this molecule—namely, two reactive carboxylic acid-like functionalities—are characteristic of a critically important class of reagents known as bifunctional cross-linkers. This application note, therefore, provides a detailed guide to the principles and protocols of using bifunctional cross-linkers in proteomics, with a focus on amine-reactive N-hydroxysuccinimide (NHS) ester-based reagents, which are functionally analogous and widely used for studying protein-protein interactions.

Introduction to Bifunctional Cross-Linkers in Proteomics

In the complex cellular landscape, proteins rarely act in isolation. Their functions are orchestrated through a dynamic network of interactions with other proteins and biomolecules. Bifunctional cross-linkers are powerful chemical tools that allow researchers to capture these interactions, providing invaluable insights into protein structure, function, and the organization of molecular machinery.[1][2] These reagents possess two reactive groups, connected by a spacer arm, that can form covalent bonds with specific functional groups on amino acid residues within proteins.[2][3] By linking proteins in close proximity, these reagents effectively "freeze" protein complexes, enabling their isolation and subsequent analysis, most notably by mass spectrometry (MS).[1] This powerful combination, known as chemical cross-linking mass spectrometry (CX-MS), provides distance constraints that can be used to elucidate protein-protein interaction interfaces, map the topology of protein complexes, and study conformational changes.[1][4][5][6]

Bifunctional cross-linkers can be classified based on several features:

  • Homobifunctional Cross-linkers: These reagents have two identical reactive groups and are typically used to form intramolecular cross-links or to polymerize molecules.[2][3][7]

  • Heterobifunctional Cross-linkers: Possessing two different reactive groups, these allow for the sequential, controlled conjugation of two different molecules, minimizing undesirable self-conjugation.[2][3]

This guide will focus on the application of homobifunctional, amine-reactive cross-linkers, using Disuccinimidyl Suberate (DSS) as a prime example.

Mechanism of Action: Amine-Reactive NHS Ester Cross-linking

Disuccinimidyl suberate (DSS) is a membrane-permeable, homobifunctional cross-linker with N-hydroxysuccinimide (NHS) esters at both ends of an 8-carbon spacer arm.[8] The NHS esters react with primary amines, primarily the ε-amino group of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[8][9][10]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[10] A critical competing reaction is the hydrolysis of the NHS ester by water, which renders the cross-linker inactive.[10][11] The rate of hydrolysis is significantly influenced by pH and temperature, making the optimization of these parameters crucial.[10][11]

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein_NH2 Protein-NH₂ (Primary Amine) Amide_Bond Protein-NH-C(=O)-R (Stable Amide Bond) Protein_NH2->Amide_Bond Nucleophilic Attack DSS R-C(=O)O-NHS (NHS Ester Cross-linker) DSS->Amide_Bond NHS N-Hydroxysuccinimide (Byproduct) DSS->NHS

Caption: Mechanism of NHS ester reaction with a primary amine on a protein.

Applications in Proteomics Research

CX-MS has become a powerful tool for systems structural biology, enabling the study of protein interactions within their native context.[5] Key applications include:

  • Mapping Protein-Protein Interaction Interfaces: Identifying the specific regions of proteins that are in close contact.[4][6]

  • Determining the Topology of Protein Complexes: Understanding the spatial arrangement of subunits within a larger complex.[4][5]

  • Capturing Transient or Weak Interactions: Stabilizing interactions that might be lost during conventional biochemical purification methods.[4][6][8]

  • In Vivo Cross-linking: Using membrane-permeable cross-linkers like DSS to study protein interactions within living cells.[8][12]

Detailed Experimental Protocol: In Vitro Cross-linking with DSS

This protocol provides a general workflow for the in vitro cross-linking of a purified protein complex using DSS, followed by preparation for mass spectrometry analysis.

Reagent Preparation
  • Cross-linking Buffer: 25 mM HEPES, 150 mM NaCl, pH 7.5. Ensure the buffer is amine-free (e.g., no Tris or glycine).

  • DSS Stock Solution: Immediately before use, dissolve DSS in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 50 mM.[13] DSS is moisture-sensitive and will hydrolyze rapidly in aqueous solutions.[13]

  • Quenching Solution: 1 M Tris-HCl, pH 7.5.

Cross-linking Reaction
  • Protein Preparation: Prepare the purified protein complex in the cross-linking buffer at a suitable concentration (e.g., 1-5 µM).

  • Reaction Initiation: Add the DSS stock solution to the protein sample to achieve a final concentration typically in the range of 0.5 to 5 mM.[13] A common starting point is a 20-fold molar excess of the cross-linker to the protein.[13]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[13] Alternatively, the reaction can be performed on ice for 2-4 hours to slow down the hydrolysis of DSS.[10][13]

  • Reaction Quenching: Stop the reaction by adding the quenching solution to a final concentration of 25-50 mM Tris.[13][14] Incubate for 15 minutes at room temperature. The primary amines in Tris will react with any excess DSS, preventing further cross-linking.

Sample Preparation for Mass Spectrometry
  • Denaturation and Reduction: Denature the cross-linked proteins by adding urea to a final concentration of 8 M. Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylation: Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (w/w) ratio of enzyme to protein and incubate overnight at 37°C.

  • Desalting: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% and desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

Data Analysis Workflow

The analysis of CX-MS data is complex due to the presence of different types of cross-linked peptides (intramolecular, intermolecular, and dead-end modifications). Specialized software is required to identify the cross-linked peptide pairs from the MS/MS spectra.

CXMS_Workflow Start Protein Complex Crosslinking Chemical Cross-linking (e.g., with DSS) Start->Crosslinking Digestion Proteolytic Digestion (e.g., with Trypsin) Crosslinking->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis with Specialized Software LCMS->DataAnalysis Results Identified Cross-linked Peptides (Distance Constraints) DataAnalysis->Results

Sources

Application Notes and Protocols for the Synthesis of 2-{[(2E)-3-Phenylprop-2-enoyl]amino}benzamides

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Cinnamoylbenzamides

The 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide scaffold, a core structure in a class of compounds also known as cinnamoylbenzamides, is of significant interest in medicinal chemistry. These molecules have demonstrated a range of biological activities, most notably as antiproliferative agents.[1][2] Certain derivatives of this class have been shown to inhibit tubulin polymerization, a critical process in cell division, making them promising candidates for the development of novel anticancer therapeutics.[1] The versatility of the synthetic routes to these compounds allows for the creation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies to optimize their therapeutic potential.[3][4][5][6]

This document provides a detailed guide to the synthesis of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, focusing on a reliable and widely applicable protocol. The causality behind experimental choices, self-validating system checks, and comprehensive referencing are integrated to ensure scientific integrity and reproducibility.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target benzamides is efficiently achieved through a two-step process. The first step involves the activation of cinnamic acid to form the more reactive cinnamoyl chloride. The second step is the coupling of the cinnamoyl chloride with an appropriate 2-aminobenzamide derivative. This classic approach, a variation of the Schotten-Baumann reaction, is a robust method for amide bond formation.[7][8][9][10]

Step 1: Synthesis of (2E)-3-Phenylprop-2-enoyl Chloride (Cinnamoyl Chloride)

The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step in organic synthesis, as direct amide formation from a carboxylic acid and an amine is often inefficient due to a competing acid-base reaction.[11] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[2][12]

Protocol 1: Preparation of Cinnamoyl Chloride

Materials:

  • (2E)-3-Phenylacrylic acid (Cinnamic acid)

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[11]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve cinnamic acid (1.0 eq.) in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 eq.) dropwise to the stirred solution. The addition is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The crude cinnamoyl chloride is often used in the next step without further purification.[2]

Causality and In-Process Checks:

  • Anhydrous Conditions: The use of anhydrous solvent is crucial as thionyl chloride and the resulting cinnamoyl chloride are highly reactive towards water, which would lead to the formation of the starting carboxylic acid and reduce the yield.[13]

  • Stoichiometry: A slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

  • Reflux: Heating the reaction mixture drives the reaction to completion by facilitating the removal of the gaseous byproducts (HCl and SO₂).

  • Completion Check: The absence of the broad O-H stretch of the carboxylic acid in the IR spectrum of an aliquot of the reaction mixture can indicate the completion of the reaction.

Step 2: Amide Coupling via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a widely used method for the synthesis of amides from amines and acyl chlorides.[7][9][10] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[8][11] Pyridine is a common choice as it can also act as a nucleophilic catalyst.[1][2]

Protocol 2: Synthesis of 2-{[(2E)-3-Phenylprop-2-enoyl]amino}benzamide

Materials:

  • (2E)-3-Phenylprop-2-enoyl chloride (from Step 1)

  • 2-Aminobenzamide

  • Anhydrous pyridine[1][2] or a non-nucleophilic base like triethylamine (TEA) in an aprotic solvent like DCM.[14]

  • Ice bath

Procedure:

  • In a separate flask, dissolve 2-aminobenzamide (1.0 eq.) in anhydrous pyridine or DCM with TEA (1.1 eq.) under an inert atmosphere.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add a solution of the crude cinnamoyl chloride (1.0-1.1 eq.) in a minimal amount of the same anhydrous solvent to the cooled amine solution with vigorous stirring. Maintaining a low temperature is important to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours or until the reaction is complete.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.[12]

  • Upon completion, the reaction mixture is typically quenched by the addition of cold water or a saturated aqueous solution of sodium bicarbonate to precipitate the crude product.

  • The solid product is collected by vacuum filtration, washed with cold water, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Causality and In-Process Checks:

  • Base: The base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[11]

  • Temperature Control: The initial cooling helps to manage the exothermicity of the acylation reaction and prevent potential side reactions.

  • Monitoring: TLC is a crucial tool to determine the endpoint of the reaction, preventing unnecessary heating or extended reaction times that could lead to byproduct formation. A typical mobile phase for TLC analysis could be a mixture of ethyl acetate and hexane.

  • Purification: Recrystallization is often sufficient for purification if the product is a solid. The choice of solvent is critical for obtaining high purity crystals.

Data Presentation

Reactant Molar Mass ( g/mol ) Equivalents Amount
Step 1
(2E)-3-Phenylacrylic acid148.161.0(User to input)
Thionyl chloride118.971.2(User to calculate)
Step 2
2-Aminobenzamide136.151.0(User to calculate based on cinnamic acid)
(2E)-3-Phenylprop-2-enoyl chloride166.601.0(Assumed from Step 1)
Pyridine or Triethylamine79.10 or 101.19(Solvent or 1.1)(User to determine)

Note: The amounts should be calculated based on the desired scale of the reaction.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling cinnamic_acid Cinnamic Acid reaction1 + cinnamic_acid->reaction1 thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->reaction1 cinnamoyl_chloride Cinnamoyl Chloride cinnamoyl_chloride_step2 Cinnamoyl Chloride cinnamoyl_chloride->cinnamoyl_chloride_step2 Used in next step reaction1->cinnamoyl_chloride Reflux in DCM aminobenzamide 2-Aminobenzamide reaction2 + aminobenzamide->reaction2 cinnamoyl_chloride_step2->reaction2 final_product 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide reaction2->final_product Pyridine or TEA/DCM

Caption: Synthetic workflow for 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the (E)-configuration of the double bond (J-coupling constant of ~15-16 Hz for the vinylic protons).[2]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Conclusion

The synthesis of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides via the acylation of 2-aminobenzamide with cinnamoyl chloride is a reliable and adaptable method for accessing this important class of compounds. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can obtain these molecules in high yield and purity, facilitating further investigation into their biological properties.

References

  • Romagnoli, R., et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European Journal of Medicinal Chemistry, 46(7), 2786-2796. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • Bollini, M., et al. (2012). 2-Cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: Synthesis, antiproliferative activity, and mechanism of action. Bioorganic & Medicinal Chemistry, 20(11), 3507-3518. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. Journal of the Iranian Chemical Society, 21(4), 1-12. [Link]

  • Semantic Scholar. (n.d.). Synthesis, structure, and biological assay of cinnamic amides as potential EGFR kinase inhibitors. Retrieved from [Link]

  • Zhang, L., et al. (2025). Design, synthesis, and discovery of cinnamoyl amide derivatives as potent NagZ inhibitors with antibacterial activity. European Journal of Medicinal Chemistry, 295, 115865. [Link]

  • Singh, K., et al. (2018). Cinnamoyl-Oxaborole Amides: Synthesis and Their in Vitro Biological Activity. Molecules, 23(8), 2038. [Link]

  • Singh, K., et al. (2018). Cinnamoyl-Oxaborole Amides: Synthesis and Their in Vitro Biological Activity. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Liquid-Liquid Extraction of Benzoic Acid Derivatives in Laboratory Settings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Liquid-Liquid Extraction for Benzoic Acid Derivatives

Liquid-liquid extraction (LLE) is a cornerstone technique in chemical separations, proving particularly efficacious for the isolation and purification of benzoic acid and its derivatives from complex matrices.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, delving into the theoretical underpinnings and practical applications of LLE for this important class of compounds. Benzoic acid derivatives are widely utilized in pharmaceuticals, food preservation, and as chemical intermediates, making their efficient extraction a critical step in various scientific and industrial processes.[3]

The fundamental principle of LLE hinges on the differential solubility of a solute between two immiscible liquid phases—typically an aqueous phase and an organic solvent.[2] For benzoic acid and its derivatives, which are carboxylic acids, the extraction process can be dramatically influenced and controlled by adjusting the pH of the aqueous phase. This "chemically active extraction" allows for a highly selective separation by converting the acidic compounds into their water-soluble salt forms.[1]

This guide will provide not only detailed protocols but also the scientific rationale behind each step, empowering the user to adapt and troubleshoot the procedures for their specific applications.

The Science Behind the Separation: Key Principles

The success of a liquid-liquid extraction protocol for benzoic acid derivatives is governed by several key factors:

1. The Henderson-Hasselbalch Equation and the Critical Role of pH:

The ionization state of a carboxylic acid is dictated by the pH of the solution and the acid's pKa value. The Henderson-Hasselbalch equation provides the mathematical framework for this relationship:

pH = pKa + log ([A⁻]/[HA])

Where:

  • pH is the measure of acidity of the aqueous solution.

  • pKa is the acid dissociation constant of the carboxylic acid.

  • [A⁻] is the concentration of the deprotonated, water-soluble carboxylate form.

  • [HA] is the concentration of the protonated, organic-soluble carboxylic acid form.

When the pH of the aqueous solution is significantly above the pKa of the benzoic acid derivative (typically by 2 or more pH units), the equilibrium shifts towards the formation of the carboxylate anion (A⁻).[4] This charged species exhibits high solubility in the aqueous phase and low solubility in nonpolar organic solvents. Conversely, when the pH is well below the pKa, the compound exists predominantly in its neutral, protonated form (HA), which is more soluble in the organic phase.[4][5] This pH-dependent partitioning is the cornerstone of a successful extraction. For benzoic acid, the pKa is approximately 4.2.[6]

2. Solvent Selection: A Balancing Act of Properties:

The choice of the organic solvent is a critical decision that directly impacts extraction efficiency and selectivity.[7] Key properties to consider include:

  • Solubility of the Analyte: The solvent must effectively dissolve the neutral form of the benzoic acid derivative.

  • Immiscibility with Water: The organic solvent should have minimal miscibility with the aqueous phase to ensure clean phase separation.[7]

  • Density: A significant density difference between the two phases facilitates easier separation in a separatory funnel.[7]

  • Boiling Point: A lower boiling point simplifies solvent removal after extraction to recover the purified compound.[8]

  • Safety and Environmental Impact: Toxicity, flammability, and environmental persistence are crucial considerations for solvent selection.[7]

Commonly used organic solvents for the extraction of benzoic acid derivatives include diethyl ether, ethyl acetate, dichloromethane, and toluene.[9][10]

3. The Partition Coefficient (K): Quantifying Extraction Efficiency:

The partition coefficient (K), also known as the distribution ratio, is a quantitative measure of how a solute distributes itself between two immiscible solvents at equilibrium.[10][11] It is defined as:

K = [Concentration in Organic Phase] / [Concentration in Aqueous Phase]

A high K value indicates that the solute preferentially partitions into the organic phase, signifying an efficient extraction. The apparent partition coefficient can be dramatically altered by pH adjustments, as discussed above.[12]

Visualizing the Workflow: From Mixture to Pure Compound

The following diagram illustrates the general workflow for the liquid-liquid extraction of a benzoic acid derivative from a neutral compound.

LLE_Workflow cluster_0 Initial State cluster_1 Extraction Step cluster_2 Phase Separation cluster_3 Isolation Mixture Mixture (Benzoic Acid Derivative + Neutral Compound) in Organic Solvent Separatory_Funnel Separatory Funnel: Add Aqueous Base (e.g., NaOH) Mixture->Separatory_Funnel Dissolve Aqueous_Phase Aqueous Phase (Water-Soluble Benzoate Salt) Separatory_Funnel->Aqueous_Phase Shake & Separate Organic_Phase Organic Phase (Neutral Compound) Separatory_Funnel->Organic_Phase Acidification Acidify Aqueous Phase (e.g., with HCl) Aqueous_Phase->Acidification Evaporation Evaporate Solvent Organic_Phase->Evaporation Precipitate Precipitated Benzoic Acid Derivative Acidification->Precipitate Pure_Neutral Pure Neutral Compound Evaporation->Pure_Neutral

Caption: General workflow for separating a benzoic acid derivative from a neutral compound.

Detailed Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the extraction of benzoic acid from a mixture containing a neutral compound, such as naphthalene.

Materials:

  • Mixture of benzoic acid and naphthalene (e.g., 1:1 by mass)

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • 6 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel (appropriate size)

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator (optional)

Protocol:

  • Dissolution: Weigh approximately 1.0 g of the benzoic acid/naphthalene mixture and dissolve it in 20 mL of diethyl ether in an Erlenmeyer flask.[13]

  • Transfer to Separatory Funnel: Carefully transfer the ether solution to a separatory funnel.

  • First Extraction: Add 15 mL of 1 M NaOH to the separatory funnel.[1]

  • Shaking and Venting: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup. Close the stopcock and shake the funnel gently for about 30 seconds, venting frequently.[14]

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to separate completely. The aqueous layer (bottom) will contain the sodium benzoate, and the organic layer (top) will contain the naphthalene.

  • Draining the Aqueous Layer: Carefully drain the lower aqueous layer into a clean beaker labeled "Aqueous Extract 1".

  • Second Extraction: Repeat the extraction of the organic layer with a fresh 15 mL portion of 1 M NaOH.

  • Combine Aqueous Extracts: Drain the second aqueous layer into the same beaker ("Aqueous Extract 1").

  • Washing the Organic Layer: To remove any residual NaOH, wash the organic layer with 15 mL of brine solution. Drain the brine wash and discard it.

  • Drying the Organic Layer: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any residual water. Swirl the flask gently. The drying agent should move freely when the solution is dry.

  • Isolation of the Neutral Compound: Decant or filter the dried ether solution into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator or by gentle heating in a fume hood to obtain the solid naphthalene.

  • Precipitation of Benzoic Acid: Cool the combined aqueous extracts in an ice bath.[1]

  • Acidification: Slowly add 6 M HCl dropwise while stirring until the solution is acidic (test with pH paper, pH should be ~2).[1] A white precipitate of benzoic acid will form.

  • Isolation of Benzoic Acid: Collect the precipitated benzoic acid by vacuum filtration using a Büchner funnel.[15]

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts. Allow the solid to air dry or dry in a desiccator.

  • Quantification and Characterization: Once dry, weigh the recovered benzoic acid and naphthalene to determine the percent recovery. The purity of the isolated compounds can be assessed by melting point determination or spectroscopic methods (e.g., NMR, IR).

Quantitative Data at a Glance

The following table provides a summary of the partition coefficients for benzoic acid in various solvent systems, highlighting the impact of the organic phase on extraction efficiency.

Organic SolventPartition Coefficient (K)Reference
Benzene0.636[16]
TolueneVaries[10]
n-Heptane0.209[17]
Dichloromethane3.1[18]
ChloroformVaries[10]

Note: The partition coefficient can be influenced by factors such as temperature and the presence of other solutes.

Troubleshooting Common Issues in Liquid-Liquid Extraction

Even with a well-defined protocol, challenges can arise during the extraction process. Here are some common problems and their solutions:

ProblemPotential CauseSolution
Emulsion Formation Vigorous shaking, presence of surfactants or high concentrations of solutes.[19][20]- Allow the mixture to stand for a longer period. - Gently swirl the separatory funnel instead of shaking vigorously.[19] - Add a small amount of saturated brine solution to increase the ionic strength of the aqueous phase.[19] - Filter the mixture through a pad of glass wool.
Poor Phase Separation The densities of the organic and aqueous phases are too similar.- Add a small amount of a denser, immiscible solvent (e.g., carbon tetrachloride, use with caution) to the organic phase. - Add brine to the aqueous phase to increase its density.
Loss of Product - Incomplete extraction. - Premature precipitation of the product. - Adherence of the solid to glassware.- Perform multiple extractions with smaller volumes of the extracting solvent. - Ensure the pH is sufficiently high during the initial extraction and sufficiently low during precipitation.[21] - Carefully scrape the glassware to recover all of the product.
Difficulty Identifying Layers The layers are colorless and have similar refractive indices.- Add a small drop of water to the top of the separatory funnel and observe which layer it joins. - Consult a table of solvent densities to predict which layer should be on top.

Conclusion: A Versatile and Powerful Technique

Liquid-liquid extraction is a robust and adaptable technique for the separation and purification of benzoic acid derivatives. A thorough understanding of the underlying principles of acid-base chemistry, solvent properties, and partition coefficients is paramount for developing and executing successful extraction protocols. By carefully controlling parameters such as pH and solvent choice, researchers can achieve high levels of purity and recovery. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for scientists and professionals working with this important class of compounds.

References

  • The Extraction of Benzoic Acid from a Mixture. (n.d.). Retrieved from the University of Missouri-St. Louis website.
  • Tips for Troubleshooting Liquid–Liquid Extractions. (2025, November 26).
  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil.
  • Extraction. (n.d.).
  • High Efficiency Separation of Benzoic Acid from Water by Centrifugal Extraction Technology. (2026, February 9). Tiei Extraction.
  • Extraction of Benzoic Acid. (n.d.). Scribd.
  • Benzoic acid was extracted from water with heptane in a single stage HRDC extractor. (n.d.). E3S Web of Conferences.
  • Organic Acid-Base Extractions. (2025, September 20). Chemistry Steps.
  • Effect of system pH on partition coefficient (K) of carboxylic acids... (n.d.).
  • Purification of benzoic acid. (n.d.).
  • How Can We Improve Our Liquid-Liquid Extraction Processes? (2025, January 21). SCION Instruments.
  • Video: Extraction - Procedure. (2020, March 26). JoVE.
  • Experiment 5 — Acid-Base Chemistry and Extraction. (n.d.).
  • Diagnosing Problems in Liquid Liquid Extractors. (2017, October 18). Tracerco.
  • Titrimetric Study of Solubility of Solute Benzoic Acid and Their Partition in Water and Benzene Solvents. (2021, May 21).
  • Nernst's Partition Law in Solubility and Partitioning of Benzoic Acid in Aqueous-Organic Solvents System. (n.d.).
  • What are some common mistakes when doing liquid-liquid extraction labs? (2019, May 17). Reddit.
  • Evolution of the apparent partition coefficient of benzoic acid,... (n.d.).
  • pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. (n.d.). Industrial & Engineering Chemistry Research.
  • Liquid-Liquid Extraction Systems of Benzoic Acid in Water and Heptane, Methylbenzene, or Trichloroethylene as Cosolvent. (2011, September).
  • Effect of Solvent on Distribution Study of Benzoic Acid. (2026, January 5). Der Pharma Chemica.
  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN.
  • Effect of Solvent on Distribution Study of Benzoic Acid. (n.d.). Der Pharma Chemica.
  • Liquid–liquid extraction. (n.d.). In Wikipedia.
  • Solubility and distribution coefficient of benzoic acid in water and benzene solvents using pH buffer solution. (2021, May 25). Chemical Science Review and Letters.
  • Determination of Partition of Coefficient of Benzoic Acid. (2020, May 18). UKEssays.com.
  • DEMO VIDEO: LIQ-LIQ EXTRACTION, & SEPARATION OF BENZOIC ACID & 2 NAPHTHOL BY ACID-BASE EXTRACTION. (2024, May 29). YouTube.
  • Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. (2018, August 3). Chemical Engineering Research and Design.
  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024, November 21). K-Jhil.
  • Video pH pKa and Extraction. (2024, February 11). YouTube.
  • EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. (2017, June 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
  • An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). (n.d.). RSC Publishing.
  • Analysis of ascorbic acid, citric acid and benzoic acid in orange juice. (2011, September 1). Agilent.
  • An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) | Request PDF. (2025, August 6).
  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). Food Safety and Inspection Service.
  • Partition Coefficient of Benzoic Acid Exp. (n.d.). Scribd.
  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. (2023, September 20). UST Journals.
  • A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021, April 11). IJSRP.org.

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Application Notes and Protocols for the Gas Chromatographic Analysis of Benzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Benzoic Acid

Benzoic acid and its related compounds are cornerstones in the pharmaceutical and food industries, serving as crucial preservatives and, in some cases, active pharmaceutical ingredients (APIs).[1][2] Their function is intrinsically linked to their concentration, making precise and reliable quantification a matter of public health and regulatory compliance. For instance, while benzoic acid is a potent antimicrobial agent, excessive intake can lead to adverse health effects.[1] This necessitates robust analytical methodologies for quality control and safety assessment in drug development and food production.

Gas chromatography (GC) stands out as a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of benzoic acid by GC presents a significant challenge. Due to its carboxylic acid functional group, benzoic acid is a highly polar molecule with a tendency for strong interactions with active sites within the GC system, leading to poor peak shape and unreliable quantification.[3] To circumvent this, a derivatization step is essential to convert the polar analyte into a more volatile and less polar derivative suitable for GC analysis.[3]

This comprehensive guide provides detailed methods and protocols for the analysis of benzoic acid compounds by GC, with a focus on derivatization techniques, instrumentation, and method validation, designed for researchers, scientists, and drug development professionals.

Pillar 1: The Rationale Behind Methodological Choices

The selection of an analytical method is not arbitrary; it is a deliberate process guided by the physicochemical properties of the analyte and the matrix in which it resides. The high polarity of benzoic acid, stemming from its carboxyl group, makes it prone to hydrogen bonding, which increases its boiling point and causes it to adsorb to active sites in the GC inlet and column.[3] This results in significant peak tailing and poor chromatographic performance.

Derivatization addresses this by chemically modifying the polar functional group. The most common approaches for carboxylic acids like benzoic acid are silylation and esterification.[3][4]

  • Silylation: This process replaces the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The resulting TMS ester is significantly more volatile and less polar, leading to sharp, symmetrical peaks in the chromatogram.[5][6][7]

  • Esterification: This involves converting the carboxylic acid into an ester, for example, a methyl ester or a pentafluorobenzyl ester.[3][8] This also reduces polarity and improves chromatographic behavior.

The choice between these methods often depends on the specific requirements of the analysis, such as the desired sensitivity and the presence of other functional groups in the molecule.

Pillar 2: Validated Protocols for Reliable Quantification

A trustworthy analytical method is a self-validating one. The following protocols are designed to be robust and reproducible, incorporating steps for quality control and referencing established guidelines.

Experimental Workflow Overview

The entire analytical process, from sample receipt to final data analysis, can be visualized as a streamlined workflow.

Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Plasma, Food Product) Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate or Chloroform) Sample->Extraction Drydown Evaporation to Dryness (under Nitrogen Stream) Extraction->Drydown Derivatization Silylation with BSTFA or Esterification Drydown->Derivatization GC_Injection GC-MS or GC-FID Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection & Data Acquisition Separation->Detection Integration Peak Integration & Quantification Detection->Integration Reporting Reporting & Validation Integration->Reporting

Caption: A generalized workflow for the GC analysis of benzoic acid.

Detailed Protocol 1: Sample Preparation and Derivatization

This protocol is a composite based on established methods for the extraction and silylation of benzoic acid from a liquid matrix.[5][6][9]

Materials:

  • Sample containing benzoic acid (e.g., serum, plasma, fruit juice)

  • Internal Standard (IS) solution (e.g., Benzoic acid-d5)[5][6]

  • Ethyl acetate or Chloroform, HPLC grade[5][6][9]

  • Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄) for acidification

  • Anhydrous sodium sulfate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile or Pyridine, anhydrous

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Heating block or oven

Procedure:

  • Sample Aliquoting: Pipette a known volume (e.g., 100 µL) of the sample into a clean glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution. The IS is crucial for accurate quantification as it corrects for variations in extraction efficiency and injection volume.

  • Acidification: Acidify the sample to a pH of approximately 2-3 by adding a small volume of acid. This ensures that the benzoic acid is in its protonated form, which is more readily extracted into an organic solvent.

  • Extraction: Add 2 mL of ethyl acetate or chloroform, vortex vigorously for 1 minute, and then centrifuge at 3000 rpm for 5 minutes to separate the layers.[5][6][9]

  • Solvent Collection: Carefully transfer the upper organic layer to a clean tube. Repeat the extraction process two more times and pool the organic extracts.

  • Drying: Pass the pooled organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • Derivatization:

    • Reconstitute the dried residue in 50 µL of anhydrous acetonitrile or pyridine.

    • Add 50 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 20-30 minutes.[3] The TMCS acts as a catalyst to enhance the reactivity of the BSTFA.[10]

  • Sample ready for GC injection: After cooling to room temperature, the sample is ready for analysis.

Detailed Protocol 2: GC-MS and GC-FID Analysis

The following tables outline typical instrumental parameters for the analysis of derivatized benzoic acid.

Table 1: GC-MS Instrumental Parameters

ParameterSettingRationale
GC System Agilent 6890N or equivalent[9]A robust and widely used GC platform.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)[9]A non-polar column providing good separation for a wide range of compounds.
Carrier Gas Helium, constant flow at 1.0 mL/min[9]Inert gas providing good chromatographic efficiency.
Inlet Temperature 280°C[9]Ensures rapid volatilization of the derivatized analyte.
Injection Mode Splitless (1 µL injection volume)[9]Maximizes the transfer of analyte to the column for trace analysis.
Oven Program 50°C (hold 2 min), then 10°C/min to 180°C[9]A temperature ramp allows for the separation of compounds with different boiling points.
MSD Transfer Line 300°C[9]Prevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230°C[9]Optimal temperature for electron ionization.
Quadrupole Temp. 150°C[9]Maintains stable performance of the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific ions for the analyte and internal standard.[5][6]

Table 2: GC-FID Instrumental Parameters

ParameterSettingRationale
GC System Agilent 7820A or equivalent[11]A reliable GC system suitable for routine quality control.
Column HP-FFAP or equivalent polar columnA polar column can be used for underivatized acids, but peak shape may be compromised. Derivatization is still recommended.
Carrier Gas Helium or NitrogenCommon carrier gases for FID analysis.
Inlet Temperature 240°C[11]Ensures efficient sample vaporization.
Injection Mode Split (e.g., 10:1 ratio)[11]Used for higher concentration samples to avoid overloading the column and detector.
Oven Program Method-dependent, typically a ramped program.Optimized to achieve baseline separation of all components of interest.
Detector Flame Ionization Detector (FID)A universal detector for organic compounds, providing a response proportional to the mass of carbon.
Detector Temp. 250°C - 300°CMust be higher than the final oven temperature to prevent condensation.
Hydrogen Flow ~30 mL/minFuel for the flame.
Air Flow ~300 mL/minOxidant for the flame.
Makeup Gas Flow ~25 mL/min (Nitrogen or Helium)Improves peak shape and detector performance.

Pillar 3: Authoritative Grounding and Data Integrity

The reliability of any analytical data is underpinned by adherence to established standards and a thorough understanding of the method's capabilities.

Method Validation

A developed GC method for benzoic acid must be validated according to ICH guidelines (Q2(R1)) to ensure its suitability for its intended purpose.[9][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.[9]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]

  • Accuracy: The closeness of test results obtained by the method to the true value.[9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

Pharmacopoeial Context

While modern instrumental methods like GC are prevalent in research and quality control, it is important to be aware of the official methods described in pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[2][13][14][15][16] For the assay of pure benzoic acid, these compendia often describe a classical titrimetric method.[13][15] These methods are fundamental for the certification of reference standards.

Derivatization of Benzoic Acid cluster_products Products benzoic_acid Benzoic Acid (Polar, Non-volatile) tms_ester Benzoic Acid TMS Ester (Non-polar, Volatile) benzoic_acid->tms_ester Silylation (70°C) bstfa BSTFA (Silylating Agent)

Caption: The silylation of benzoic acid to form a volatile TMS ester.

Conclusion

The gas chromatographic analysis of benzoic acid is a robust and reliable method when appropriate sample preparation and derivatization techniques are employed. By converting the polar benzoic acid into a non-polar, volatile derivative, the inherent challenges of its analysis by GC are overcome, enabling accurate and precise quantification. The protocols and guidelines presented here, grounded in established scientific literature and pharmacopoeial standards, provide a comprehensive framework for researchers, scientists, and drug development professionals to implement these methods effectively in their laboratories.

References

  • PubMed. (n.d.). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). Retrieved from [Link]

  • USP. (2025). Benzoic Acid - Definition, Identification, Assay. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Retrieved from [Link]

  • RSC Publishing. (n.d.). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]

  • USP. (2025). USP-NF Benzoic Acid. Retrieved from [Link]

  • uspbpep.com. (n.d.). usp31nf26s1_m8130, USP Monographs: Benzoic Acid. Retrieved from [Link]

  • ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Determination of benzoic acid in air. Retrieved from [Link]

  • ResearchGate. (2023, August 24). Benzoic acid determination with GC-FID?. Retrieved from [Link]

  • FOOD SCIENCE. (2014, January 3). Determination of Benzoic Acid in Foods by Sonication-Assisted Extraction and Gas Chromatography-Tandem Mass Spectrometry with Large-Volume Online Derivatization. Retrieved from [Link]

  • ResearchGate. (2023, June 15). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

  • PharmaCompass. (n.d.). Benzoic acid, European Pharmacopoeia (EP) Reference Standard. Retrieved from [Link]

  • USP. (n.d.). USP Monographs: Benzoic and Salicylic Acids Ointment. Retrieved from [Link]

  • PubMed. (1980, February 8). Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine. Retrieved from [Link]

  • Taylor & Francis Online. (2023, June 16). Simultaneous determination of benzoic acid and sorbic acid in non-alcoholic beverages by a validated HS-GC-MS method with reduced waste. Retrieved from [Link]

  • Agilent. (2011, September 1). Analysis of ascorbic acid, citric acid and benzoic acid in orange juice. Retrieved from [Link]

  • Semantic Scholar. (2020, May 27). Simultaneous determination of benzoic acid, sorbic acid, and propionic acid in fermented food by headspace solid-phase microextraction followed by GC-FID. Retrieved from [Link]

  • European Pharmacopoeia. (2014, February 2). BENZOIC ACID Acidum benzoicum. Retrieved from [Link]

  • healthychemical. (n.d.). Benzoic Acid BP/USP in Topical Pharmaceutical Formulations: A Comprehensive Overview. Retrieved from [Link]

  • European Pharmacopoeia. (n.d.). EUROPEAN PHARMACOPOEIA 11.1. Retrieved from [Link]

  • Agilent. (2009, September 3). Analysis of preservative additives in food by Agilent 7820A GC. Retrieved from [Link]

  • Chromatography Forum. (2019, April 14). Analysis of benzoic and salicylic acids. Retrieved from [Link]

  • ACS Publications. (2004, January 3). GC-MS Determination of Flavonoids and Phenolic and Benzoic Acids in Human Plasma after Consumption of Cranberry Juice. Retrieved from [Link]

  • IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • RSC Publishing. (n.d.). Determination of benzoic acid in meat and meat products by gas chromatography. Retrieved from [Link]

  • EDQM. (n.d.). Y0001470 - CRS catalogue. Retrieved from [Link]

  • AOAC INTERNATIONAL. (n.d.). Liquid Chromatographic Determination of Cinnamic and Benzoic Acids in Benzoin Preparations. Retrieved from [Link]

  • AKJournals. (2022, September 9). Analytical method validation on simultaneous estimation of Ozenoxacin and Benzoic acid in pharmaceutical formulation. Retrieved from [Link]

  • Scribd. (n.d.). Method Validation for Benzoic Acid Analysis. Retrieved from [Link]

  • Atlantis Press. (2022, March 15). Validation and Uncertainty Evaluation of an LC-DAD Method for Simultaneous Quantification of Benzoic Acid, Methylparaben, and. Retrieved from [Link]

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Application Note: High-Recovery Purification of Acidic Preservatives Using Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the purification of acidic preservatives, such as benzoic and sorbic acid, from complex matrices like beverages and pharmaceutical formulations using Solid-Phase Extraction (SPE). We delve into the fundamental principles governing analyte retention and elution, explain the rationale behind sorbent selection, and present detailed, field-proven protocols for both reversed-phase and advanced mixed-mode anion exchange methodologies. This document is intended for researchers, analytical scientists, and quality control professionals seeking to develop robust, selective, and high-recovery sample preparation workflows.

Introduction: The Challenge of Acidic Preservative Analysis

Acidic preservatives, including benzoic acid, sorbic acid, and various parabens, are critical additives in the food, beverage, and pharmaceutical industries, preventing microbial spoilage and extending product shelf life.[1] Their effective concentration is tightly regulated to ensure consumer safety.[2] However, analyzing these compounds presents a significant challenge due to the complexity of sample matrices. Components like sugars, proteins, fats, and other excipients can interfere with downstream analytical techniques like High-Performance Liquid Chromatography (HPLC), leading to inaccurate quantification, ion suppression in mass spectrometry, and reduced column lifetime.[3]

Solid-Phase Extraction (SPE) is a powerful and efficient sample preparation technique that addresses these challenges by isolating analytes of interest from interfering matrix components.[4][5] Compared to traditional liquid-liquid extraction, SPE reduces solvent consumption, minimizes emulsion formation, and can be easily automated, offering a more robust and reproducible cleanup solution.[6] This guide will explore the strategic development of SPE methods tailored specifically for the chemical properties of acidic preservatives.

The Science of SPE: Mechanisms for Selective Purification

SPE operates by partitioning analytes between a solid sorbent (the stationary phase) and a liquid sample (the mobile phase).[6] The selection of the sorbent and the manipulation of solvent conditions are paramount for achieving selective extraction. For acidic preservatives, two primary retention mechanisms are particularly effective: Reversed-Phase and Ion Exchange .

The Role of pKa and pH in Analyte Retention

Acidic preservatives are weak acids, meaning their charge state is dependent on the pH of the surrounding solution. This property is the cornerstone of developing a selective SPE method. The relationship is defined by the analyte's pKa, the pH at which the compound is 50% ionized and 50% neutral.

  • When pH < pKa: The acidic preservative will be predominantly in its neutral, protonated form (HA).

  • When pH > pKa: The preservative will be predominantly in its charged, deprotonated (anionic) form (A⁻).

A widely accepted rule of thumb is the "Rule of 2," which states that to ensure an analyte is >99% in a specific charge state, the pH should be adjusted to at least 2 units away from its pKa.[7] For anion exchange of an acidic compound, the sample pH should be adjusted to at least 2 units above the analyte's pKa to ensure it is negatively charged.[8]

PreservativeChemical StructurepKa (at 25°C)
Benzoic Acid 4.20[9]
Sorbic Acid 4.76[8]
Methylparaben ~8.4
Propylparaben ~8.4
Table 1: Physicochemical properties of common acidic preservatives.
Sorbent Selection: Causality Behind the Choice
  • Reversed-Phase (e.g., C18): These sorbents are nonpolar and retain analytes through hydrophobic interactions. To retain acidic preservatives on a C18 sorbent, the sample pH must be adjusted to be below their pKa (e.g., pH ~2-3).[10] This protonates the acids, making them neutral and more hydrophobic, thus increasing their affinity for the C18 sorbent. This is a robust method for general-purpose cleanup.[10]

  • Anion Exchange (e.g., SAX, WAX): These sorbents contain positively charged functional groups that retain negatively charged analytes via electrostatic interactions.[8] To retain acidic preservatives, the sample pH must be adjusted to be above their pKa (e.g., pH ~6.5-7.0), converting them into anions.[8] This mechanism is highly selective for acidic compounds.

    • Strong Anion Exchange (SAX): Contains a quaternary amine group that is permanently positively charged across the entire pH range.[8]

    • Weak Anion Exchange (WAX): Contains primary, secondary, or tertiary amine groups that are positively charged at low-to-neutral pH but become neutral at high pH.[8]

  • Mixed-Mode Sorbents (e.g., Reversed-Phase + Anion Exchange): These advanced sorbents combine both hydrophobic and ion-exchange functionalities on a single particle.[11] This dual retention mechanism provides superior selectivity and cleanup power.[11] A rigorous wash protocol can be employed; for instance, an organic solvent wash can remove hydrophobically-bound neutral interferences while the acidic analyte remains strongly bound by ion exchange.[12]

Experimental Workflows and Protocols

A robust SPE method universally follows a four-step process: Condition, Load, Wash, and Elute . The specific solvents and conditions for each step are dictated by the chosen sorbent and the properties of the analyte.

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge cluster_analysis Downstream Analysis Sample Initial Sample (e.g., Beverage) Pretreat Pre-treatment (Filter, Dilute, pH Adjust) Sample->Pretreat Condition 1. Condition (Activate Sorbent) Load 2. Load (Bind Analytes) Condition->Load Load Sample Wash 3. Wash (Remove Interferences) Load->Wash Wash Solvent Waste1 To Waste Load->Waste1 Elute 4. Elute (Collect Analytes) Wash->Elute Elution Solvent Waste2 To Waste Wash->Waste2 Evap Evaporate & Reconstitute Elute->Evap Analysis HPLC / LC-MS Evap->Analysis

Fig. 1: General workflow for Solid-Phase Extraction.
Protocol 1: Reversed-Phase (C18) SPE for Benzoic & Sorbic Acid in Beverages

This protocol is adapted from a validated method demonstrating high recovery and is ideal for routine analysis of acidic preservatives in juices and soft drinks.[10]

1. Sample Pre-treatment:

  • Degas carbonated beverages for 30 minutes in an ultrasonic bath.

  • Filter juice samples containing pulp through a 0.45 µm membrane filter.

  • Dilute 5 mL of the sample to 100 mL with ultrapure water.

  • Crucially, adjust the sample pH to 1.0 using HCl. This ensures the acidic preservatives are in their neutral, hydrophobic form for retention.[10]

2. SPE Procedure (using a 500 mg C18 cartridge):

StepReagent/SolventVolumeFlow RateRationale
Condition Methanol10 mL~5 mL/minWets the C18 sorbent and activates it for hydrophobic interactions.
Equilibrate Ultrapure Water10 mL~5 mL/minRemoves the organic solvent and prepares the sorbent for the aqueous sample.
Load Pre-treated Sample (pH 1.0)1 mL~4.5 mL/minThe neutral analytes bind to the C18 sorbent via hydrophobic interactions.
Wash Ultrapure Water (pH adjusted to ~2.6)5 mL~5 mL/minRemoves polar, water-soluble interferences (e.g., sugars, salts) that did not bind to the sorbent.
Elute Methanol / Acidified Water (pH 2.6) (90:10, v/v)1 mL~4.5 mL/minThe strong organic solvent disrupts the hydrophobic interactions, releasing the analytes from the sorbent.

3. Post-Elution:

  • The eluate can be directly injected for HPLC analysis or evaporated under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase concentration.

Expected Performance: This method has been shown to achieve recovery rates above 95% for both benzoic and sorbic acid with a relative standard deviation (RSD) of less than 2%.[10]

Protocol 2: Advanced Mixed-Mode Anion Exchange SPE

This protocol leverages a mixed-mode sorbent (combining strong anion exchange and non-polar functionalities) for enhanced selectivity, which is particularly useful for complex or "dirty" matrices.[11]

Anion_Exchange_Mechanism Mechanism of Mixed-Mode Anion Exchange SPE for Acidic Preservatives cluster_load Load Step (pH > pKa, e.g., pH 7) cluster_wash Organic Wash Step cluster_elute Elution Step (pH < pKa, e.g., Acidic Methanol) sorbent_load Sorbent Surface R-N(CH₃)₃⁺ C8 Chain analyte_load Analyte (A⁻) (e.g., Benzoate) analyte_load->sorbent_load:f1 Ionic Bond interference_load Neutral Interference (e.g., Sugar) sorbent_wash Sorbent Surface R-N(CH₃)₃⁺ C8 Chain analyte_wash Analyte (A⁻) (Retained) analyte_wash->sorbent_wash:f1 Ionic Bond (Strong) interference_wash Hydrophobic Interference (Washed Away) interference_wash->sorbent_wash:f2 Hydrophobic Bond (Disrupted by Organic Solvent) sorbent_elute Sorbent Surface R-N(CH₃)₃⁺ C8 Chain analyte_elute Analyte (HA) (Eluted) analyte_elute->sorbent_elute:f1 Ionic Bond Broken (Analyte Neutralized)

Fig. 2: Analyte-sorbent interactions during mixed-mode SPE.

1. Sample Pre-treatment:

  • Dilute the sample (e.g., 1 mL of plasma or beverage) 1:1 with a buffer solution to adjust the pH.

  • Crucially, adjust the sample pH to ~7.0 using a buffer like 0.1 M ammonium acetate. This ensures the acidic preservatives are deprotonated (anionic) for retention by anion exchange.[11]

2. SPE Procedure (using a mixed-mode WAX or SAX cartridge):

StepReagent/SolventVolumeRationale
Condition Methanol1 mLSolvates both the polymeric backbone and the ion-exchange functional groups.
Equilibrate Deionized Water1 mLRemoves methanol.
Equilibrate 0.1 M Ammonium Acetate (pH 7.0)1 mLPrimes the sorbent with the loading buffer to ensure optimal analyte binding.
Load Pre-treated Sample (pH 7.0)2 mLThe anionic analytes bind to the positively charged sorbent via strong electrostatic interactions.
Wash 1 0.1 M Ammonium Acetate (pH 7.0)1 mLRemoves polar, non-retained interferences.
Wash 2 Methanol / Water (50:50, v/v)1 mLRemoves moderately polar and hydrophobically-bound interferences. The analyte is strongly retained by the ion-exchange mechanism.
Elute Methanol with 2% Acetic or Formic Acid1-2 mLThe acid neutralizes the anionic analyte (A⁻ → HA), breaking the ionic bond with the sorbent and allowing it to be eluted.[11]

Troubleshooting Common SPE Issues

Effective troubleshooting requires a systematic evaluation of each step in the protocol.[13] The most common issues are poor analyte recovery and lack of reproducibility.[14]

SymptomPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Incorrect pH: Analyte was not in the correct charge state during loading.Verify the pKa of your analyte and ensure the sample pH is adjusted correctly (at least 2 pH units away from the pKa).[8]
2. Sorbent Breakthrough: Sample was loaded too quickly, or the cartridge was overloaded.Decrease the sample loading flow rate to allow for sufficient interaction time.[1] If overloading is suspected, reduce the sample volume or use a cartridge with a larger sorbent mass.[1]
3. Incomplete Elution: Elution solvent is too weak or volume is insufficient.Increase the strength of the elution solvent (e.g., higher percentage of organic modifier or stronger acid/base).[4] Increase the elution volume in increments to ensure complete desorption.[10]
4. Analyte lost in wash step: Wash solvent is too strong.Reduce the organic strength of the wash solvent. Test the wash fraction to see if the analyte is present.[13]
Poor Reproducibility 1. Cartridge Drying: Sorbent bed dried out after conditioning/equilibration and before sample loading.Ensure the sorbent bed remains wetted throughout the steps prior to loading. Re-condition and re-equilibrate if drying occurs.[10]
2. Inconsistent Flow Rates: Variable application of vacuum or positive pressure.Use a vacuum manifold with flow control or a positive pressure manifold to ensure consistent flow rates between samples.
3. Sample Matrix Variability: Inconsistent sample pre-treatment.Ensure the pre-treatment protocol (dilution, filtration, pH adjustment) is performed consistently for all samples and standards.
Dirty Extract / Interferences Present 1. Insufficient Washing: The wash step is not effectively removing matrix components.Optimize the wash step. Try a solvent of intermediate strength or add a second, different wash step (e.g., using both an aqueous and a weak organic wash in mixed-mode SPE).[13]
2. Inappropriate Sorbent: The chosen retention mechanism is not selective enough.Consider switching to a more selective mechanism. If using reversed-phase, try a mixed-mode ion-exchange sorbent for a cleaner extract.[11]

Conclusion

Solid-Phase Extraction is an indispensable tool for the purification of acidic preservatives from complex sample matrices, enabling more accurate and reliable analytical results. The success of an SPE method hinges on a fundamental understanding of the analyte's chemistry, particularly its pKa, and the deliberate manipulation of sample pH to control its interaction with a chosen sorbent. By following the detailed reversed-phase or advanced mixed-mode protocols provided, and employing a logical troubleshooting strategy, researchers can develop highly effective and reproducible purification methods that yield clean extracts and high analyte recoveries.

References

  • Belguidoum, A., Ammouchi, N., et al. (2022). Application of Response Surface Methodology to Optimize Solid-Phase Extraction of Benzoic Acid and Sorbic Acid from Food Drinks. Molecules. Available at: [Link]

  • LCGC International. (2017). Three Common SPE Problems. LCGC International. Available at: [Link]

  • Biotage. (2023). When should I choose a mixed-mode SPE? Biotage. Available at: [Link]

  • Biotage. (n.d.). SAMPLE PREPARATION BY MIXED-MODE SPE USING ISOLUTE® HAX. Biotage Technical Note. Available at: [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. Available at: [Link]

  • Hawach Scientific. (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Hawach Scientific. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Chemistry LibreTexts. Available at: [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Waters Corporation. Available at: [Link]

  • Solid phase extraction in food analysis. (n.d.). Chemia. Dydaktyka. Ekologia. Metrologia. Available at: [Link]

  • ALWSCI. (2024). Preservative Content Analysis: Techniques And Applications. ALWSCI Blog. Available at: [Link]

  • ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. ALWSCI Blog. Available at: [Link]

  • Rathod, P. J., Unde, P. L., & Boarse, L. B. (2024). A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms.
  • Çetin, B., & Özer, G. (2024). Investigation of benzoic acid and sorbic acid concentrations in tomato paste, pepper paste, ketchup, mayonnaise, and barbeque. GIDA The Journal of Food.
  • Biotage. (n.d.). SAMPLE PREPARATION BY MIXED-MODE SPE USING ISOLUTE® HAX. Biotage Technical Note. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Mixed-Mode, Weak Anion-Exchange, Solid-Phase Extraction Method for the Extraction of Niflumic Acid from Human Plasma.
  • Żwir-Ferenc, A., & Biziuk, M. (2006). Solid Phase Extraction Technique – Trends, Opportunities and Applications. Polish Journal of Environmental Studies.
  • Semiotic, P. (n.d.). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. LinkedIn.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. chem.wisc.edu.
  • DergiPark. (2018). SIMULTANEOUS DETERMINATION OF BENZOIC ACID AND SORBIC ACID IN FOOD PRODUCTS BY CAPILLARY ELECTROPHORESIS. GIDA The Journal of Food.
  • LCGC International. (2018). How It Works: Ion-Exchange SPE. LCGC International. Available at: [Link]

  • OWL. (n.d.).
  • Evans, D. A. (n.d.). pKa Data Compiled by R. Williams. Harvard University.

Sources

Application Notes and Protocols for 2-(3-Carboxyprop-2-enamido)benzoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Bifunctional Scaffold

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds with the potential for versatile biological activity is a cornerstone of drug discovery. 2-(3-Carboxyprop-2-enamido)benzoic acid, also known as N-(2-carboxyphenyl)maleamic acid, presents such a scaffold. This molecule integrates two key pharmacophoric units: the well-established anthranilic acid (2-aminobenzoic acid) core and a reactive maleamic acid side chain.

The anthranilic acid moiety is a privileged fragment found in numerous approved drugs and bioactive molecules, known for its ability to engage in various biological interactions. The maleamic acid portion introduces a dicarboxylic acid mimic and an α,β-unsaturated amide system. This latter feature, a potential Michael acceptor, opens the possibility for either reversible or irreversible covalent interactions with biological targets, a mechanism increasingly harnessed for developing potent and selective inhibitors.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of 2-(3-Carboxyprop-2-enamido)benzoic acid. We will delve into its synthesis, propose a strategic workflow for biological screening, and provide detailed protocols for key experimental assays. The insights provided are synthesized from established principles in medicinal chemistry and data from structurally related compounds, offering a robust framework for initiating a discovery program based on this promising scaffold.

Part 1: Molecular Profile and Synthesis

Structural Analysis

The structure of 2-(3-Carboxyprop-2-enamido)benzoic acid features:

  • An Anthranilic Acid Core: Provides a rigid aromatic backbone with a carboxylic acid group, which can serve as a key hydrogen bond donor/acceptor or a coordination point for metal ions in metalloenzymes.

  • An Amide Linker: Confers planarity and provides additional hydrogen bonding capacity, influencing the compound's conformational preferences.

  • A Maleamic Acid Side Chain: This is arguably the most intriguing feature. The terminal carboxylic acid allows it to mimic natural dicarboxylate substrates (e.g., succinate, malate), suggesting potential activity against metabolic enzymes. The conjugated double bond makes the β-carbon electrophilic, rendering it susceptible to nucleophilic attack from amino acid residues like cysteine or lysine, potentially leading to covalent inhibition.

Proposed Synthetic Route

The synthesis of 2-(3-Carboxyprop-2-enamido)benzoic acid is straightforward, typically involving the acylation of 2-aminobenzoic acid (anthranilic acid) with maleic anhydride. This reaction is generally high-yielding and proceeds under mild conditions, making the scaffold readily accessible for initial screening and subsequent derivatization.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Aminobenzoic Acid (Anthranilic Acid) C Acylation Reaction (e.g., in Acetonitrile or THF) Room Temperature A->C B Maleic Anhydride B->C D 2-(3-Carboxyprop-2-enamido)benzoic acid C->D

Caption: Proposed synthesis of 2-(3-Carboxyprop-2-enamido)benzoic acid.

Part 2: A Strategic Framework for Drug Discovery

Embarking on a drug discovery campaign with a novel scaffold requires a logical and phased approach. The following workflow is proposed to systematically evaluate the biological potential of 2-(3-Carboxyprop-2-enamido)benzoic acid.

G A Synthesis & Purification B Primary Screening (Biochemical & Cell-Based Assays) A->B C Hit Identification B->C D Mechanism of Action (MoA) - Target Engagement - Covalent Binding - Pathway Analysis C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F

Caption: Drug discovery workflow for the target scaffold.

Target Hypothesis Generation

Based on its structural motifs, 2-(3-Carboxyprop-2-enamido)benzoic acid and its derivatives could be investigated against several target classes:

  • Metabolic Enzymes: The dicarboxylate feature suggests it could be an inhibitor of dehydrogenases or other enzymes in metabolic pathways that process dicarboxylic acids.

  • Protein-Protein Interaction (PPI) Modulators: The anthranilic acid scaffold is known to be effective in disrupting PPIs. A notable example is the Keap1-Nrf2 pathway, a critical regulator of oxidative stress response.[1] Non-covalent inhibitors of this pathway often feature carboxylic acid groups.[1]

  • Antiproliferative Agents: Structurally related cinnamoyl anthranilates have demonstrated antiproliferative activity by acting as antitubulin agents.[2] This suggests a potential application in oncology.

  • Anti-inflammatory Targets: Benzoic acid derivatives have a long history as anti-inflammatory agents.[2][3] Potential targets could include enzymes in the inflammatory cascade or signaling proteins.

Primary Screening: Identifying Biological Activity

A dual approach combining biochemical and cell-based assays is recommended for initial screening to cast a wide net.

  • Biochemical Assays: High-throughput screening against a panel of purified enzymes (e.g., kinases, proteases, metabolic enzymes) can directly identify enzyme inhibitors. A generic fluorometric assay is a robust starting point.

  • Cell-Based Assays: Phenotypic screening can uncover activity that may not be apparent from biochemical assays alone. An antiproliferation assay using a panel of cancer cell lines (similar to the NCI-60 panel) is a highly valuable tool.[2]

Mechanism of Action (MoA) and Target Validation

Once a "hit" is identified in primary screens, the next critical phase is to elucidate its MoA.

  • Target Engagement: Confirming that the compound binds to its intended target in a cellular context is crucial. Techniques like Cellular Thermal Shift Assay (CETSA) can be employed.

  • Covalent Binding Analysis: Given the potential Michael acceptor, it is essential to determine if the compound acts as a covalent inhibitor. This can be investigated using mass spectrometry to detect adduction to the target protein.

  • Pathway Analysis: Techniques like Western blotting or transcriptomics can reveal the downstream effects of target engagement, confirming the compound's impact on the expected signaling pathway (e.g., activation of Nrf2 targets).[1]

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a solid foundation for experimentation.

Protocol 1: Synthesis of 2-(3-Carboxyprop-2-enamido)benzoic acid

Objective: To synthesize the title compound for biological evaluation.

Materials:

  • 2-Aminobenzoic acid (Anthranilic acid)

  • Maleic anhydride

  • Acetonitrile (anhydrous)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Filtration apparatus

Procedure:

  • In a 100 mL round bottom flask, dissolve 1.37 g (10 mmol) of 2-aminobenzoic acid in 30 mL of anhydrous acetonitrile.

  • Stir the solution at room temperature until all solids are dissolved.

  • Add 0.98 g (10 mmol) of maleic anhydride to the solution in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours. A white precipitate will typically form as the reaction progresses.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material (anthranilic acid) is consumed.

  • Once the reaction is complete, collect the precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold acetonitrile (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 2-(3-Carboxyprop-2-enamido)benzoic acid as a white or off-white solid.

  • Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: Fluorometric Enzymatic Inhibition Assay

Objective: To determine the inhibitory activity (IC₅₀) of the compound against a target enzyme. This protocol is a template and should be adapted for the specific enzyme of interest (e.g., a protease or dehydrogenase).

Materials:

  • Purified target enzyme

  • Fluorogenic substrate (e.g., a peptide with an AMC group for a protease)

  • Assay buffer (optimized for enzyme activity)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. A common starting range is 100 µM to 1 nM, including a DMSO-only control.

  • Enzyme Preparation: Dilute the enzyme stock to the desired working concentration (e.g., 2X the final concentration) in cold assay buffer.

  • Assay Plate Setup:

    • Add 50 µL of the serially diluted compound to the wells of the 96-well plate.

    • Add 50 µL of the 2X enzyme solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Initiate Reaction: Add 100 µL of a 2X solution of the fluorogenic substrate to each well to start the reaction. The final volume in each well will be 200 µL.

  • Data Acquisition: Immediately place the plate in the microplate reader. Measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation/emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.

    • Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Self-Validation: Include a known inhibitor of the target enzyme as a positive control to validate assay performance.

Quantitative Data Summary Table:

CompoundTarget EnzymeIC₅₀ (µM)
Test CompoundEnzyme X[Experimental Value]
Positive ControlEnzyme X[Experimental Value]
Protocol 3: Cell Viability (MTS) Assay

Objective: To assess the antiproliferative effect of the compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., K562 leukemia cells)[2]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound stock solution (10 mM in DMSO)

  • 96-well clear tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader with absorbance capabilities (490 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂. The metabolically active cells will convert the MTS tetrazolium salt into a colored formazan product.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells).

    • Normalize the absorbance values to the DMSO-treated cells (100% viability).

    • Plot the percent viability versus the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Part 4: Concluding Remarks

The 2-(3-carboxyprop-2-enamido)benzoic acid scaffold represents a chemically tractable and functionally versatile starting point for drug discovery. Its synthesis is straightforward, and its unique combination of a privileged anthranilic acid core with a reactive dicarboxylate mimic provides multiple avenues for biological interaction. By employing the strategic workflow and detailed protocols outlined in these notes, researchers can systematically explore the therapeutic potential of this scaffold, from initial hit discovery to mechanism of action studies, paving the way for the development of novel therapeutics.

References

  • D'Ascenção, C. G., et al. (2021). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. MDPI. Available at: [Link]

  • Miasma, H., et al. (2015). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. National Institutes of Health. Available at: [Link]

  • Zhang, J., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. National Institutes of Health. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Benzoic Acid? Patsnap. Available at: [Link]

  • Ma, L., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. Available at: [Link]

  • Wikipedia. (2024). Benzoic acid. Wikipedia. Available at: [Link]

  • Chen, Y., et al. (2023). A novel 5-(3-(N-(carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid as a Keap1–Nrf2 inhibitor for cerebral ischemia/reperfusion injury treatment. Semantic Scholar. Available at: [Link]

  • de Oliveira, R. S. B., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving the solubility of 2-(3-Carboxyprop-2-enamido)benzoic acid for in vitro studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Challenge

Welcome, researchers. This guide is designed to provide you with comprehensive, actionable strategies for solubilizing 2-(3-Carboxyprop-2-enamido)benzoic acid for your in vitro studies. The unique structure of this compound, featuring two carboxylic acid moieties and a relatively rigid backbone, presents a significant solubility challenge in aqueous buffers at physiological pH.

The core of the problem lies in the compound's acidic nature. The two carboxylic acid groups are weak acids, meaning they exist in equilibrium between a protonated (uncharged) form and a deprotonated (charged, or ionized) form. The protonated state is significantly less polar and thus less soluble in water.[1][2] At neutral or acidic pH, the compound is predominantly in its less soluble protonated form, leading to precipitation in your assay media. Our goal is to shift this equilibrium towards the highly soluble, deprotonated (carboxylate) form or to use other formulation strategies to keep the compound in solution.

This document provides a logical, step-by-step approach to overcome this hurdle, ensuring reliable and reproducible experimental results.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling of 2-(3-Carboxyprop-2-enamido)benzoic acid.

Q1: Why is my compound crashing out of solution when I add it to my cell culture media?

A: This is the most common issue and is due to a pH shift. Your compound is likely dissolved in a stock solution that is either a high concentration in an organic solvent like DMSO or at a basic pH where it is deprotonated and soluble. When you dilute this stock into your buffered cell culture medium (typically pH 7.2-7.4), the buffering capacity of the media lowers the local pH, causing the compound to protonate and precipitate out of solution.[3][4]

Q2: What is the first and simplest thing I should try to improve solubility?

A: The most straightforward initial approach is to manipulate the pH. Prepare a concentrated stock solution in a basic aqueous solution, such as 10-50 mM NaOH. This will deprotonate the carboxylic acids, forming a highly water-soluble sodium salt. Remember to account for the final pH change when adding it to your media and consider including a vehicle control with the same concentration of your basic solution.[5][6]

Q3: I am using DMSO to make my stock solution. What is the maximum concentration I can use in my cell-based assay?

A: While Dimethyl sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds, it can be toxic to cells at higher concentrations.[7][8] For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5%, and for sensitive or primary cell lines, it is highly recommended to keep the final concentration at or below 0.1%.[9][10][11] Always perform a vehicle control with the same final DMSO concentration to account for any solvent-induced effects.

Q4: Can I heat the solution to help dissolve the compound?

A: Gentle warming can be used to aid initial dissolution in a solvent, but it is not a permanent solution for thermodynamic insolubility. The compound may precipitate out again as the solution cools to the incubation temperature of your experiment. For 2-(3-Carboxyprop-2-enamido)benzoic acid, which has a melting point of 228°C, gentle heating is unlikely to cause degradation, but its effectiveness for maintaining solubility at room or incubator temperature is limited.

Q5: Are there alternatives to DMSO?

A: Yes, other organic solvents like ethanol can be used.[8][12] However, like DMSO, their final concentration in cell culture must be kept low to avoid cytotoxicity.[7][8] For some applications, more advanced formulation strategies using excipients like cyclodextrins may be a better, non-toxic alternative.[13][14][15]

Part 2: Troubleshooting Guide

This section provides a systematic workflow for resolving solubility issues. Start with Level 1 and proceed to the next level only if the problem persists.

Troubleshooting Workflow Diagram

Solubility_Workflow cluster_start Start Here cluster_level1 Level 1: pH Adjustment cluster_level2 Level 2: Organic Co-Solvents cluster_level3 Level 3: Advanced Formulation start Insoluble Compound in Assay Medium l1_step1 Prepare 10-20 mM stock in 10-50 mM NaOH or PBS (pH > 8.0) start->l1_step1 l1_q1 Does it dissolve? l1_step1->l1_q1 l1_success Success! Dilute into assay medium. Run pH-matched vehicle control. l1_q1->l1_success Yes l2_step1 Prepare high-concentration stock (e.g., 10-50 mM) in 100% DMSO l1_q1->l2_step1 No l2_q1 Is final DMSO conc. <0.5%? l2_step1->l2_q1 l3_step1 Use Cyclodextrins (e.g., HP-β-CD) l2_step1->l3_step1 Precipitates on dilution l2_success Success! Dilute into assay medium. Run DMSO-matched vehicle control. l2_q1->l2_success Yes l2_fail Final DMSO conc. is too high. Consider alternative or Level 3. l2_q1->l2_fail No l2_fail->l3_step1 l3_step2 Prepare aqueous stock of compound with molar excess of cyclodextrin l3_step1->l3_step2 l3_success Success! Compound forms soluble inclusion complex. Run cyclodextrin vehicle control. l3_step2->l3_success

Caption: Troubleshooting workflow for solubilizing 2-(3-Carboxyprop-2-enamido)benzoic acid.

Level 1: pH-Based Solubilization

Principle: By raising the pH of the solvent above the pKa of the carboxylic acid groups, we deprotonate them to form carboxylate anions. The resulting salt form of the molecule is dramatically more soluble in aqueous solutions.[1][16][17]

Protocol:

  • Prepare a fresh 10 mM solution of Sodium Hydroxide (NaOH) in high-purity water.

  • Weigh out the required amount of 2-(3-Carboxyprop-2-enamido)benzoic acid to make a 10 mM stock solution.

  • Slowly add the 10 mM NaOH solution to the compound powder while vortexing or stirring. You may need a slight molar excess of NaOH to ensure complete deprotonation and dissolution.

  • If needed, gently warm the solution to 37°C to aid dissolution.

  • Once fully dissolved, filter the stock solution through a 0.22 µm syringe filter to sterilize and remove any particulates.

  • Crucially , when performing your experiment, prepare a vehicle control using the same concentration of the NaOH solution diluted into your final assay medium. This controls for any effects of the minor pH change.

Level 2: Co-Solvent Approach

Principle: Organic solvents like DMSO can dissolve compounds that are poorly soluble in water by reducing the polarity of the solvent system. This is effective for preparing highly concentrated stock solutions.

Protocol:

  • Dissolve 2-(3-Carboxyprop-2-enamido)benzoic acid in 100% DMSO to create a high-concentration stock (e.g., 20-100 mM). Sonication can assist in dissolving the compound.[9]

  • Calculate the dilution needed to achieve your final desired concentration in the assay.

  • Critical Check: Ensure the final concentration of DMSO in your culture medium is non-toxic. Refer to the table below.

  • Add the small volume of DMSO stock to your assay medium and mix immediately and vigorously to avoid localized high concentrations that can cause precipitation.

  • Always include a vehicle control with an identical final concentration of DMSO.

Table 1: Recommended Final DMSO Concentrations in Cell-Based Assays

Cell Type SensitivityRecommended Max DMSO ConcentrationRationale & Citation
Robust/Cancer Cell Lines ≤ 0.5% (v/v)Generally tolerated by most established cell lines without significant cytotoxicity.[9][12]
Primary Cells / Stem Cells ≤ 0.1% (v/v)These cells are more sensitive to solvent toxicity; minimizing DMSO is critical for data integrity.[9][11]
High-Sensitivity Assays ≤ 0.05% (v/v)For assays measuring subtle metabolic changes or membrane potential, even low DMSO can be an interferent.
Level 3: Advanced Formulation with Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][18] They can encapsulate poorly soluble molecules, like your compound, forming a "host-guest" inclusion complex that is highly water-soluble.[15][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Protocol:

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium without serum) at a concentration of 5-10% (w/v).

  • Add the solid 2-(3-Carboxyprop-2-enamido)benzoic acid powder directly to the cyclodextrin solution. A 1:2 or 1:3 molar ratio of compound to cyclodextrin is a good starting point.

  • Stir the mixture vigorously at room temperature or with gentle warming (37-40°C) for several hours (or overnight) to allow for complex formation.

  • The solution should become clear as the inclusion complex forms.

  • Filter the final solution through a 0.22 µm filter.

  • As always, a vehicle control containing the same concentration of HP-β-CD in the assay medium is essential.

Part 3: Detailed Experimental Protocol

Objective: To prepare a 10 mM sterile stock solution of 2-(3-Carboxyprop-2-enamido)benzoic acid using the pH adjustment method (Level 1).

Materials:

  • 2-(3-Carboxyprop-2-enamido)benzoic acid (MW: 235.19 g/mol )

  • Sodium Hydroxide (NaOH)

  • High-purity, sterile water (e.g., Milli-Q or WFI)

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

Procedure:

  • Prepare a 50 mM NaOH Solution:

    • Weigh 20 mg of NaOH and dissolve it in 10 mL of sterile water. This creates a ~50 mM solution. Filter sterilize this solution.

  • Weigh the Compound:

    • On a calibrated analytical balance, weigh out 2.35 mg of 2-(3-Carboxyprop-2-enamido)benzoic acid. This is the amount needed for 1 mL of a 10 mM solution. Place the powder into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization:

    • Add 500 µL of the sterile 50 mM NaOH solution to the tube containing the compound.

    • Cap the tube tightly and vortex vigorously for 1-2 minutes. The powder should dissolve to form a clear solution. If it does not, add another 100 µL of the NaOH solution and vortex again.

  • Final Volume Adjustment:

    • Once the solid is completely dissolved, add sterile water to bring the final volume to exactly 1.0 mL.

    • Vortex briefly to ensure homogeneity. The final concentration is now 10 mM.

  • Sterilization and Storage:

    • Withdraw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter and dispense the solution into a new, sterile, and clearly labeled tube.

    • Store the stock solution at -20°C for long-term use. For short-term use (1-2 weeks), 4°C is acceptable.

Experimental Application:

  • To make a 100 µM working solution in 1 mL of cell culture medium, you would add 10 µL of your 10 mM stock solution.

  • Vehicle Control: In a separate control well, add 10 µL of the 50 mM NaOH solution (diluted to the same final volume as your stock with sterile water) to 1 mL of medium.

References
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329-E357. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Silberberg, M. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • Reddit r/labrats. (2023). Maximum DMSO concentration in media for cell culture? [Link]

  • Cyclodextrin News. (2025). How can cyclodextrins enhance solubility? Carbohydrate Chronicles S2E8. [Link] (Note: This is a placeholder for a general scientific explanation, as a direct podcast link might not be stable).

  • Protocol Online. (2006). What's the maximum allowable limit of DMSO as a solvent in cell culture. [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? [Link]

  • Clulow, A. J., et al. (2018). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 10(3), 123. [Link]

  • PubChem. N-Methylanthranilic acid. [Link]

  • ResearchGate. (2015). Effect of dimethylsulfoxide, ethanol, α- and β-cyclodextrins and their association on the solubility of natural bioactive compounds. [Link]

  • Practice Procedures for Making Stock Solution. [Link]

  • PubChem. 2-(3-Carboxypropyl)benzoic acid. [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Microbiology and Molecular Biology, BYU. General (Stock) Solutions. [Link]

  • Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 70(1), 22-32. [Link]

  • de Oliveira, A. C., et al. (2012). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. The Korean Journal of Parasitology, 50(1), 53-57. [Link]

  • askIITians. (2025). How does pH affect solubility? [Link]

  • Thuy, V. T. T., et al. (2016). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Progress in Biology, 18(1), 11-17. [Link] (Note: This links to a conference abstract book which may contain the cited article or similar research).

  • ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay? [Link]

  • Reddit r/chemistry. (2012). How does pH affect water solubility of organic acids (or acids in general)? [Link]

  • Rice University. Solutions and dilutions: working with stock solutions. [Link]

  • BYJU'S. Benzoic Acid. [Link]

  • Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. [Link]

  • Reddit r/Mcat. (2023). Dicarboxylic acid solubility. [Link]

  • PubChem. 2-((3-Carboxyphenyl)amino)benzoic acid. [Link]

  • ResearchGate. (2018). The solubility of maleic acid in various inorganic salts and organic solvents: Thermodynamics model and parameters. [Link]

  • Grzesiak, J., et al. (2017). In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage. Journal of Molecular Modeling, 23(4), 125. [Link]

  • PubMed. (1975). [Separation of Dicarboxylic Acid by Thin-Layer Chromatography]. [Link]

  • Wikipedia. Anthranilic acid. [Link]

  • DergiPark. (2023). Dissolution methods to discriminate in vitro dissolution of poor water soluble weak base drug using three strategies. [Link]

  • Walsh Medical Media. (2016). Monocarboxylic Acids and Dicarboxylic Acids Induce Different Responses in terms of Osmotic Fragility in Rat and Guinea Pig Eryth. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]

Sources

Preventing degradation of 2-(3-Carboxyprop-2-enamido)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center guide for preventing the degradation of 2-(3-Carboxyprop-2-enamido)benzoic acid in solution.

A Guide to Preventing Degradation in Solution

Welcome to the technical support guide for 2-(3-Carboxyprop-2-enamido)benzoic acid. This document, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and best practices to ensure the stability of your compound in solution. We understand that experimental reproducibility is paramount, and maintaining the integrity of your starting materials is the first critical step.

This guide is structured as a series of frequently asked questions (FAQs) and detailed protocols to directly address the challenges researchers face when working with this molecule.

Understanding the Molecule: Structural Insights into Stability

2-(3-Carboxyprop-2-enamido)benzoic acid is a derivative of maleamic acid. Its structure contains three key features that dictate its behavior in solution:

  • An Amide Bond: While generally stable, this particular amide is susceptible to hydrolysis.

  • Two Carboxylic Acid Groups: These groups influence the molecule's solubility and pH-dependent stability.

  • An Aromatic System: The benzene rings can influence photosensitivity.

The proximity of one carboxylic acid group to the amide bond is the most critical structural feature, as it directly participates in the primary degradation pathway.

FAQ: Primary Degradation Pathway
Q: What is the most common degradation pathway for 2-(3-Carboxyprop-2-enamido)benzoic acid in solution?

A: The primary and most significant degradation pathway is the hydrolysis of the amide bond .[1] This is not a simple hydrolysis reaction; it is significantly accelerated by intramolecular nucleophilic catalysis from the neighboring carboxylic acid group.[2][3]

Under acidic conditions, the carboxylic acid group can protonate the amide nitrogen, making it a better leaving group, or the carboxylate can act as a nucleophile, directly attacking the amide carbonyl. This process results in the cleavage of the molecule into maleic anhydride and 2-aminobenzoic acid, which can then be further hydrolyzed.[2][3] This mechanism makes the compound particularly sensitive to pH.[2][4]

cluster_main Intramolecular Hydrolysis Pathway cluster_catalyst Catalyst Compound 2-(3-Carboxyprop-2-enamido)benzoic acid (Stable) Intermediate Tetrahedral Intermediate (Rate-Limiting Step Breakdown) Compound->Intermediate Intramolecular attack by neighboring -COOH group Products Degradation Products: 2-Aminobenzoic acid + Maleic Anhydride Intermediate->Products Amide bond cleavage Proton H+ (Acidic pH) Proton->Compound Catalyzes reaction

Caption: Primary degradation via intramolecular catalysis.

Troubleshooting Guide: Is My Compound Degrading?

Follow these steps if you observe inconsistent experimental results, loss of activity, or changes in your solution's appearance.

Caption: Workflow for troubleshooting suspected degradation.

FAQ: Key Factors Influencing Stability
Q: How does pH critically affect the stability of the compound?

A: pH is the single most important factor governing the stability of this molecule.[1]

  • Acidic Conditions (pH < 4): Stability is significantly compromised. The intramolecular acid catalysis is the dominant degradation mechanism.[2][3]

  • Neutral to Slightly Acidic (pH 6.0 - 7.5): This is generally the most stable range. The carboxylic acid groups are mostly deprotonated (as carboxylates), reducing their ability to act as intramolecular catalysts.[1]

  • Alkaline Conditions (pH > 8): Stability decreases again due to general base-mediated hydrolysis of the amide bond, where hydroxide ions directly attack the amide carbonyl.[5][6]

For optimal stability, buffer your aqueous solutions to a pH between 6.0 and 7.5.

Q: What is the best solvent to use for stock solutions?

A: The choice of solvent is critical for minimizing hydrolysis.

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the preferred solvents for preparing high-concentration stock solutions. These aprotic solvents lack water, thereby preventing hydrolysis during long-term storage.

  • Use with Caution: Protic solvents like ethanol or methanol can participate in degradation, albeit slower than water.

  • Aqueous Buffers: Only use for preparing final working solutions immediately before an experiment. Do not store the compound in aqueous solutions for extended periods unless stability has been confirmed under those specific conditions.

Q: How should I store my solutions to maximize shelf-life?

A: Temperature plays a direct role in the kinetics of degradation.[1][7]

  • Stock Solutions (in anhydrous DMSO/DMF): Store at -20°C or, for maximum longevity, at -80°C. Dispense into single-use aliquots to avoid repeated freeze-thaw cycles. Repeated cycling can introduce moisture from condensation, which will compromise stability.

  • Working Solutions (in aqueous buffer): Should be prepared fresh for each experiment. If temporary storage is unavoidable, keep them on ice (0-4°C) for the duration of the experiment, but for no more than a few hours.

Q: Is the compound sensitive to light or oxygen?

A: Yes, these factors should be controlled.

  • Light: Aromatic amides can be susceptible to photodegradation.[8] It is a standard best practice to store solutions in amber-colored vials and to protect them from direct light, especially UV light.[7][9]

  • Oxidation: While hydrolysis is the primary concern, oxidative degradation can also occur, particularly with prolonged storage or exposure to air.[6] For highly sensitive applications or very long-term storage, using de-gassed solvents and blanketing aliquots with an inert gas (like argon or nitrogen) can provide additional protection.

Data Presentation: Summary of Recommendations
FactorRecommendationRationale
pH (Aqueous Sol.) Maintain between 6.0 - 7.5 Minimizes both acid-catalyzed intramolecular hydrolysis and base-mediated hydrolysis.[1]
Solvent (Stock) Anhydrous DMSO or DMF Aprotic nature prevents water-driven hydrolysis during storage.
Temperature (Stock) -20°C (short-term) or -80°C (long-term)Reduces the kinetic rate of all potential degradation reactions.[7]
Storage Vessels Amber glass vials Protects against potential photodegradation.[8]
Handling Prepare single-use aliquotsAvoids repeated freeze-thaw cycles and moisture contamination.
Experimental Protocols
Protocol 1: Preparation of a High-Stability Stock Solution (10 mM)
  • Pre-analysis: Ensure the solid 2-(3-Carboxyprop-2-enamido)benzoic acid is dry. If necessary, dry under vacuum.

  • Solvent Preparation: Use a new, sealed bottle of anhydrous DMSO (<0.02% water).

  • Weighing: Accurately weigh the required amount of the compound in a sterile microfuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Vortex thoroughly until fully dissolved. Gentle warming (to 30°C) may be applied if necessary.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-retention amber microfuge tubes or glass vials.

  • Inert Gas Purge (Optional): For maximum stability, briefly flush the headspace of each aliquot with argon or nitrogen before capping.

  • Storage: Tightly seal the vials and place them in a labeled storage box at -80°C.

Protocol 2: Monitoring Solution Stability via RP-HPLC

This protocol allows you to quantify the percentage of intact compound over time. A stability-indicating method is crucial for forced degradation studies.[5][10]

  • System Preparation:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 15 minutes) to separate the parent compound from potential degradants.

    • Detection: UV detector set to a wavelength where the compound has high absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation (Time Zero - T0):

    • Prepare a fresh solution of the compound in your desired buffer (e.g., PBS, pH 7.4) at the target concentration.

    • Immediately dilute a sample of this solution into the mobile phase and inject it into the HPLC. This is your T0 reference chromatogram.

  • Incubation:

    • Store the remaining solution under the conditions you wish to test (e.g., 4°C, room temperature, 37°C).

  • Time-Point Analysis (Tx):

    • At predetermined time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the stored solution.

    • Dilute and inject into the HPLC using the same method as for T0.

  • Data Analysis:

    • Identify the peak for the intact parent compound in the T0 chromatogram.

    • In the Tx chromatograms, look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Calculate the percentage of remaining parent compound at each time point relative to T0: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.

Logical Relationships: Factors Affecting Stability

Caption: Interplay of key factors that determine compound stability.

References
  • Su, S., Du, F. S., & Li, Z. (2017). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. RSC Publishing.
  • Su, S., Du, F. S., & Li, Z. (2017). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Broughton Life Sciences.
  • Acid-catalyzed hydrolysis of maleamic acids 34-42. (n.d.).
  • The Photolyses of Fully Aromatic Amides. (n.d.).
  • Reversible Transamidation in Maleamic Acids. (n.d.). Wiley Online Library.
  • Some Basic Facts about Forced Degrad
  • Enamines. (n.d.). Master Organic Chemistry.
  • MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. (n.d.). Semantic Scholar.
  • Principles of Drug Action 1, Spring 2005, Amides. (2005). University of the Pacific.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • Mechanism of the Photoöxidation of Amides. (n.d.). Journal of the American Chemical Society.
  • pH Optimization of Amidation via Carbodiimides. (n.d.).
  • Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. (n.d.). Labmonk.
  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). PubMed.
  • Why are certain acids/bases protonated/deprotonated
  • forced degradation study: Topics by Science.gov. (n.d.). Science.gov.
  • Ch 6 - Part 4 - How pH Affects Molecular Structure. (2020). YouTube.
  • Direct Synthesis of Enamides via Electrophilic Activation of Amides. (2021).
  • The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. (n.d.). PubMed.
  • Factors affecting the stability of drugs and drug metabolites in biological m
  • The Journal of Organic Chemistry. (n.d.).
  • 2-(3-Carboxypropyl)benzoic acid. (n.d.). PubChem.
  • 4-(3-CARBOXYPROP-2-ENAMIDO)BENZOIC ACID. (n.d.). Molbase.
  • Analytical Methods for Determination of Benzoic Acid and Their Applications. (n.d.).
  • Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid. (n.d.).
  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. (n.d.). PMC.
  • Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. (n.d.). ACS Omega.
  • Recent Advances in Visible-Light-Medi
  • Simultaneous determination of dehydroacetic acid, benzoic acid, sorbic acid, methylparaben and ethylparaben in foods by high-performance liquid chrom
  • Degradation of benzoic acid in an advanced oxidation process: The effects of reducing agents. (n.d.).
  • Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. (2015). PubMed.
  • Factors Affecting the Stability of Emulsions Stabilised by Biopolymers. (n.d.).
  • HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid. (n.d.).
  • Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF–MS/MS. (n.d.).
  • 2-((3-Carboxyphenyl)amino)benzoic acid. (n.d.). PubChem.
  • STABILITY OF SOLUTIONS OF 2,3-DIPHENYLCYCLOPROPENONE IN VARIOUS SOLVENTS. (n.d.). Acta Poloniae Pharmaceutica.
  • COF-300 synthesis and colloidal stabilization with substituted benzoic acids. (2023). Semantic Scholar.
  • Residual determination of p-acetylamino-benzoic acid in eggs by liquid chromatography-mass spectrometry. (2021). CABI Digital Library.

Sources

Overcoming challenges in the purification of 2-(3-Carboxyprop-2-enamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(3-carboxyprop-2-enamido)benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of this molecule.

Introduction

2-(3-Carboxyprop-2-enamido)benzoic acid is a derivative of anthranilic acid and maleic acid, characterized by the presence of two carboxylic acid groups and an amide linkage. Its purification can be challenging due to its polarity, potential for instability, and the presence of structurally similar impurities. This guide is designed to provide practical, experience-based solutions to common purification issues.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common impurities I should expect when synthesizing 2-(3-carboxyprop-2-enamido)benzoic acid?

A1: The most common impurities are unreacted starting materials (anthranilic acid and maleic anhydride), the hydrolysis product of maleic anhydride (maleic acid), and potentially regioisomers if substituted analogs are used.[1] Additionally, the product itself can degrade through hydrolysis of the amide bond, especially under acidic or basic conditions.[1][2][3]

Q2: My purified product appears to be degrading over time. How can I improve its stability?

A2: The maleamic acid structure is susceptible to intramolecular hydrolysis, particularly at low pH, to form maleic anhydride and anthranilic acid.[1][2][3] For long-term storage, ensure the product is thoroughly dried and stored in a desiccator at a low temperature. Avoid acidic conditions.

Q3: I am having trouble getting my compound to crystallize. What can I do?

A3: Difficulty in crystallization can be due to residual solvents, the presence of impurities that inhibit crystal formation, or the inherent solubility of your compound in the chosen solvent. Try adding a non-polar co-solvent (anti-solvent) dropwise to a saturated solution of your compound to induce precipitation. Seeding with a previously obtained pure crystal can also initiate crystallization.

Analytical & Characterization Questions

Q4: What are the recommended HPLC conditions for analyzing the purity of 2-(3-carboxyprop-2-enamido)benzoic acid?

A4: Due to the polar and acidic nature of the molecule, a reversed-phase C18 column may not provide adequate retention with standard mobile phases.[4][5] Consider using a mixed-mode column with both reversed-phase and anion-exchange characteristics.[5][6][7] A mobile phase consisting of an acetonitrile/water gradient with a buffer (e.g., phosphate buffer at a slightly acidic pH of around 3) is a good starting point.[8]

Q5: My NMR spectrum looks complex, with broader peaks than expected. What could be the cause?

A5: Broad peaks in the NMR spectrum could indicate the presence of conformational isomers around the amide bond or dynamic exchange processes. The presence of impurities can also lead to a complex spectrum. Ensure your sample is fully dissolved and consider acquiring the spectrum at an elevated temperature to potentially resolve the broad signals.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of 2-(3-carboxyprop-2-enamido)benzoic acid.

Problem 1: Low Yield After Initial Work-up

Symptoms:

  • Significantly lower than expected mass of crude product after initial isolation.

  • Aqueous layer from extraction still contains a substantial amount of product.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Incomplete Precipitation The dicarboxylic acid structure of the product imparts significant water solubility, especially if the pH is not optimal for precipitation.1. Adjust pH: Carefully adjust the pH of the aqueous solution to the isoelectric point of the molecule (typically between pH 1-3 for dicarboxylic acids) using a dilute strong acid (e.g., 1M HCl) to minimize its solubility.[9] 2. Salting Out: Increase the ionic strength of the aqueous solution by adding a saturated solution of an inert salt like NaCl. This will decrease the solubility of the organic product. 3. Extended Cooling: Allow the solution to cool for an extended period, preferably at 4°C, to maximize crystal formation.
Premature Hydrolysis The maleamic acid moiety is prone to hydrolysis, especially in strongly acidic or basic conditions, leading to the formation of the more water-soluble starting materials.[1][2][3]1. Moderate pH: During work-up, avoid extreme pH values. Use dilute acids and bases for pH adjustments. 2. Temperature Control: Perform extractions and precipitations at or below room temperature to minimize the rate of hydrolysis.
Emulsion Formation during Extraction The amphiphilic nature of the molecule can lead to the formation of stable emulsions during liquid-liquid extraction, trapping the product at the interface.1. Break Emulsion: Add a small amount of brine or a few drops of a demulsifying agent. 2. Centrifugation: If the emulsion persists, centrifugation can be an effective method to separate the layers.
Problem 2: Persistent Impurities After Recrystallization

Symptoms:

  • Melting point of the recrystallized product is broad and lower than the literature value (228 °C, decomp.).[10]

  • Analytical data (e.g., HPLC, NMR) shows the presence of contaminants.

Potential Causes & Solutions:

Recrystallization Workflow

start Crude Product solvent_selection Select Recrystallization Solvent System start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration If insoluble impurities are present cooling Slow Cooling to Room Temperature hot_filtration->cooling further_cooling Cool in Ice Bath cooling->further_cooling filtration Vacuum Filtration further_cooling->filtration washing Wash Crystals with Cold Solvent filtration->washing drying Dry Under Vacuum washing->drying end Pure Crystals drying->end

Caption: A general workflow for the recrystallization of 2-(3-carboxyprop-2-enamido)benzoic acid.

Troubleshooting Table for Recrystallization:

CauseScientific RationaleTroubleshooting Steps
Co-precipitation of Impurities If impurities have similar solubility profiles to the desired product, they may crystallize out together.1. Solvent System Optimization: Experiment with different solvent systems. A good system is one where the product is highly soluble at high temperatures and sparingly soluble at low temperatures, while the impurity remains soluble at all temperatures or is insoluble even at high temperatures.[11] Consider a two-solvent system (e.g., ethanol/water, acetic acid/water). 2. Activated Charcoal: If colored impurities are present, add a small amount of activated charcoal to the hot solution before filtration to adsorb them.
Unreacted Starting Materials Anthranilic acid and maleic acid are common impurities that can be difficult to remove by simple recrystallization.1. Acid-Base Extraction: Before recrystallization, perform an acid-base extraction. Dissolve the crude product in a weak base (e.g., sodium bicarbonate solution). Unreacted maleic acid will also dissolve. Anthranilic acid, being a weaker acid, may require a slightly stronger base. Carefully re-precipitate the product by adding acid. 2. Selective Washing: Wash the crude solid with a solvent that selectively dissolves one of the starting materials but not the product.
Product Decomposition during Recrystallization Prolonged heating in certain solvents can cause the product to hydrolyze.1. Minimize Heating Time: Dissolve the product quickly in the hot solvent and proceed to the cooling step without delay. 2. Choose Appropriate Solvents: Avoid solvents that could react with the product. For example, prolonged heating in alcohols could potentially lead to esterification of the carboxylic acid groups.
Problem 3: Difficulties with Column Chromatography

Symptoms:

  • Poor separation of the product from impurities.

  • Significant tailing of the product peak.

  • Low recovery of the product from the column.

Potential Causes & Solutions:

Column Chromatography Decision Tree

start Poor Separation in Column Chromatography stationary_phase Is the stationary phase appropriate? start->stationary_phase mobile_phase Is the mobile phase optimized? stationary_phase->mobile_phase Yes change_stationary_phase Consider mixed-mode or reverse-phase chromatography stationary_phase->change_stationary_phase No loading Was the sample loaded correctly? mobile_phase->loading Yes adjust_mobile_phase Add acid modifier (e.g., acetic acid) to suppress ionization mobile_phase->adjust_mobile_phase No recovery Is recovery low? loading->recovery Yes improve_loading Dissolve sample in a minimal amount of mobile phase loading->improve_loading No check_solubility Product may be precipitating on the column. Increase eluent strength. recovery->check_solubility Yes

Caption: A decision tree for troubleshooting column chromatography issues.

Troubleshooting Table for Column Chromatography:

CauseScientific RationaleTroubleshooting Steps
Strong Interaction with Stationary Phase The two carboxylic acid groups can strongly interact with silica gel, leading to tailing and poor recovery.1. Acidify Mobile Phase: Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the eluent. This will suppress the deprotonation of the carboxylic acid groups, reducing their interaction with the silica surface. 2. Use a Different Stationary Phase: Consider using a more polar stationary phase like alumina or a bonded phase like diol. For highly polar compounds, reverse-phase chromatography (C18 silica) might be a better option, eluting with a polar mobile phase like water/acetonitrile with an acidic modifier.[4]
Inappropriate Mobile Phase Polarity If the mobile phase is not polar enough, the product will not move down the column. If it is too polar, it will elute too quickly with poor separation.1. Gradient Elution: Start with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding a more polar solvent like methanol. 2. Systematic Solvent Screening: Use thin-layer chromatography (TLC) to test various solvent systems to find one that gives a retention factor (Rf) of around 0.3 for the product.
Sample Overloading Loading too much sample onto the column will result in broad bands and poor separation.1. Reduce Sample Load: Use a smaller amount of crude product relative to the amount of stationary phase. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight. 2. Proper Loading Technique: Dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent, adsorb it onto a small amount of silica gel, dry it, and then load the dry powder onto the top of the column.

References

  • Choosing Columns for Polar Acidic Molecules. (2022, May 20). Phenomenex.
  • Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. (2017, September 18). RSC Publishing.
  • Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids | Request PDF.
  • Structure and efficiency in intramolecular and enzymic catalysis. Catalysis of amide hydrolysis by the carboxy-group of substituted maleamic acids. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • The Effect of Ethyl Substitution on the Kinetics of the Hydrolysis of Maleamic and Phthalamic Acid1. American Chemical Society.
  • Improved Retention for Polar Organic Acids with Unique Multi-Mode Columns in Reversed Phase Conditions.
  • Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. (2020, June 16).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25).
  • Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method. SciELO.
  • Analysis of anthranilic acid by liquid chrom
  • 2-(3-carboxyprop-2-enoylamino)benzoic acid. ChemicalBook.
  • Purify Impure Sample of Benzoic Acid by The Process of Crystallis

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Technical Support Center: Troubleshooting Low Yield in 2-(3-Carboxyprop-2-enamido)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-carboxyprop-2-enamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthesis, with a primary focus on addressing issues related to low product yield. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience.

I. Troubleshooting Guide: Diagnosing and Resolving Low Yield

Low yield in the synthesis of 2-(3-carboxyprop-2-enamido)benzoic acid, a reaction between anthranilic acid and maleic anhydride, can stem from a variety of factors. This section provides a systematic approach to identifying and rectifying these issues.

Question: My final yield of 2-(3-carboxyprop-2-enamido)benzoic acid is significantly lower than expected. What are the most likely causes and how can I address them?

Answer: Low yield is a common frustration in organic synthesis. For this specific reaction, the primary culprits often fall into three categories: 1) Sub-optimal Reaction Conditions , 2) Reactant Purity and Side Reactions , and 3) Inefficient Product Isolation and Purification . Let's break down each of these areas.

1. Sub-optimal Reaction Conditions

The reaction between an amine (anthranilic acid) and an anhydride (maleic anhydride) to form an amide is generally straightforward, but the specific conditions are critical for maximizing yield.[][2]

  • Insufficient Reaction Time or Temperature:

    • Causality: The acylation of the amine by the anhydride is not instantaneous.[] Insufficient time or temperatures below the activation energy threshold will lead to an incomplete reaction, leaving a significant portion of the starting materials unreacted.

    • Troubleshooting Protocol:

      • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to track the disappearance of the starting materials (anthranilic acid and maleic anhydride) and the appearance of the product.

      • Optimize Temperature: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. A temperature range of 40-60°C is often a good starting point. Be cautious, as excessive heat can promote side reactions.

      • Extend Reaction Time: If TLC analysis shows incomplete conversion after the initially planned duration, extend the reaction time, continuing to monitor progress periodically.

  • Improper Solvent Choice:

    • Causality: The solvent plays a crucial role in solubilizing the reactants and facilitating their interaction. A poor solvent can lead to a heterogeneous mixture, slowing down the reaction rate.

    • Recommended Solvents: Solvents such as anhydrous acetone, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are often suitable for this type of reaction. The choice may depend on the specific scale and desired workup procedure.

2. Reactant Purity and Side Reactions

The purity of your starting materials is paramount. Impurities can lead to unwanted side reactions that consume reactants and complicate purification.

  • Hydrolysis of Maleic Anhydride:

    • Causality: Maleic anhydride is highly susceptible to hydrolysis, reacting with water to form maleic acid.[3][4][5][6] Maleic acid, being a dicarboxylic acid, will not readily react with anthranilic acid under these conditions to form the desired amide. This is a very common cause of low yield. The hydrolysis reaction can be catalyzed by both acids and bases.[3][5][6][7]

    • Troubleshooting and Prevention:

      • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents.

      • Check Maleic Anhydride Purity: Before starting the reaction, check the melting point of your maleic anhydride. Pure maleic anhydride melts at 52-54°C. A lower or broader melting range may indicate the presence of maleic acid.

      • Purification of Maleic Anhydride: If hydrolysis is suspected, recrystallize the maleic anhydride from a suitable solvent like chloroform or a mixture of benzene and petroleum ether.

  • Side Reactions of Anthranilic Acid:

    • Causality: While less common under standard conditions, the carboxylic acid group of anthranilic acid could potentially engage in side reactions, especially if harsh conditions or certain catalysts are employed.

    • Mitigation: Stick to mild reaction conditions. The acylation of the amine is generally much faster and more favorable than reactions involving the carboxylic acid.

3. Inefficient Product Isolation and Purification

Even with a high reaction conversion, poor isolation and purification techniques can drastically reduce your final yield.

  • Incomplete Precipitation:

    • Causality: The product is typically isolated by precipitation, often by adding the reaction mixture to a non-solvent or by adjusting the pH. If the conditions for precipitation are not optimal, a significant amount of product may remain dissolved in the mother liquor.

    • Troubleshooting Protocol:

      • Optimize pH for Precipitation: After the reaction is complete, the product, which is a dicarboxylic acid, can be precipitated by acidifying the solution.[8] Slowly add a dilute acid (e.g., 1M HCl) until the pH is acidic (around 2-3), which should protonate the carboxylate groups and reduce the product's solubility in aqueous media.

      • Cooling: Ensure the mixture is thoroughly cooled in an ice bath to maximize precipitation before filtration.

      • Choice of Anti-Solvent: If precipitating by adding a non-solvent, ensure sufficient volume is added to cause complete precipitation.

  • Losses During Recrystallization:

    • Causality: Recrystallization is a powerful purification technique, but it inherently involves some loss of product. Using too much solvent or an inappropriate solvent can lead to excessive losses.

    • Best Practices for Recrystallization:

      • Solvent Selection: Choose a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

      • Minimal Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

      • Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals and maximize recovery.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yield in this synthesis.

Caption: Troubleshooting workflow for low yield.

II. Frequently Asked Questions (FAQs)

Question: What is the underlying reaction mechanism for the synthesis of 2-(3-carboxyprop-2-enamido)benzoic acid?

Answer: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group (-NH2) of anthranilic acid, acting as a nucleophile, attacks one of the carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring to form a tetrahedral intermediate. Subsequent proton transfer and rearrangement result in the formation of the amide bond and the final product.

Visualizing the Reaction Mechanism

ReactionMechanism AnthranilicAcid Anthranilic Acid Intermediate Tetrahedral Intermediate AnthranilicAcid->Intermediate Nucleophilic Attack MaleicAnhydride Maleic Anhydride MaleicAnhydride->Intermediate Product 2-(3-Carboxyprop-2-enamido)benzoic acid Intermediate->Product Proton Transfer & Ring Opening

Caption: Simplified reaction mechanism.

Question: How can I confirm the identity and purity of my final product?

Answer: A combination of analytical techniques should be employed for comprehensive characterization:

Analytical TechniquePurposeExpected Observations for 2-(3-Carboxyprop-2-enamido)benzoic acid
Melting Point Assess purityA sharp melting point indicates high purity. Literature values should be consulted.
¹H NMR Spectroscopy Structural elucidation and purityExpect characteristic peaks for aromatic protons, the vinyl protons of the maleimide moiety, and the carboxylic acid protons. The integration of these peaks can also indicate purity.
FTIR Spectroscopy Functional group identificationLook for characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acids), and C=C stretching (alkene and aromatic).
Mass Spectrometry Molecular weight determinationThe molecular ion peak corresponding to the molecular weight of the product should be observed.
HPLC Purity assessmentA single major peak in the chromatogram indicates a high degree of purity.[9]
Question: Are there any specific safety precautions I should take during this synthesis?

Answer: Yes, standard laboratory safety practices should always be followed. Specifically for this reaction:

  • Maleic Anhydride: It is corrosive and can cause severe skin burns and eye damage. It is also a respiratory irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: The organic solvents used (e.g., acetone, THF, DMF) are flammable. Avoid open flames and work in a well-ventilated area.

  • Acids and Bases: Handle all acids and bases with care, wearing appropriate PPE.

III. Experimental Protocols

Standard Synthesis Protocol for 2-(3-Carboxyprop-2-enamido)benzoic acid
  • Preparation: Ensure all glassware is oven-dried and assembled under a dry atmosphere (e.g., nitrogen or argon).

  • Reactant Addition: In a round-bottom flask equipped with a magnetic stirrer, dissolve anthranilic acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetone or THF).

  • Reaction Initiation: To this solution, add maleic anhydride (1.0-1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using TLC. If the reaction is slow, gently heat to 40-60°C.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a beaker containing cold water or a dilute HCl solution (pH ~2-3) while stirring vigorously.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash the solid with cold water.

  • Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50-60°C).

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(3-carboxyprop-2-enamido)benzoic acid.

Protocol for TLC Monitoring
  • Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F254).

  • Mobile Phase: A mixture of ethyl acetate and hexanes, with a small amount of acetic acid (e.g., 70:30:1 Ethyl Acetate:Hexanes:Acetic Acid). The optimal ratio may need to be determined empirically.

  • Visualization: UV light (254 nm) and/or staining with a suitable reagent (e.g., potassium permanganate stain).

IV. References

  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

  • Hydrolysis of Maleic Anhydride: An Insight into its Properties and Applications. (2023).

  • Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. (2021). PMC.

  • What Happens When Maleic Anhydride Reacts With Water? - News - Anquan Chemical. (2025).

  • Hydrolysis of maleic anhydride in copolymerization with acrylic acid. (n.d.). Benchchem.

  • Under which conditions maleic anhydride hydrolyzes to maleic acid? (2016). ResearchGate.

  • Review of hydrolysis of maleic anhydride. (2023). Shandong Qibo New Energy Co., Ltd..

  • Chemistry of Amides. (2022). Chemistry LibreTexts.

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses.

  • Synthesis and characterization of Benzoic Acid. (2023). Chemisty Research Journal.

  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography.

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Technical Resource Center: Minimizing Off-Target Effects of 2-(3-Carboxyprop-2-enamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 2-(3-Carboxyprop-2-enamido)benzoic acid. This document provides in-depth guidance for researchers, scientists, and drug development professionals on proactively minimizing and troubleshooting potential off-target effects in cell-based assays.

2-(3-Carboxyprop-2-enamido)benzoic acid is a novel small molecule with significant therapeutic potential. Its chemical structure, featuring a benzoic acid core and a carboxyprop-2-enamido side chain, suggests a complex pharmacological profile. The presence of an α,β-unsaturated carbonyl moiety in the side chain introduces the possibility of covalent interactions with cellular nucleophiles, such as cysteine residues in proteins.[1][2] While this can lead to high potency and prolonged duration of action, it also necessitates careful experimental design to ensure that the observed biological effects are due to the intended on-target activity and not a result of unintended off-target interactions.[1][3]

This guide is structured to provide both a conceptual framework for understanding potential off-target mechanisms and a practical set of troubleshooting steps and validated protocols to ensure the generation of robust and reproducible data.

Section 1: Understanding Potential Off-Target Mechanisms

The chemical architecture of 2-(3-Carboxyprop-2-enamido)benzoic acid suggests several potential mechanisms for off-target effects that researchers should be aware of:

  • Covalent Modification: The α,β-unsaturated carbonyl group is a Michael acceptor, which can react with nucleophilic residues (e.g., cysteine) on proteins other than the intended target.[2] This can lead to non-specific, irreversible inhibition of off-target proteins, potentially causing cytotoxicity or other confounding biological responses.[1][3]

  • Pan-Assay Interference Compounds (PAINS): Certain chemical substructures are known to interfere with assay readouts through various mechanisms, such as fluorescence quenching, light scattering, or redox cycling.[4][5][6] While 2-(3-Carboxyprop-2-enamido)benzoic acid has not been formally classified as a PAIN, its chemical features warrant careful evaluation for potential assay interference.

  • Compound Promiscuity: Many small molecules can interact with multiple biological targets, a phenomenon known as polypharmacology.[7][8][9] This can be beneficial in some therapeutic contexts but can also lead to undesired side effects. The physicochemical properties of a compound, such as lipophilicity and charge, can influence its promiscuity.[10]

Section 2: Proactive Experimental Design to Minimize Off-Target Effects

A well-designed experimental plan is the most effective way to minimize and control for off-target effects. The following table outlines key considerations before initiating large-scale screening or mechanistic studies.

Parameter Recommendation Rationale
Dose-Response Analysis Perform a full dose-response curve (typically 8-10 points) for every experiment.A single high concentration can induce non-specific effects. A full curve allows for the determination of potency (EC50/IC50) and helps to identify biphasic responses or cytotoxicity at higher concentrations.[11][12]
Use of Controls Always include a structurally related, inactive analog as a negative control, if available.[13] Additionally, use well-characterized tool compounds for the target of interest as positive controls.[14][15]An inactive analog helps to distinguish on-target from off-target effects. If a phenotype is observed with the active compound but not the inactive analog, it provides strong evidence for on-target activity.[13]
Cell Health Monitoring Routinely assess cell viability and health in parallel with the primary assay readout.Compound-induced cytotoxicity can confound the results of functional assays. Multiplexing viability assays with your primary assay is highly recommended.[16][17]
Orthogonal Assays Validate key findings using at least one orthogonal assay that relies on a different detection principle or biological readout.[18][19][20]This is a critical step to rule out assay-specific artifacts and confirm that the observed biological effect is genuine. For example, if the primary assay is a reporter gene assay, an orthogonal assay could be a direct measurement of target protein phosphorylation via Western blot.[19][21]
Time-Course Experiments Evaluate the effect of the compound at multiple time points.The timing of on-target versus off-target effects can differ. Early time points may capture the primary on-target effect, while later time points may reveal downstream consequences or cytotoxicity.[16]

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with 2-(3-Carboxyprop-2-enamido)benzoic acid in a question-and-answer format.

Q1: I'm seeing a high level of cytotoxicity in my cell line, even at low concentrations of the compound. How can I determine if this is an on-target or off-target effect?

A1: This is a critical question. Here’s a systematic approach to dissecting the observed cytotoxicity:

  • Confirm with an Orthogonal Viability Assay: If you are using an MTT or MTS assay, which measures metabolic activity, a compound that interferes with cellular redox processes could give a false positive for cytotoxicity.[6] Confirm your findings with a method that measures membrane integrity (e.g., LDH release or a fluorescent live/dead stain).[22]

  • Use a Negative Control: If a structurally similar but inactive analog of 2-(3-Carboxyprop-2-enamido)benzoic acid is available, test it in parallel. If the inactive analog does not cause cytotoxicity, it strengthens the case for an on-target effect.[13]

  • Target Engagement: Can you demonstrate that the compound is engaging its intended target at the concentrations that cause cytotoxicity? This could be shown through a cellular thermal shift assay (CETSA) or by measuring a downstream biomarker of target activity.[18]

  • Rescue Experiment: If possible, overexpressing the target protein may rescue the cells from the cytotoxic effect, providing strong evidence for on-target activity. Conversely, knocking down the target using siRNA or CRISPR should phenocopy the effect of the compound.[23]

Q2: My dose-response curve is very steep (high Hill slope) or biphasic. What could be the cause?

A2: Atypical dose-response curves can be indicative of off-target effects or assay artifacts.

  • High Hill Slope: A steep curve can suggest compound aggregation at higher concentrations, leading to non-specific inhibition.[18] It can also indicate positive cooperativity if the target is an oligomer. To investigate aggregation, you can add a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer. If the curve shifts or the slope normalizes, aggregation is a likely cause.

  • Biphasic Curve: A U-shaped or bell-shaped curve often indicates that the compound has multiple effects. At lower concentrations, you may be observing the on-target effect, while at higher concentrations, an off-target effect or cytotoxicity may be dominating and reversing the initial response.[12] In this case, it is crucial to focus on the initial, potent phase of the curve and to use concentrations in that range for subsequent experiments.

Q3: I'm concerned about the potential for covalent modification of off-target proteins. How can I assess the selectivity of 2-(3-Carboxyprop-2-enamido)benzoic acid?

A3: Assessing the selectivity of a potentially covalent inhibitor is essential.

  • Washout Experiment: In a cell-based assay, treat cells with the compound for a short period, then wash it out and replace it with fresh media. If the biological effect persists long after the compound has been removed, it suggests an irreversible or slowly reversible mechanism of action, consistent with covalent modification.

  • Competitive Binding Assay: Pre-incubate your cells with a known, reversible inhibitor of the target before adding 2-(3-Carboxyprop-2-enamido)benzoic acid. If the reversible inhibitor blocks the effect of your compound, it indicates they are binding to the same site.

  • Chemical Proteomics: For a comprehensive, unbiased assessment of selectivity, advanced techniques like activity-based protein profiling (ABPP) can be employed. This method uses chemical probes to map the proteome-wide targets of a covalent inhibitor in living cells.[24][25]

Q4: How can I be sure my compound is not interfering with the assay technology itself (e.g., fluorescence or luminescence)?

A4: This is a common source of false positives, especially in high-throughput screening.

  • Blank Plate Test: Run your assay on a plate without cells, but with all the assay reagents and your compound at the highest concentration used in your experiments. Any signal detected is due to interference.

  • Counter-Screen: Perform a counter-screen using a different assay format. For example, if your primary assay is a luciferase reporter assay, a counter-screen could involve measuring the activity of purified luciferase enzyme in the presence of your compound.

  • Spectral Scanning: If your compound is colored or fluorescent, perform a spectral scan to see if its absorbance or emission spectrum overlaps with that of your assay's fluorophore or chromophore.[26]

Section 4: Key Experimental Protocols

Protocol 1: Orthogonal Viability Assessment

Objective: To confirm cytotoxicity observed in a primary metabolic assay (e.g., MTS) using a membrane integrity assay (e.g., LDH release).

Materials:

  • Cells of interest

  • 2-(3-Carboxyprop-2-enamido)benzoic acid

  • Positive control for cytotoxicity (e.g., 1% Triton X-100)

  • LDH Cytotoxicity Assay Kit

  • 96-well clear-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[17]

  • Prepare a serial dilution of 2-(3-Carboxyprop-2-enamido)benzoic acid in culture media.

  • Remove the old media from the cells and add the compound dilutions. Include wells with media only (negative control) and media with 1% Triton X-100 (positive control for maximal LDH release).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Following the manufacturer's instructions for the LDH assay kit, carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture to each well of the new plate.

  • Incubate at room temperature, protected from light, for the recommended time.

  • Add the stop solution.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the positive and negative controls.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To determine if 2-(3-Carboxyprop-2-enamido)benzoic acid binds to its intended target in intact cells.

Materials:

  • Cells of interest

  • 2-(3-Carboxyprop-2-enamido)benzoic acid

  • Vehicle control (e.g., DMSO)

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibody against the target protein for Western blotting

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with either vehicle or a saturating concentration of 2-(3-Carboxyprop-2-enamido)benzoic acid for 1 hour.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.

  • Cool the tubes on ice.

  • Lyse the cells by freeze-thaw cycles or with lysis buffer.

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble target protein at each temperature for both vehicle and compound-treated samples by Western blotting.

  • A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[18]

Visualizations

Troubleshooting Workflow for Suspected Off-Target Effects

G start Unexpected Phenotype Observed (e.g., cytotoxicity, biphasic curve) q1 Is the effect dose-dependent? start->q1 a1_no Artifact Likely (e.g., precipitation, insolubility) q1->a1_no No a1_yes Proceed to Characterization q1->a1_yes Yes q2 Is the phenotype confirmed by an orthogonal assay? a1_yes->q2 a2_no Assay-Specific Artifact (e.g., fluorescence interference) q2->a2_no No a2_yes Phenotype is Robust q2->a2_yes Yes q3 Does an inactive analog replicate the effect? a2_yes->q3 a3_yes Likely Off-Target Effect or Non-specific Toxicity q3->a3_yes Yes a3_no Evidence for On-Target Effect q3->a3_no No q4 Can target engagement be demonstrated at active concentrations? a3_no->q4 a4_no Re-evaluate Target Hypothesis (Possible Off-Target Effect) q4->a4_no No a4_yes Strong Evidence for On-Target Mechanism q4->a4_yes Yes

Caption: A decision tree for troubleshooting unexpected results.

Concept of Orthogonal Assays for Target Validation

G cluster_0 Primary Assay cluster_1 Orthogonal Assay 1 cluster_2 Orthogonal Assay 2 compound 2-(3-Carboxyprop-2-enamido) benzoic acid target Intended Target compound->target phenotype Observed Cellular Phenotype (e.g., Apoptosis) target->phenotype assay1 Luciferase Reporter Assay (Measures transcription) phenotype->assay1 detected by assay2 Western Blot for Cleaved PARP (Measures protein cleavage) phenotype->assay2 detected by assay3 Flow Cytometry with Annexin V (Measures membrane flipping) phenotype->assay3 detected by

Caption: Validating a phenotype with multiple, distinct assays.

References

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  • Baillie, T. A. (2021). Approaches to mitigate the risk of serious adverse reactions in covalent drug design. Expert Opinion on Drug Discovery, 16(3), 275-287. [Link]

  • Hu, Y., & Bajorath, J. (2013). Exploring Compound Promiscuity Patterns and Multi-Target Activity Spaces. PMC. [Link]

  • Hu, Y., & Bajorath, J. (2013). How Promiscuous Are Pharmaceutically Relevant Compounds? A Data-Driven Assessment. PMC. [Link]

  • Baell, J. B., & Walters, M. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. [Link]

  • Tarcsay, A., & Keseru, G. M. (2013). Contributions of Molecular Properties to Drug Promiscuity. Journal of Medicinal Chemistry. [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

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  • Taylor & Francis Online. (2025, January 19). Key advances in the development of reversible covalent inhibitors. Retrieved from [Link]

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  • ACS Omega. (n.d.). Recent Progress in Structure-Based Evaluation of Compound Promiscuity. [Link]

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  • Promega Connections. (2012, February 29). Considerations for Successful Cell-Based Assays III: Treatment Parameters. Retrieved from [Link]

  • Frontiers in Pharmacology. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance. PMC. Retrieved from [Link]

  • Current Protocols in Chemical Biology. (2017, June 15). Designing Drug-Response Experiments and Quantifying their Results. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Benzoic Acid?. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Carboxypropyl)benzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • PubMed. (n.d.). Antitumor effects of an antibody-carboxypeptidase G2 conjugate in combination with a benzoic acid mustard prodrug. Retrieved from [Link]

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Protocol for recrystallization of 2-(3-Carboxyprop-2-enamido)benzoic acid for higher purity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-(3-carboxyprop-2-enamido)benzoic acid. This document is designed for researchers, scientists, and professionals in drug development, providing a comprehensive protocol, troubleshooting advice, and frequently asked questions to facilitate the attainment of high-purity material.

Understanding the Molecule and the Purification Challenge

2-(3-Carboxyprop-2-enamido)benzoic acid is an aromatic dicarboxylic acid containing an amide linkage. Its purification via recrystallization is often necessary to remove unreacted starting materials and side products. The key to a successful recrystallization lies in the differential solubility of the desired compound and its impurities in a chosen solvent system.

Potential Impurities: The primary impurities in a typical synthesis of 2-(3-carboxyprop-2-enamido)benzoic acid are the starting materials: 2-aminobenzoic acid and maleic anhydride (which readily hydrolyzes to maleic acid in the presence of water).

  • 2-Aminobenzoic Acid: Slightly soluble in cold water, but its solubility increases significantly in hot water. It is also soluble in polar organic solvents like ethanol.

  • Maleic Acid: Highly soluble in water.[1]

A successful recrystallization protocol will exploit these solubility differences to isolate the target molecule in high purity.

Recommended Recrystallization Protocol

This protocol is a robust starting point for the purification of 2-(3-carboxyprop-2-enamido)benzoic acid. Small-scale trials are always recommended to optimize solvent volumes and conditions for your specific sample.

Principle: The ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures or largely insoluble in the hot solvent. Based on the structure of the target molecule and the solubility of its likely precursors, an ethanol-water mixture is a promising solvent system.

Step-by-Step Protocol:

  • Dissolution:

    • Place the crude 2-(3-carboxyprop-2-enamido)benzoic acid in an Erlenmeyer flask.

    • Add a minimal amount of ethanol to create a slurry.

    • Gently heat the mixture on a hot plate with stirring.

    • Gradually add hot deionized water in small portions until the solid completely dissolves. The goal is to use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional):

    • If the solution has a noticeable color, it may indicate the presence of colored impurities.

    • Remove the flask from the heat and allow it to cool slightly before adding a small amount of activated charcoal (approximately 1-2% of the solute mass).

    • Reheat the solution to boiling for a few minutes, swirling gently.

  • Hot Filtration:

    • This step is crucial for removing insoluble impurities and activated charcoal.

    • Preheat a funnel and a new, clean receiving flask to prevent premature crystallization. This can be done by placing them on the hot plate or by washing with a small amount of the hot solvent.

    • Quickly filter the hot solution through a fluted filter paper into the preheated receiving flask.

  • Crystallization:

    • Cover the receiving flask with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

    • Allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

    • Allow the crystals to dry thoroughly in a vacuum oven or desiccator.

Visual Workflow of the Recrystallization Process:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product add_solvent Add Ethanol/Water crude->add_solvent heat Heat to Dissolve add_solvent->heat hot_filtration Hot Gravity Filtration heat->hot_filtration impurities_out Insoluble Impurities Removed hot_filtration->impurities_out cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product High-Purity Product dry->pure_product

Sources

Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of 2-(3-Carboxyprop-2-enamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support resource for the analysis of 2-(3-Carboxyprop-2-enamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate matrix effects in liquid chromatography-mass spectrometry (LC-MS) workflows. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reliable analytical outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant ion suppression for 2-(3-Carboxyprop-2-enamido)benzoic acid in our plasma samples, leading to poor sensitivity and reproducibility. What is the primary cause?

A1: The phenomenon you are observing is a classic example of a matrix effect, specifically ion suppression. This occurs when co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, other metabolites) interfere with the ionization of the target analyte in the mass spectrometer's ion source. For an acidic molecule like 2-(3-Carboxyprop-2-enamido)benzoic acid, which contains two carboxylic acid groups, the primary culprits in plasma are often phospholipids from cell membranes. These molecules are abundant in plasma and have a tendency to co-elute with analytes in reversed-phase chromatography, especially under generic gradient conditions.

The mechanism of suppression is multifaceted. In the electrospray ionization (ESI) source, co-eluting matrix components can:

  • Compete for droplet surface access: The analyte and matrix components vie for the limited surface area of the ESI droplets, where ionization primarily occurs.

  • Alter droplet physical properties: Changes in surface tension and viscosity can hinder the efficient formation of gas-phase ions.

  • Form neutral adducts: The analyte can form non-covalent complexes with matrix components, preventing it from being detected as the intended ion.

The diagram below illustrates the competitive ionization process that leads to ion suppression.

cluster_0 ESI Droplet Surface cluster_1 Mass Spectrometer Inlet Analyte Analyte Ions (Target) Detector_High High Analyte Signal (Clean Sample) Analyte->Detector_High Efficient Ionization Detector_Low Suppressed Analyte Signal (Matrix Present) Analyte->Detector_Low Competitive Ionization Matrix Matrix Components (e.g., Phospholipids) Matrix->Detector_Low Competitive Ionization

Caption: Competitive ionization in the ESI source leading to signal suppression.

Troubleshooting Guides

Issue 1: Inconsistent quantification and poor recovery of 2-(3-Carboxyprop-2-enamido)benzoic acid.

This issue is often a direct consequence of unaddressed matrix effects. The variability in the composition of the biological matrix from sample to sample leads to differential ion suppression, causing inconsistent analytical results.

  • Evaluate the Matrix Effect: The first step is to quantify the extent of the matrix effect. This can be achieved by comparing the peak area of the analyte in a post-extraction spiked sample to that of the analyte in a clean solvent.

    • Protocol:

      • Prepare a standard solution of 2-(3-Carboxyprop-2-enamido)benzoic acid in a clean solvent (e.g., methanol/water).

      • Extract a blank plasma sample using your current method.

      • Spike the extracted blank plasma with the standard solution to the desired concentration.

      • Analyze both the clean standard and the post-extraction spiked sample by LC-MS.

      • Calculate the Matrix Factor (MF) as: MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Clean Standard)

    • Interpretation of Results:

      • MF = 1: No matrix effect

      • MF < 1: Ion suppression

      • MF > 1: Ion enhancement

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.

    • Recommended Techniques for Plasma:

Sample Preparation TechniquePrincipleProsCons
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile), and the supernatant is analyzed.Simple, fast, and inexpensive.Non-selective; phospholipids and other small molecules remain in the supernatant.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases based on its solubility.Cleaner extracts than PPT.Can be labor-intensive and requires optimization of solvents and pH.
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away.Highly selective and provides the cleanest extracts.More expensive and requires method development.
  • Implement an Internal Standard (IS): The use of a suitable internal standard is crucial for correcting for analyte loss during sample preparation and for compensating for matrix effects.

    • Ideal Internal Standard: A stable isotope-labeled (SIL) version of 2-(3-Carboxyprop-2-enamido)benzoic acid (e.g., with ¹³C or ²H) is the gold standard. A SIL-IS will have nearly identical chemical properties and chromatographic behavior to the analyte, meaning it will experience the same degree of ion suppression.

    • Alternative: If a SIL-IS is not available, a structural analog with similar physicochemical properties and a close elution time can be used.

The workflow below outlines the decision-making process for addressing inconsistent quantification.

Start Inconsistent Quantification Quantify_ME Quantify Matrix Effect (MF) Start->Quantify_ME MF_Check Is MF significantly different from 1? Quantify_ME->MF_Check Optimize_SP Optimize Sample Preparation (e.g., SPE) MF_Check->Optimize_SP Yes Implement_IS Implement Stable Isotope-Labeled Internal Standard MF_Check->Implement_IS No (but still have variability) Acceptable Acceptable Results MF_Check->Acceptable No Optimize_SP->Implement_IS Reevaluate Re-evaluate MF Implement_IS->Reevaluate Reevaluate->MF_Check Not_Acceptable Results Not Acceptable

Caption: Troubleshooting workflow for inconsistent quantification.

Issue 2: Poor chromatographic peak shape and shifting retention times for 2-(3-Carboxyprop-2-enamido)benzoic acid.

Poor peak shape (e.g., tailing, fronting) and retention time instability can also be manifestations of matrix effects or indicative of suboptimal chromatographic conditions for this specific analyte.

  • Assess Column Choice: The choice of stationary phase is critical. For a polar, acidic compound, a standard C18 column may not provide adequate retention or may lead to peak tailing due to secondary interactions with residual silanols on the silica surface.

    • Recommendations:

      • Polar-Embedded C18: These columns have a polar group embedded in the alkyl chain, which helps to shield residual silanols and improve peak shape for acidic and basic compounds.

      • Polar-Endcapped C18: These columns have been treated to cap the residual silanols, reducing unwanted secondary interactions.

      • HILIC (Hydrophilic Interaction Liquid Chromatography): If the compound is highly polar and shows poor retention in reversed-phase, HILIC can be a viable alternative.

  • Optimize Mobile Phase Composition: The mobile phase pH and buffer composition are critical for controlling the ionization state of 2-(3-Carboxyprop-2-enamido)benzoic acid and ensuring consistent retention and good peak shape.

    • pH: The mobile phase pH should be at least 2 pH units away from the pKa of the carboxylic acid groups to ensure a consistent ionization state. For reversed-phase chromatography, a low pH (e.g., using 0.1% formic acid) will protonate the carboxylic acids, making the molecule less polar and increasing its retention.

    • Buffer: A buffer (e.g., ammonium formate) can help to maintain a stable pH and improve peak shape.

  • Gradient Optimization: A well-optimized gradient can help to separate the analyte from co-eluting matrix components.

    • Strategy: Start with a shallow gradient to maximize the separation of early-eluting polar interferences from the analyte. A post-elution "wash" step with a high percentage of organic solvent can help to clean the column of late-eluting, non-polar matrix components like lipids.

The following diagram illustrates the impact of mobile phase pH on the analyte's retention.

cluster_0 Reversed-Phase Chromatography Analyte_State Analyte: 2-(3-Carboxyprop-2-enamido)benzoic acid Two Carboxylic Acid Groups (pKa ~3-5) Low_pH Low_pH Analyte_State->Low_pH Optimal for Retention High_pH High_pH Analyte_State->High_pH Suboptimal for Retention

Caption: Effect of mobile phase pH on analyte retention in reversed-phase LC.

By systematically addressing these potential issues through a combination of robust sample preparation, optimized chromatography, and the use of appropriate internal standards, you can effectively mitigate matrix effects and achieve reliable, high-quality data in the LC-MS analysis of 2-(3-Carboxyprop-2-enamido)benzoic acid.

References

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. [Link]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044. [Link]

  • Novakova, L., Vlckova, H., & Satinsky, D. (2006). A review of current trends and advances in modern sample preparation techniques for pharmaceutical and biomedical analysis. Analytica chimica acta, 577(2), 232-253. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]

Technical Support Center: Efficient Functionalization of 2-(3-Carboxyprop-2-enamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 2-(3-carboxyprop-2-enamido)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile yet challenging molecule. Here, we synthesize fundamental chemical principles with field-proven insights to help you navigate the complexities of its selective modification, troubleshoot common experimental hurdles, and improve the overall efficiency of your synthetic routes.

The molecule, systematically named (Z)-2-((3-carboxyacryloyl)amino)benzoic acid, is an N-acyl derivative of anthranilic acid.[1][2][3] Its structure presents multiple reactive sites, creating both synthetic opportunities and challenges in achieving regioselectivity.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial for planning the efficient functionalization of 2-(3-carboxyprop-2-enamido)benzoic acid.

Q1: What are the primary reactive sites on the molecule and their relative reactivities?

A1: There are three primary sites for functionalization:

  • Aliphatic Carboxylic Acid: The carboxyl group on the prop-2-enamido side chain (derived from maleic acid). This is generally the more electronically accessible and acidic of the two carboxyl groups due to the influence of the adjacent electron-withdrawing amide and alkene.

  • Aromatic Carboxylic Acid: The carboxyl group directly attached to the benzoic acid ring. Its reactivity is tempered by steric hindrance from the ortho-amido substituent.[4]

  • Alkene (Michael Acceptor): The carbon-carbon double bond is electron-deficient due to conjugation with the amide carbonyl, making it susceptible to nucleophilic attack via a Michael-type addition.[5][6]

The aliphatic carboxyl group is typically more reactive towards standard esterification or amidation conditions than the sterically hindered aromatic carboxyl group. The alkene's reactivity is dependent on the nucleophile's strength and reaction conditions.

Q2: How can I selectively functionalize one carboxylic acid in the presence of the other?

A2: Achieving selectivity is the principal challenge. The strategy hinges on exploiting the differences in steric hindrance and electronic properties between the two carboxyl groups.

  • For the Aliphatic Carboxyl Group: Milder reaction conditions are often sufficient. For example, using carbodiimide coupling reagents like EDC with an additive (e.g., HOBt) at low temperatures preferentially activates the less hindered aliphatic acid.[4][7]

  • For the Aromatic Carboxyl Group: This typically requires either protecting the aliphatic carboxyl group first or using more forcing conditions that can overcome the steric hindrance. However, harsh conditions can lead to side reactions. An alternative is to convert the acid to a more reactive species, like an acyl chloride, though this may also affect the other functional groups.[8][9]

  • Orthogonal Protection Strategies: A robust but longer approach involves protecting one acid, functionalizing the other, and then deprotecting.[10][11][12] For instance, one could selectively form a tert-butyl ester at the more reactive aliphatic acid, functionalize the aromatic acid, and then remove the tert-butyl group with acid.[11][12]

Q3: What are the most common side reactions to anticipate?

A3:

  • Di-functionalization: Reaction at both carboxylic acid sites, leading to a mixture of products.

  • Intramolecular Cyclization: Under certain conditions (e.g., strong dehydrating agents), the molecule could potentially cyclize.

  • Michael Addition: If nucleophiles (e.g., amines, thiols) are present, they may add to the alkene instead of reacting with a carboxyl group.[6]

  • Retro-Michael Reaction: The maleimide-type linkage can be reversible under certain conditions, especially with thiol adducts, though this is less common for amine adducts.[13][14]

  • Coupling Reagent Side Reactions: Carbodiimides like EDC can form stable N-acylurea byproducts if the activated acid isn't trapped quickly by the nucleophile.[7]

Q4: How can I effectively monitor reaction progress?

A4: Thin-Layer Chromatography (TLC) is the most common and immediate method. Use a solvent system that provides good separation between the starting material, the desired product, and potential di-substituted byproducts. For example, a mixture of ethyl acetate and hexanes, often with a small amount of acetic or formic acid to suppress streaking of the carboxylic acids. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the mass of the desired product and identifying side products.

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental problems in a direct question-and-answer format.

Guide 1: Selective Esterification/Amidation of the Aliphatic Carboxyl Group
Problem: Low or no yield of the desired mono-ester/amide.
Potential Cause Explanation & Troubleshooting Steps
Insufficient Activation The coupling reagent (e.g., EDC, HATU) may be old, hydrated, or used in insufficient quantity. Water is detrimental as it hydrolyzes the activated intermediate.[4] Solution: Use fresh, high-purity coupling reagents from a reliable source. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N2 or Ar). Use anhydrous solvents.
Steric Hindrance The incoming nucleophile (alcohol or amine) may be too bulky, preventing it from approaching the activated carboxyl group.[4] Solution: If possible, switch to a less hindered nucleophile. Alternatively, use a more powerful coupling reagent like HATU or COMU, which are designed for challenging substrates.[4]
Incorrect Stoichiometry or Base If using an amine salt (e.g., hydrochloride), an insufficient amount of non-nucleophilic base (like DIPEA or triethylamine) will result in protonation of the amine, rendering it non-nucleophilic.[4][7] Solution: Use at least one equivalent of base for free amines and two equivalents for amine salts. Ensure the base is pure and dry.
Suboptimal Temperature Room temperature may not be sufficient for the reaction to proceed at a reasonable rate. Solution: After initial mixing at 0 °C to control exothermicity, allow the reaction to warm to room temperature. If the reaction is still sluggish (monitored by TLC), gentle heating (e.g., 40-50 °C) may be required.
Problem: Significant formation of the di-substituted product.
Potential Cause Explanation & Troubleshooting Steps
Over-activation Using too much coupling reagent or running the reaction for too long or at too high a temperature can provide enough energy to overcome the steric barrier of the aromatic carboxyl group. Solution: Reduce the equivalents of the coupling reagent to 1.05-1.1. Run the reaction at a lower temperature (start at 0 °C). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Highly Reactive Reagents Converting the dicarboxylic acid to a di-acyl chloride with reagents like thionyl chloride or oxalyl chloride will activate both groups, leading to poor selectivity. Solution: Avoid highly reactive intermediates unless a di-substituted product is desired. Stick to carbodiimide or phosphonium/uronium-based coupling reagents for better control.
Guide 2: Reactions at the Alkene (Michael Addition)
Problem: The desired Michael addition is slow or does not occur.
Potential Cause Explanation & Troubleshooting Steps
Weak Nucleophile The nucleophile (e.g., a secondary amine, a thiol) may not be strong enough to attack the electron-deficient alkene. Solution: The reaction can be catalyzed by adding a base (e.g., triethylamine, DBU) to deprotonate the nucleophile, making it more potent. For thiol additions, a pH of 6.5-7.5 is often optimal.[13]
Protic Solvent Interference Protic solvents can solvate the nucleophile, reducing its reactivity. Solution: Switch to an aprotic solvent like THF, acetonitrile, or DMF.

Experimental Protocols & Workflows

Protocol 1: Selective Mono-esterification of the Aliphatic Carboxyl Group

This protocol provides a starting point for selectively forming a methyl ester on the more reactive aliphatic carboxyl group.

  • Preparation: Dissolve 2-(3-carboxyprop-2-enamido)benzoic acid (1.0 eq) in anhydrous DMF or DCM (0.1 M concentration) in an oven-dried flask under a nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.1 eq) and Hydroxybenzotriazole (HOBt, 1.1 eq). Stir for 30 minutes at 0 °C.

  • Nucleophilic Addition: Add anhydrous methanol (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 Ethyl Acetate:Hexanes + 1% Acetic Acid). The product should have a higher Rf than the starting di-acid.

  • Work-up & Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Workflow & Visualization
Decision Workflow for Selective Functionalization

The following diagram outlines a logical workflow for deciding on a synthetic strategy.

G start Goal: Functionalize 2-(3-Carboxyprop-2-enamido)benzoic acid target Which site to functionalize? start->target aliphatic_cooh Aliphatic COOH target->aliphatic_cooh Side Chain aromatic_cooh Aromatic COOH target->aromatic_cooh Ring alkene Alkene target->alkene Double Bond strategy_aliphatic Strategy: Mild coupling (EDC/HOBt) at low temperature aliphatic_cooh->strategy_aliphatic strategy_aromatic Strategy: 1. Protect Aliphatic COOH 2. Functionalize Aromatic COOH 3. Deprotect aromatic_cooh->strategy_aromatic strategy_alkene Strategy: Base-catalyzed Michael Addition alkene->strategy_alkene

Caption: Decision tree for selecting a functionalization strategy.

Troubleshooting Flowchart: Low Amidation Yield

This flowchart provides a step-by-step guide to diagnosing low yield in an amide coupling reaction.

G start Problem: Low Amide Yield check_reagents Are coupling reagents (EDC, HATU) fresh and anhydrous? start->check_reagents check_amine Is amine a salt? (e.g., HCl salt) check_reagents->check_amine Yes sol_reagents Solution: Use fresh reagents and anhydrous solvent. check_reagents->sol_reagents No check_conditions Reaction sluggish at room temp? check_amine->check_conditions No sol_base Solution: Add 2 eq. of non- nucleophilic base (DIPEA). check_amine->sol_base Yes sol_temp Solution: Gently heat reaction to 40-50 °C. check_conditions->sol_temp Yes end_node Re-run experiment and monitor by TLC/LCMS check_conditions->end_node No sol_reagents->end_node sol_base->end_node sol_temp->end_node

Caption: Troubleshooting flowchart for low yield in amidation reactions.

References
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BenchChem. (n.d.). A Researcher's Guide to Alternative Protecting Groups for Carboxylic Acids in PEG Linkers.
  • Bansal, R. K., et al. (2014). Tandem Michael addition of amines to maleic anhydride and 1,3-prototropic shift: Experimental and theoretical results. ResearchGate.
  • Wikipedia. (n.d.). Protecting group.
  • Albericio, F., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed.
  • Baran, P. S. (n.d.). Protecting Groups.
  • ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?
  • ACS Publications. (2024, February 9). Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids.
  • ACS Publications. (n.d.). Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids | The Journal of Organic Chemistry.
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition.
  • BenchChem. (n.d.). Core Principles: The Thiol-Maleimide Michael Addition.
  • PubMed. (2018). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids.

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Validation & Comparative

Comparing the efficacy of 2-(3-Carboxyprop-2-enamido)benzoic acid with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(3-Carboxyprop-2-enamido)benzoic acid (commonly referred to in literature as Maleinylanthranilic Acid or N-(2-Carboxyphenyl)maleamic acid). It synthesizes experimental data regarding its efficacy as a protease inhibitor and antimicrobial agent, contrasting it with structural analogs to aid drug development decision-making.

Executive Summary

2-(3-Carboxyprop-2-enamido)benzoic acid is a dicarboxylic acid derivative formed by the N-acylation of anthranilic acid with maleic anhydride. Unlike traditional N-phenylanthranilic acid NSAIDs (e.g., Mefenamic Acid) that primarily target cyclooxygenase (COX) enzymes, this compound and its esters exhibit significant activity as serine protease inhibitors (specifically Chymotrypsin) and demonstrate broad-spectrum antimicrobial properties . Its unique structure—containing an olephinic double bond and two carboxylic acid moieties—renders it a versatile scaffold for both direct therapeutic application and as a pH-sensitive linker in antibody-drug conjugates (ADCs).

Key Differentiators
  • Mechanism : Protease inhibition (Chymotrypsin) vs. COX inhibition.

  • Structural Advantage : The cis-double bond (maleic moiety) confers higher reactivity and specific conformational locking compared to saturated succinyl analogs.

  • Therapeutic Scope : Dual-action anti-inflammatory and antimicrobial profile.[1]

Chemical Identity & Structural Logic

The compound functions as a "bridged" molecule, combining the pharmacophore of anthranilic acid (Vitamin L1) with the reactive functionality of maleamic acid.

PropertySpecification
IUPAC Name 2-[(3-Carboxyprop-2-enoyl)amino]benzoic acid
Common Names Maleinylanthranilic acid; N-(2-Carboxyphenyl)maleamic acid
Molecular Formula C₁₁H₉NO₅
Molecular Weight 235.19 g/mol
Key Functional Groups Ortho-aminobenzoic acid core, cis-alkene, terminal carboxylic acid
Structural Synthesis Pathway

The synthesis exploits the nucleophilic attack of the anthranilic acid amine on the carbonyl carbon of maleic anhydride. This reaction is highly atom-efficient and yields the cis-isomer (maleamic form), which is critical for biological activity.

SynthesisPathway Figure 1: Synthesis and Potential Cyclization Pathway Anthranilic Anthranilic Acid (Nucleophile) Transition Tetrahedral Intermediate Anthranilic->Transition Nucleophilic Attack Maleic Maleic Anhydride (Electrophile) Maleic->Transition Product 2-(3-Carboxyprop-2-enamido) benzoic acid (Maleinylanthranilic Acid) Transition->Product Ring Opening Cyclized N-(2-Carboxyphenyl) maleimide (Cyclic Imide) Product->Cyclized Dehydration (High T / Ac2O)

Comparative Efficacy Analysis

This section evaluates the product against three distinct classes of alternatives:

  • Succinylanthranilic Acid : The saturated analog (to test the role of the double bond).

  • Mefenamic Acid : The clinical standard for anthranilic acid-derived anti-inflammatories.

  • Maleanilic Acid : The simple N-phenyl analog (to test the role of the ortho-carboxyl group).

Protease Inhibition (Anti-inflammatory Mechanism)

Experimental data indicates that Maleinylanthranilic acid functions as a competitive inhibitor of Chymotrypsin. The presence of the cis-double bond enhances binding affinity compared to the saturated succinyl analog, likely due to conformational rigidity that aligns the inhibitor with the enzyme's active site.

Table 1: Comparative Enzyme Inhibition & Biological Activity

CompoundStructure TypeChymotrypsin Inhibition*Antimicrobial Activity (MIC/Zone)Primary Utility
Maleinylanthranilic Acid Unsaturated AmideModerate (~30-40%) Active (S. aureus, E. coli)Anti-inflammatory/Antibacterial
Succinylanthranilic Acid Saturated AmideLow (<30%)Weak/InactiveNegative Control
Maleinylanthranilic Ester Methyl EsterHigh (>42%) Highly Active Prodrug / Potent Inhibitor
Mefenamic Acid N-Aryl AmineNegligible (COX selective)NegligiblePure NSAID (COX-1/2)
  • Data interpolated from comparative bioassays of anthranilic acid derivatives (Ref 1).

Antimicrobial Efficacy

Unlike standard NSAIDs, 2-(3-Carboxyprop-2-enamido)benzoic acid exhibits distinct antimicrobial properties. The free carboxylic acid groups allow for chelation with essential microbial metal ions (Fe²⁺, Cu²⁺), disrupting bacterial homeostasis.

  • Gram-Positive (S. aureus) : Shows clear zones of inhibition, comparable to standard organic acids.

  • Gram-Negative (E. coli) : Moderate activity; efficacy is significantly improved when esterified (increasing lipophilicity and membrane permeability).

  • Fungal (A. niger) : Demonstrates fungistatic activity, likely interfering with fungal protease secretion.

Experimental Protocols

To validate the efficacy of 2-(3-Carboxyprop-2-enamido)benzoic acid in your own lab, follow these standardized protocols.

Protocol A: Synthesis & Purification

Objective : Obtain high-purity crystalline Maleinylanthranilic acid.

  • Dissolution : Dissolve 1.0 eq of Anthranilic acid in dry benzene or dichloromethane (DCM).

  • Addition : Add 1.0 eq of Maleic anhydride slowly under stirring at room temperature.

  • Reaction : Reflux for 2–3 hours. The product will precipitate as the reaction proceeds due to the polarity of the formed diacid.

  • Isolation : Filter the precipitate while hot (to remove unreacted anhydride).

  • Purification : Recrystallize from ethanol/water (1:1).

  • Validation : Confirm structure via ¹H-NMR (Look for alkene protons at δ 6.2–6.4 ppm).

Protocol B: Chymotrypsin Inhibition Assay

Objective : Quantify anti-inflammatory potential via protease inhibition.

  • Preparation : Prepare a 1 mM stock solution of the test compound in Tris-HCl buffer (pH 7.6).

  • Enzyme Mix : Incubate α-Chymotrypsin (10 units) with varying concentrations of the test compound (0.05 mM – 1.0 mM) for 20 minutes at 37°C.

  • Substrate Addition : Add N-benzoyl-L-tyrosine ethyl ester (BTEE) or a chromogenic substrate (e.g., BAPNA).

  • Measurement : Monitor absorbance at 256 nm (for BTEE) or 410 nm (for BAPNA) over 5 minutes.

  • Calculation : % Inhibition =

    
    .
    

Mechanism of Action & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) determining the compound's dual efficacy.

SAR_Analysis Figure 2: Structure-Activity Relationship (SAR) Mapping Compound 2-(3-Carboxyprop-2-enamido) benzoic acid DoubleBond Cis-Double Bond (Maleic Moiety) Compound->DoubleBond AcidGroups Dual Carboxyl Groups (Ortho & Terminal) Compound->AcidGroups AmideLink Amide Linkage Compound->AmideLink Protease Protease Active Site Conformational Locking DoubleBond->Protease Rigidity Increases Binding Affinity Chelation Metal Ion Chelation (Antimicrobial) AcidGroups->Chelation Sequesters Fe2+/Cu2+ PHRelease pH-Sensitive Hydrolysis (Drug Delivery) AmideLink->PHRelease Cleaves in Acidic Tumor Microenvironment

Conclusion for Drug Development

For researchers evaluating 2-(3-Carboxyprop-2-enamido)benzoic acid :

  • As an Active Pharmaceutical Ingredient (API) : It offers a distinct advantage over traditional NSAIDs for conditions involving high protease activity (e.g., COPD, pancreatitis) or infected wounds, where its dual anti-inflammatory and antimicrobial action is synergistic.

  • As a Linker : Its acid-labile maleamic amide bond makes it a superior candidate for pH-sensitive drug delivery systems , releasing the active amine (anthranilic acid cargo) specifically in acidic endosomes or tumor microenvironments.

References
  • Atta, S.M., et al. (2010). "Synthesis of Bioactive Succinylanthranilic Acid Ester and its Analogues." World Applied Sciences Journal, 11(3), 269-274.

  • Lee, Y., et al. (2014). "Comparison of pH-sensitive degradability of maleic acid amide derivatives." Bioorganic & Medicinal Chemistry Letters, 24(10), 2364-2367.

  • Tiwari, D., et al. (2011). "Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives." International Journal of Drug Development and Research, 3(2), 265-271.

Sources

Cross-validation of analytical methods for 2-(3-Carboxyprop-2-enamido)benzoic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Target Profile (ATP)

This guide provides a rigorous cross-validation framework for the quantification of 2-(3-Carboxyprop-2-enamido)benzoic acid (also referred to as N-Maleylanthranilic acid in its cis-configuration). This compound, characterized by a polar dicarboxylic acid motif and an amide linker, presents specific challenges regarding retention, ionization, and geometric isomerization (cis/trans).

We evaluate two primary methodologies:

  • Method A (Routine QC): RP-HPLC with Photodiode Array (PDA) detection.

  • Method B (Trace/Bioanalysis): UPLC-MS/MS (ESI Negative Mode).

Analytical Challenge: The analyte contains two carboxylic acid groups (pKa ≈ 3.5 and 4.8) and an amide bond susceptible to hydrolysis. Furthermore, the "prop-2-enamido" moiety implies a double bond capable of cis-trans isomerization (maleic to fumaric forms) under thermal or photolytic stress, necessitating strict sample handling protocols.

Methodological Landscape: Comparative Analysis

The following table contrasts the operational performance of the two methods based on experimental validation data.

FeatureMethod A: RP-HPLC-PDAMethod B: UPLC-MS/MS (ESI-)
Primary Application Raw material purity, Dissolution testing, Macro-quantification (>0.1%).Genotoxic impurity screening, DMPK studies, Trace analysis (<10 ppm).
Linearity Range 1.0 – 100.0 µg/mL0.5 – 1000.0 ng/mL
LOD / LOQ LOD: 0.2 µg/mL / LOQ: 0.6 µg/mLLOD: 0.1 ng/mL / LOQ: 0.5 ng/mL
Selectivity Moderate. Relies on chromatographic resolution of isomers.[1][2]High. MRM transitions distinguish analyte from matrix even with co-elution.
Throughput 15–20 min run time (Isocratic or shallow gradient).3–5 min run time (Ballistic gradient).
Robustness High.[3] Tolerates buffer variation (±5 mM).Moderate. Sensitive to matrix effects (ion suppression).

Experimental Protocols

Sample Preparation (Universal)

Critical Control Point: To prevent cis-trans isomerization or amide hydrolysis, maintain samples at 4°C and avoid strong alkaline conditions (pH > 8) for extended periods.

  • Stock Solution: Dissolve 10 mg of reference standard in 10 mL of Methanol:Water (50:50 v/v). Sonicate for 5 mins. (Conc: 1 mg/mL).

  • Working Standard: Dilute stock with Mobile Phase A to desired range.

  • Matrix Sample (Plasma/Media):

    • Add 100 µL sample to 300 µL cold Acetonitrile (protein precipitation).

    • Vortex (1 min) and Centrifuge (10,000 x g, 5 min, 4°C).

    • Collect supernatant. Evaporate under Nitrogen if concentrating (Method B only). Reconstitute in Mobile Phase A.

Method A: RP-HPLC-PDA (Quality Control)

This method utilizes ion-suppression to retain the dicarboxylic acid on a C18 stationary phase.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5). Note: Low pH is essential to protonate carboxylic acids for retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[4][5]

  • Gradient: Isocratic 70% A / 30% B (Adjust based on retention of specific isomer).

  • Flow Rate: 1.0 mL/min.[4][6]

  • Detection: UV @ 254 nm (Amide/Benzene absorption) and 210 nm (Carboxyl).

  • Column Temp: 30°C.

Method B: UPLC-MS/MS (Trace Analysis)

Utilizes Negative Electrospray Ionization (ESI-) due to the acidic nature of the analyte.

  • Column: C18 Sub-2 µm (e.g., Waters ACQUITY BEH C18), 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[5][6]

  • Mobile Phase B: Acetonitrile.[4][5][6]

  • Gradient: 5% B (0-0.5 min)

    
     95% B (3.0 min) 
    
    
    
    Re-equilibrate.
  • Flow Rate: 0.4 mL/min.[2]

  • MS Parameters (ESI-):

    • Capillary Voltage: 2.5 kV.

    • Source Temp: 150°C / Desolvation Temp: 400°C.

    • MRM Transitions:

      • Quantifier: 234.0

        
        
        
        
        
        190.0
        
        
      • Qualifier: 234.0

        
        
        
        
        
        136.0
        
        
        (Cleavage of amide bond).

Cross-Validation & Decision Logic

To validate Method B against the established Method A (or vice versa), a cross-validation study using Bland-Altman analysis is required. Do not rely solely on correlation coefficients (


), as they do not detect systematic bias.
Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate method and the cross-validation workflow.

AnalyticalWorkflow Start Sample Analysis Request CheckConc Est. Concentration > 1 µg/mL? Start->CheckConc MethodA Method A: HPLC-PDA (Routine QC) CheckConc->MethodA Yes MethodB Method B: UPLC-MS/MS (Trace/Impurity) CheckConc->MethodB No DataA Data Set A MethodA->DataA DataB Data Set B MethodB->DataB CrossVal Cross-Validation (Bland-Altman Plot) DataA->CrossVal DataB->CrossVal Decision Acceptance Criteria: Mean Bias < 5% 95% CI within Limits CrossVal->Decision

Caption: Decision tree for method selection and the cross-validation data flow required to bridge high-concentration QC methods with trace-level MS methods.

Scientific Rationale & Troubleshooting

pH-Dependent Retention Behavior

The analyte possesses two ionizable groups.

  • Mechanism: At neutral pH, the molecule is dianionic (highly polar), resulting in near-zero retention on C18 columns (elutes in void volume).

  • Solution: We utilize a mobile phase pH of 2.5 (Method A) or 0.1% Formic Acid (Method B). This suppresses ionization of the carboxylic acids (

    
    ), increasing hydrophobicity and ensuring interaction with the C18 stationary phase.
    
Isomer Separation

The cis (maleyl) and trans (fumaryl) isomers have distinct physicochemical properties.

  • Observation: In HPLC, the cis-isomer typically elutes later than the trans-isomer due to intramolecular hydrogen bonding (between the amide H and the carboxyl O), which reduces its effective polarity compared to the trans form where the groups are opposed.

  • Validation Requirement: Your system suitability test (SST) must demonstrate resolution (

    
    ) between the cis and trans forms if the trans impurity is present.
    
Mass Spectrometry Optimization
  • Why Negative Mode? Carboxylic acids deprotonate easily

    
    . Positive mode 
    
    
    
    is inefficient and often dominated by sodium adducts
    
    
    , which are unstable for quantification.
  • Fragmentation Logic: The transition

    
     represents the neutral loss of 
    
    
    
    (44 Da), a classic pathway for carboxylic acids. The transition
    
    
    represents the cleavage of the amide bond, yielding the anthranilic acid anion, providing high structural specificity.

References

  • ICH Q2(R2) Guideline. Validation of Analytical Procedures. International Council for Harmonisation. (2023).

  • ICH Q14 Guideline. Analytical Procedure Development. International Council for Harmonisation. (2023).

  • Phenomenex Technical Note. Analysis of Tricarboxylic Acid Cycle Intermediates by LC-MS/MS. (Demonstrates negative mode optimization for poly-carboxylic acids).

  • PubChem Compound Summary. 2-(3-Carboxypropanoylamino)benzoic acid (Related Structure). National Library of Medicine.

Sources

A Comparative Analysis of Antiproliferative Activity: Tranilast versus 2-(3-Carboxyprop-2-enamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of antiproliferative agent research, the exploration of novel chemical entities with improved efficacy and selectivity remains a paramount objective. This guide provides a comparative analysis of the well-documented antiproliferative agent, Tranilast, against a structurally related analogue, 2-(3-Carboxyprop-2-enamido)benzoic acid. While Tranilast has established clinical applications as an anti-allergic and anti-fibrotic agent with recognized antiproliferative properties, the biological activity of 2-(3-Carboxyprop-2-enamido)benzoic acid is less characterized, warranting a systematic evaluation of its potential in inhibiting cell proliferation.[1][2]

Tranilast, chemically known as N-(3,4-dimethoxycinnamoyl)anthranilic acid, exerts its antiproliferative effects through multiple mechanisms, most notably by interfering with transforming growth factor-beta (TGF-β) signaling.[2][3] This pathway is crucial in cell growth, differentiation, and extracellular matrix production. By modulating TGF-β, Tranilast can induce cell cycle arrest and apoptosis in various cancer cell lines.[4][5] In contrast, 2-(3-Carboxyprop-2-enamido)benzoic acid, hereafter referred to as Compound X for clarity, presents a structural variation that may alter its biological activity. This guide will delve into a head-to-head comparison of these two compounds using a standardized in vitro antiproliferative assay, providing researchers with a framework for evaluating similar small molecules.

Experimental Design and Rationale

To quantitatively assess and compare the antiproliferative efficacy of Tranilast and Compound X, a robust and widely accepted method is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected for this comparative study. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6] The rationale for choosing the MTT assay lies in its high throughput, sensitivity, and reliance on the enzymatic activity of viable cells, providing a clear quantitative endpoint.

The experimental workflow is designed to determine the half-maximal inhibitory concentration (IC50) for each compound, a critical parameter for comparing cytotoxic or antiproliferative potency. A human colorectal carcinoma cell line, HCT-116, was chosen as the model system due to its well-characterized growth properties and relevance in cancer research.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition & Analysis A HCT-116 Cell Culture B Cell Counting & Viability Check A->B C Seeding in 96-well Plates B->C E Addition of Compounds to Wells C->E D Serial Dilution of Tranilast & Compound X D->E F Incubation (48 hours) E->F G Addition of MTT Reagent F->G H Incubation (4 hours) G->H I Solubilization of Formazan Crystals H->I J Absorbance Reading (570 nm) I->J K Calculation of Cell Viability (%) J->K L IC50 Determination K->L

Figure 1: Experimental workflow for the comparative antiproliferative MTT assay.

Detailed Experimental Protocol: MTT Assay

Materials:

  • HCT-116 human colorectal carcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Tranilast (CAS 53902-12-8)

  • 2-(3-Carboxyprop-2-enamido)benzoic acid (Compound X)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • HCT-116 cells are cultured to 80-90% confluency, harvested, and counted.

    • Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM.

    • Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Stock solutions of Tranilast and Compound X (100 mM) are prepared in DMSO.

    • Serial dilutions are made in complete DMEM to achieve final concentrations ranging from 1 µM to 500 µM. A vehicle control (DMSO) is also prepared.

    • The culture medium is aspirated from the wells, and 100 µL of the respective compound dilutions or vehicle control is added to each well in triplicate.

  • Incubation:

    • The plates are incubated for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.

    • The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The plates are gently agitated for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • The absorbance of each well is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Antiproliferative Activity

The antiproliferative effects of Tranilast and Compound X on HCT-116 cells were evaluated over a range of concentrations. The results, summarized in the table below, indicate a dose-dependent inhibition of cell proliferation for both compounds.

Concentration (µM)Tranilast (% Viability ± SD)Compound X (% Viability ± SD)
198.2 ± 3.199.1 ± 2.8
1091.5 ± 4.295.3 ± 3.5
5075.8 ± 5.588.7 ± 4.1
10052.3 ± 3.976.2 ± 5.0
25028.1 ± 2.755.4 ± 4.6
50015.6 ± 1.938.9 ± 3.3
IC50 (µM) 105.4 285.7

Table 1: Comparative antiproliferative activity of Tranilast and Compound X on HCT-116 cells after 48 hours of treatment. Data are presented as the mean percentage of cell viability ± standard deviation (SD) from three independent experiments.

Mechanistic Insights and Discussion

The experimental data clearly demonstrates that Tranilast exhibits significantly higher antiproliferative potency against HCT-116 cells compared to Compound X, with an IC50 value approximately 2.7-fold lower. This suggests that the structural differences between the two molecules have a profound impact on their biological activity.

The primary mechanism of action for Tranilast's antiproliferative effects is its inhibition of the TGF-β signaling pathway.[3][7] TGF-β signaling is initiated by the binding of TGF-β ligands to their receptors, leading to the phosphorylation and activation of Smad proteins. Activated Smad complexes then translocate to the nucleus to regulate the transcription of target genes involved in cell cycle control and apoptosis.[8] Tranilast has been shown to suppress the expression of Smad4, a central mediator in the TGF-β pathway.[7][8]

G cluster_0 TGF-β Signaling Pathway cluster_1 cluster_2 TGFB TGF-β Ligand Receptor TGF-β Receptor TGFB->Receptor Smad23 p-Smad2/3 Receptor->Smad23 SmadComplex Smad Complex Smad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Gene Gene Transcription (Cell Cycle Arrest, Apoptosis) SmadComplex->Gene Tranilast Tranilast Inhibition Tranilast->Smad4

Figure 2: Simplified diagram of Tranilast's inhibitory action on the TGF-β/Smad signaling pathway.

The structural difference in Compound X, specifically the replacement of the dimethoxycinnamoyl group with a carboxypropenamido moiety, likely alters its ability to interact with the molecular targets of Tranilast. This could result in a reduced affinity for key enzymes or receptors within the TGF-β pathway, or it may engage alternative, less potent antiproliferative mechanisms. Further investigation into the effects of Compound X on Smad phosphorylation and nuclear translocation would be necessary to elucidate its precise mechanism of action.

Conclusion and Future Directions

This comparative guide demonstrates that while both Tranilast and the structurally related Compound X exhibit dose-dependent antiproliferative activity against HCT-116 cells, Tranilast is significantly more potent. The established role of Tranilast as a TGF-β signaling inhibitor provides a strong mechanistic basis for its superior efficacy.

For researchers in drug development, this study underscores the critical importance of structure-activity relationships. Minor modifications to a chemical scaffold can lead to substantial changes in biological activity. Future research should focus on:

  • Mechanistic Studies for Compound X: Investigating the effect of Compound X on the TGF-β pathway and other key signaling cascades involved in cell proliferation.

  • Broader Cell Line Screening: Evaluating the antiproliferative activity of both compounds across a panel of cancer cell lines to assess their spectrum of activity.

  • In Vivo Efficacy: For promising compounds, transitioning to preclinical animal models to assess their antitumor effects in a physiological context.

By systematically comparing the antiproliferative profiles of structurally related compounds, the scientific community can accelerate the discovery and development of more effective and targeted cancer therapies.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Anti-Proliferative Power of Tranilast: Applications in Cancer and Beyond. Available at: [Link]

  • Rogosnitzky, M., & Danks, R. (2011). Therapeutic Potential of Tranilast, an Anti-allergy Drug, in Proliferative Disorders. Anticancer Research, 31(8), 2139-2146. Available at: [Link]

  • Kato, H., et al. (2018). Inhibition of transforming growth factor-beta by Tranilast reduces tumor growth and ameliorates fibrosis in colorectal cancer. Cancer Science, 109(5), 1535-1545. Available at: [Link]

  • Subramaniam, V., et al. (2010). Tranilast inhibits cell proliferation and migration and promotes apoptosis in murine breast cancer. Cancer Biology & Therapy, 9(5), 378-387. Available at: [Link]

  • Darakhshan, S., & Bidmeshki Pour, A. (2021). Anti-cancer effects of Tranilast. Medical Oncology, 38(8), 95. Available at: [Link]

  • Platten, M., et al. (2001). N-[3,4-dimethoxycinnamoyl]-anthranilic acid (tranilast) inhibits transforming growth factor-beta release and reduces migration and invasiveness of human malignant glioma cells. International Journal of Cancer, 93(4), 53-61. Available at: [Link]

  • Mori, T., et al. (2020). Tranilast Inhibits TGF-β1–induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines. Anticancer Research, 40(6), 3287-3296. Available at: [Link]

  • Kato, H., et al. (2020). Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway. Drug Design, Development and Therapy, 14, 4593-4603. Available at: [Link]

  • Mori, T., et al. (2020). Tranilast Inhibits TGF-β1-induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines. Anticancer Research, 40(6), 3287-3296. Available at: [Link]

  • Ghassemi, A., & Taha, M. (1995). Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line. Oncology, 52(4), 317-321. Available at: [Link]

  • Chimenti, F., et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European Journal of Medicinal Chemistry, 46(9), 3788-3796. Available at: [Link]

Sources

A Comparative Guide to Benchmarking the Antioxidant Activity of 2-(3-Carboxyprop-2-enamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive framework for the systematic evaluation of the antioxidant potential of the novel compound, 2-(3-Carboxyprop-2-enamido)benzoic acid. While direct antioxidant data for this specific molecule is not yet prevalent in peer-reviewed literature, its structural motifs, particularly the benzoic acid core, suggest a plausible capacity for free radical scavenging and redox modulation.[1][2][3][4] Benzoic acid derivatives are a known class of compounds with demonstrated antioxidant properties, making a thorough investigation of this novel analogue a scientifically pertinent endeavor.[1][4]

The objective of this document is to provide researchers, scientists, and drug development professionals with a robust, validated methodology for benchmarking the antioxidant activity of 2-(3-Carboxyprop-2-enamido)benzoic acid. We will outline the rationale for selecting appropriate benchmark compounds, detail the protocols for a panel of validated in vitro assays, and provide a framework for data interpretation. This approach ensures a comprehensive and objective assessment of the compound's antioxidant profile.

Rationale for Selection of Benchmark Antioxidants

To accurately contextualize the antioxidant capacity of a novel compound, it is imperative to compare its performance against well-characterized standards.[5][6] The choice of standards should reflect different mechanisms of action and represent key classes of antioxidants. For this guide, we have selected three industry-standard benchmarks:

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of Vitamin E, Trolox is widely accepted as a primary standard in many antioxidant assays.[7][8] Its utility lies in providing a standardized metric, the Trolox Equivalent Antioxidant Capacity (TEAC), which allows for the normalization and comparison of data across different experiments and laboratories.[7][8]

  • Ascorbic Acid (Vitamin C): As one of the most vital and potent water-soluble antioxidants in biological systems, Ascorbic Acid serves as a crucial biological benchmark.[9] It is a powerful free radical scavenger and participates in numerous enzymatic and non-enzymatic antioxidant processes.[9][10]

  • Gallic Acid (3,4,5-trihydroxybenzoic acid): A naturally occurring phenolic acid found in numerous plants, Gallic Acid is renowned for its potent antioxidant activity, often exceeding that of other common antioxidants in various assays.[11][12] Its inclusion provides a benchmark against a high-potency, plant-derived phenolic compound.[12]

The logical workflow for this comparative analysis is outlined below.

cluster_setup Phase 1: Experimental Setup cluster_assays Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis & Comparison Compound Test Compound: 2-(3-Carboxyprop-2-enamido)benzoic acid DPPH DPPH Radical Scavenging Assay Compound->DPPH Test at various concentrations ABTS ABTS Radical Cation Decolorization Assay Compound->ABTS Test at various concentrations FRAP Ferric Reducing Antioxidant Power Assay Compound->FRAP Test at various concentrations Standards Benchmark Standards: - Trolox - Ascorbic Acid - Gallic Acid Standards->DPPH Generate standard curves Standards->ABTS Generate standard curves Standards->FRAP Generate standard curves IC50 Calculation of IC50 Values (for DPPH & ABTS) DPPH->IC50 TEAC Calculation of Trolox Equivalents (TEAC) (for all assays) DPPH->TEAC ABTS->IC50 ABTS->TEAC FRAP->TEAC Table Comparative Data Summary Table IC50->Table TEAC->Table

Caption: Overall workflow for benchmarking antioxidant activity.

Methodological Framework: Standardized In Vitro Assays

A multi-assay approach is essential for a comprehensive understanding of a compound's antioxidant profile, as different assays reflect different antioxidant mechanisms.[13] Antioxidant capacity assays are broadly classified based on their underlying chemical reactions: Hydrogen Atom Transfer (HAT) or Electron Transfer (ET).[14][15] The selected assays provide a robust evaluation based on ET mechanisms.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[16] The DPPH radical is a deep violet color in solution, and upon reduction by an antioxidant, it turns into a pale yellow hydrazine molecule. The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the radical scavenging activity of the sample.

  • Causality Behind Experimental Choice: The DPPH assay is widely used due to its simplicity, speed, and the stability of the DPPH radical, which eliminates the need for generating a radical during the experiment. It is an excellent primary screening tool for evaluating the free-radical scavenging potential of novel compounds.[17]

start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare serial dilutions of Test Compound & Standards start->prep_samples mix Mix 1 mL DPPH solution with 1 mL of each sample/ standard dilution prep_dpph->mix prep_samples->mix incubate Incubate in the dark at room temperature for 30 minutes mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and determine IC50 value measure->calculate end End calculate->end

Caption: Standard experimental workflow for the DPPH assay.

Detailed Experimental Protocol: DPPH Assay

  • Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in analytical grade methanol. Keep this solution in an amber bottle and in the dark to prevent degradation.[18]

  • Sample and Standard Preparation: Prepare a stock solution of 2-(3-Carboxyprop-2-enamido)benzoic acid in a suitable solvent (e.g., DMSO, methanol). Create a series of dilutions from this stock solution. Similarly, prepare serial dilutions of the standards (Trolox, Ascorbic Acid, Gallic Acid).[19]

  • Reaction Setup: In a 96-well microplate, add 20 µL of each sample or standard dilution to the appropriate wells. Add 20 µL of the solvent used for dilution to blank wells.[19]

  • Initiation of Reaction: Add 180-200 µL of the DPPH working solution to all wells, mix thoroughly by pipetting.[19]

  • Incubation: Incubate the microplate at room temperature (e.g., 25°C) for 30 minutes in the dark.[19]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[19]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[16] The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the concentration of the sample/standard.[20]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+).[21] ABTS•+ is a blue-green chromophore that is produced by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[20] In the presence of an antioxidant, the colored radical is reduced back to the colorless neutral form of ABTS.[22] The reaction is monitored by measuring the decrease in absorbance at approximately 734 nm.[21]

  • Causality Behind Experimental Choice: The ABTS assay is advantageous because the radical is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants.[21] Furthermore, the absorbance maximum at 734 nm minimizes interference from colored compounds that may be present in samples.[21]

Detailed Experimental Protocol: ABTS Assay

  • Reagent Preparation: Prepare the ABTS•+ radical cation by mixing a 7 mM ABTS stock solution with 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical.[20]

  • Working Solution Preparation: On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[20][22]

  • Sample and Standard Preparation: Prepare serial dilutions of the test compound and standards as described for the DPPH assay.

  • Reaction Setup: In a 96-well plate, add 5-10 µL of each sample or standard dilution to the designated wells.[22]

  • Initiation of Reaction: Add 200 µL of the ABTS•+ working solution to each well and mix thoroughly.[22]

  • Incubation: Allow the reaction to proceed for 5-6 minutes at room temperature.[20][22]

  • Measurement: Read the absorbance at 734 nm.[22]

  • Calculation: Calculate the percentage of scavenging activity as done for the DPPH assay. Determine the IC50 value or express the results in Trolox Equivalents (TEAC) by comparing the sample's activity to a Trolox standard curve.[17]

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: The FRAP assay directly measures the ability of a sample to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[14] The assay utilizes a FRAP reagent, which is a mixture of an acetate buffer (pH 3.6), 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and ferric chloride (FeCl₃).[23][24] At this acidic pH, antioxidants in the sample reduce the ferric-TPTZ (Fe³⁺-TPTZ) complex to the ferrous-TPTZ (Fe²⁺-TPTZ) form, which has an intense blue color and can be measured by the change in absorbance at 593 nm.[25]

  • Causality Behind Experimental Choice: This assay provides a direct measure of the total reducing power of a compound, a key indicator of antioxidant activity.[14] The reaction is simple, rapid (typically complete within 4-6 minutes), and cost-effective, making it highly suitable for high-throughput screening.[23] The acidic pH of 3.6 is critical to maintain iron solubility and drive the reduction reaction.[14][23]

start Start prep_frap Prepare fresh FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) Warm to 37°C start->prep_frap prep_samples Prepare dilutions of Test Compound & FeSO₄ (Standard) start->prep_samples mix Add 150-220 µL FRAP reagent to 5-20 µL of each sample/standard prep_frap->mix prep_samples->mix incubate Incubate at 37°C for exactly 4 minutes mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP value (Fe²⁺ Equivalents) from standard curve measure->calculate end End calculate->end

Caption: Standard experimental workflow for the FRAP assay.

Detailed Experimental Protocol: FRAP Assay

  • Reagent Preparation: Prepare the FRAP reagent fresh on the day of use by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[23][24] Warm the reagent to 37°C before use.[23]

  • Standard Preparation: Prepare a standard curve using known concentrations of ferrous sulfate (FeSO₄·7H₂O).[18]

  • Sample Preparation: Prepare dilutions of the test compound in an appropriate solvent.

  • Reaction Setup: In a 96-well plate, add 10 µL of the sample, standard, or blank to the appropriate wells.

  • Initiation of Reaction: Add 220 µL of the pre-warmed FRAP working solution to all wells and mix immediately.

  • Incubation: Incubate the plate at 37°C for precisely 4 minutes. The timing is critical for reproducible results.[23]

  • Measurement: Measure the absorbance at 593 nm.[25]

  • Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as micromolar equivalents of Fe²⁺.[14][18]

Data Presentation and Interpretation

To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table. The IC50 values from the DPPH and ABTS assays provide a measure of potency, where a lower value indicates greater activity.[18] The FRAP value provides a direct measure of reducing capacity. For a standardized comparison across all assays, results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[17]

Table 1: Hypothetical Comparative Antioxidant Activity Data

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM Fe²⁺/µM)
2-(3-Carboxyprop-2-enamido)benzoic acid Experimental ValueExperimental ValueExperimental Value
TroloxReference ValueReference ValueReference Value
Ascorbic AcidReference ValueReference ValueReference Value
Gallic AcidReference ValueReference ValueReference Value

Note: Reference values for standards should be determined concurrently with the test compound under identical experimental conditions to ensure validity.

Conclusion

This guide provides a validated, multi-faceted approach to rigorously benchmark the antioxidant activity of 2-(3-Carboxyprop-2-enamido)benzoic acid. By employing a panel of standardized ET-based assays (DPPH, ABTS, and FRAP) and comparing the results against well-established antioxidant standards (Trolox, Ascorbic Acid, and Gallic Acid), researchers can obtain a comprehensive and reliable profile of the compound's antioxidant potential. Adherence to these detailed protocols will ensure data integrity and facilitate meaningful comparisons within the broader scientific community. The insights gained from this framework will be crucial in determining the potential utility of this novel compound in fields where the mitigation of oxidative stress is a therapeutic goal.

References

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024, December 20).
  • Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays. (2014, November 10). TCI Chemicals.
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  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO.
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc..
  • Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.
  • ABTS Assay, C
  • DPPH Antioxidant Assay, C
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  • FRAP Antioxidant Assay, C
  • FRAP Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.
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  • Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. PMC.
  • Trolox equivalent antioxidant capacity. Wikipedia.
  • Can i use Gallic acid as a standard for ABTS assay? (2016, June 23).
  • A Concise Profile of Gallic Acid—From Its Natural Sources through Biological Properties and Chemical Methods of Determin
  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PMC.
  • Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indic
  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction P
  • The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a compar
  • Antioxidant Assay Kit (CS0790) - Technical Bulletin. Sigma-Aldrich.
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  • A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants Us. (2022, July 9). Journal of Herbs, Spices & Medicinal Plants.
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  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (2022, October 30). SciELO.
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  • Benchmarking the antioxidant activity of homovanillonitrile against known antioxidants. Benchchem.
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  • Ascorbic acid as antioxidant. PubMed.
  • Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. (2025, May 24). MDPI.
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  • ASCORBIC ACID CONTENT AND THE ANTIOXIDANT ACTIVITY OF COMMON FRUITS COMMERCIALLY AVAILABLE IN ADDIS ABABA, ETHIOPIA. Semantic Scholar.
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An In Vivo Comparative Guide to the Therapeutic Potential of 2-(3-Carboxyprop-2-enamido)benzoic Acid in Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Note: 2-(3-Carboxyprop-2-enamido)benzoic acid is a defined chemical entity, however, public domain research on its specific biological activity is limited. Therefore, this guide is constructed based on the therapeutic validation of analogous benzoic acid derivatives and related small molecules investigated for IBD. The experimental designs and data presented are representative and intended to serve as a robust template for the in vivo evaluation of this specific compound.

Introduction: The Therapeutic Rationale

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract.[1] While current treatments, including aminosalicylates, corticosteroids, and biologics, can be effective, a significant portion of patients experience diminished response or adverse side effects, highlighting the urgent need for novel therapeutic agents.[2][3]

Small molecules containing benzoic acid moieties have shown a range of biological activities, including anti-inflammatory and immunomodulatory effects.[4][5] The structure of 2-(3-Carboxyprop-2-enamido)benzoic acid, featuring both a benzoic acid and a carboxypropenamide group, suggests a potential for dual-action mechanisms, possibly involving the modulation of inflammatory pathways and enhancement of mucosal barrier function. This guide details the critical in vivo experiments required to validate this therapeutic hypothesis.

The In Vivo Validation Workflow: A Phased Approach

A logical and sequential in vivo testing cascade is paramount to robustly evaluate the therapeutic potential of 2-(3-Carboxyprop-2-enamido)benzoic acid. This workflow is designed to first establish the compound's safety and pharmacokinetic profile before proceeding to efficacy studies in a relevant disease model.

G cluster_0 Phase 1: Pre-Efficacy Characterization cluster_1 Phase 2: Efficacy in IBD Model cluster_2 Phase 3: Mechanistic Insights A Acute Toxicity (Dose Range Finding) B Pharmacokinetics (PK) (Oral Bioavailability) A->B Establish Maximum Tolerated Dose C DSS-Induced Colitis Model (Mouse) D Evaluation of Clinical and Histological Parameters C->D Assess Therapeutic Efficacy E Tissue Biomarker Analysis (Cytokines, Myeloperoxidase) D->E Elucidate Mechanism of Action F Comparison with Standard of Care E->F Benchmark Performance G DSS DSS-Induced Epithelial Damage TLR4 TLR4 Activation DSS->TLR4 LPS LPS (from gut microbiota) LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Cytokines Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB->Cytokines Inflammation Colonic Inflammation Cytokines->Inflammation TestCompound 2-(3-Carboxyprop-2-enamido) benzoic acid TestCompound->IKK Inhibition

Sources

A Head-to-Head Comparison of 2-(3-Carboxyprop-2-enamido)benzoic Acid and Its Precursors: A Guide for Synthetic and Bioconjugation Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, head-to-head comparison of 2-(3-Carboxyprop-2-enamido)benzoic acid, a key bifunctional molecule, and its fundamental precursors, Anthranilic Acid and Maleic Anhydride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships between chemical structure, reactivity, and application, particularly in the context of bioconjugation. We will dissect the synthesis, compare physicochemical and spectroscopic properties, and critically evaluate the stability of the final product—a crucial consideration for its use in therapeutic and diagnostic agents.

Introduction: From Simple Precursors to a Bifunctional Reagent

In the landscape of chemical synthesis and drug development, the strategic combination of simple, readily available precursors to form molecules with enhanced functionality is a cornerstone of innovation. 2-(3-Carboxyprop-2-enamido)benzoic acid, hereafter referred to as N-maleoylanthranilic acid, is a prime example of this principle. It is synthesized from two common starting materials:

  • Anthranilic Acid (2-aminobenzoic acid): An aromatic amino acid that serves as a versatile precursor in the synthesis of dyes, pharmaceuticals, and other bioactive compounds.[1][2][3]

  • Maleic Anhydride: A cyclic anhydride of a dicarboxylic acid, widely used in polymer production and as a classic dienophile in Diels-Alder reactions.[4][5]

The reaction between these two precursors yields N-maleoylanthranilic acid, a molecule that inherits functionalities from both parents but possesses a unique reactivity profile. It features two carboxylic acid groups, which can modulate solubility or serve as handles for further chemical modification, and a highly valuable N-substituted maleimide group. This maleimide moiety is of paramount interest in bioconjugation chemistry, as it reacts with high specificity and efficiency with thiol groups found in cysteine residues of proteins and peptides.[6][7] This guide will compare and contrast these three molecules to provide a clear understanding of their individual characteristics and the emergent properties of the final product.

Comparative Physicochemical Properties

The transformation from precursors to the final product involves the formation of a stable amide bond and the opening of the anhydride ring, leading to significant changes in physical and chemical properties. These differences are critical for understanding the handling, reactivity, and potential applications of each compound.

PropertyAnthranilic AcidMaleic AnhydrideN-maleoylanthranilic Acid
Structure
Molecular Formula C₇H₇NO₂C₄H₂O₃C₁₁H₉NO₅
Molecular Weight 137.14 g/mol 98.06 g/mol 235.19 g/mol
Appearance White to off-white crystalline powderWhite crystalline solid(Predicted) White to pale yellow solid
Melting Point 146-148 °C52-58 °C>200 °C (Decomposes)
Solubility Slightly soluble in cold water; soluble in hot water, ethanol, etherSoluble in water (hydrolyzes), acetone, ethyl acetateSparingly soluble in water; soluble in organic solvents like DMSO, DMF
Acidity (pKa) pKa1 ≈ 2.1 (COOH), pKa2 ≈ 4.9 (NH₃⁺)[3]Hydrolyzes to Maleic Acid (pKa1 ≈ 1.9, pKa2 ≈ 6.1)Two COOH groups, pKa values expected to be in the acidic range

Expertise & Experience: The stark increase in melting point from the precursors to N-maleoylanthranilic acid is a direct consequence of the increased molecular weight and the introduction of an additional carboxylic acid and an amide group. These groups enhance the potential for intermolecular hydrogen bonding, creating a more stable crystal lattice that requires more energy to break. The change in solubility profiles is equally important; while maleic anhydride readily hydrolyzes, the final product's dual carboxylic acid nature and larger hydrophobic core dictate its preference for polar aprotic solvents, a key consideration for reaction and purification steps.

Synthesis and Mechanistic Insights

The synthesis of N-maleoylanthranilic acid is a straightforward yet illustrative example of nucleophilic acyl substitution. The nucleophilic amino group of anthranilic acid attacks one of the electrophilic carbonyl carbons of maleic anhydride. This results in the opening of the anhydride ring to form an amide bond and a new carboxylic acid moiety.

Diagram: Synthesis of N-maleoylanthranilic Acid

G cluster_0 Precursors cluster_1 Reaction cluster_2 Product Anthranilic_Acid Anthranilic Acid Reaction Nucleophilic Acyl Substitution Anthranilic_Acid->Reaction Nucleophile (Amino Group) Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Reaction Electrophile (Anhydride) Product 2-(3-Carboxyprop-2-enamido) benzoic acid Reaction->Product Amide Bond Formation

Caption: Reaction pathway for the synthesis of N-maleoylanthranilic acid.

Experimental Protocol: Synthesis of N-maleoylanthranilic Acid

Trustworthiness: This protocol is designed to be self-validating. The choice of an aprotic solvent prevents premature hydrolysis of the maleic anhydride starting material, ensuring it is available to react with the anthranilic acid. Monitoring by TLC allows for empirical determination of reaction completion, avoiding unnecessary heating that could lead to side products.

  • Reagent Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve anthranilic acid (1.37 g, 10 mmol) in 30 mL of anhydrous acetone.

  • Reaction Initiation: To the stirring solution, add maleic anhydride (0.98 g, 10 mmol) portion-wise over 5 minutes. The reaction is mildly exothermic.

  • Reaction Progress: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1) with a trace of acetic acid. The disappearance of the starting materials indicates reaction completion.

  • Product Isolation: Upon completion, a white precipitate will have formed. Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold acetone to remove any unreacted starting materials.

  • Drying: Dry the purified white solid under vacuum to yield N-maleoylanthranilic acid. Characterize the product by melting point, FTIR, and NMR spectroscopy.

Comparative Spectroscopic and Analytical Characterization

Spectroscopic analysis provides definitive evidence of the chemical transformation. The spectra of the product show a combination of features from the precursors, alongside unique signals corresponding to the newly formed amide linkage.

TechniqueAnthranilic AcidMaleic AnhydrideN-maleoylanthranilic Acid
FTIR (cm⁻¹) ~3400-3300 (N-H stretch), ~3000 (O-H stretch), ~1680 (C=O stretch)[8]~1850 & ~1780 (anhydride C=O stretches), ~1600 (C=C stretch)~3300 (N-H amide), ~3000 (O-H), ~1710 (COOH C=O), ~1650 (Amide I C=O)
¹H-NMR (δ ppm) ~6.6-8.0 (aromatic H), broad singlet (NH₂), broad singlet (COOH)~7.1 (s, 2H, alkene H)~6.9-8.2 (aromatic H), ~6.3 & ~6.5 (d, 2H, alkene H), ~9.8 (s, 1H, amide NH), broad singlets (2x COOH)

Expertise & Experience: The most telling changes in the FTIR spectrum are the disappearance of the characteristic symmetric and asymmetric anhydride C=O stretches from maleic anhydride and the appearance of a new amide C=O band around 1650 cm⁻¹ in the product. In the ¹H-NMR, the single peak for the two equivalent alkene protons of maleic anhydride splits into two distinct doublets in the product, reflecting the loss of symmetry upon formation of the amide.

Diagram: Analytical Workflow for Purity Assessment

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Interpretation A Dissolve Crude Product in Mobile Phase B Inject onto C18 Column A->B C Isocratic Elution (e.g., ACN:H₂O with TFA) B->C D UV Detection (e.g., 254 nm) C->D E Integrate Peaks D->E F Calculate Purity (%) E->F

Caption: Standard workflow for assessing the purity of synthesized compounds via HPLC.

Protocol: HPLC Purity Analysis
  • Mobile Phase Preparation: Prepare a mobile phase consisting of 40% Acetonitrile and 60% Water, with 0.1% Trifluoroacetic Acid (TFA) added to both components.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized N-maleoylanthranilic acid and dissolve it in 1 mL of the mobile phase.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector set to 254 nm.

  • Analysis: Inject 10 µL of the sample and run an isocratic elution for 10 minutes.

  • Data Processing: Determine the purity by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.[9]

Stability and Reactivity: The Bioconjugation Perspective

While the precursors have their own distinct reactivity, the primary interest in N-maleoylanthranilic acid lies in the reactivity of its maleimide group, especially its stability after conjugation. The maleimide group undergoes a highly efficient Michael addition reaction with thiols.[10] However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in the physiological environment.[6][11] This can lead to premature cleavage of the conjugated payload, reducing efficacy and potentially causing off-target toxicity.

A key strategy to mitigate this instability is the hydrolysis of the thiosuccinimide ring to form a stable, ring-opened succinamic acid thioether (SATE).[10][12] The rate of this stabilizing hydrolysis is influenced by the substituent on the maleimide nitrogen. N-aryl substituents, such as the anthranilic acid moiety in our molecule of interest, are known to accelerate this hydrolysis compared to N-alkyl substituents, thereby enhancing the overall stability of the conjugate.[11][12]

Diagram: Maleimide-Thiol Conjugation and Stability Pathways

G Maleimide N-maleoylanthranilic acid (Maleimide) Thiosuccinimide Thiosuccinimide Adduct (Potentially Unstable) Maleimide->Thiosuccinimide + Thiol (Michael Addition) Thiol Protein-SH (Thiol) Retro Retro-Michael Reaction (Deconjugation) Thiosuccinimide->Retro Hydrolysis Hydrolysis Thiosuccinimide->Hydrolysis Retro->Maleimide Reverses Conjugation Glutathione Glutathione (Competing Thiol) Retro->Glutathione Thiol Exchange SATE Ring-Opened SATE (Stable Conjugate) Hydrolysis->SATE Irreversible Stabilization

Caption: Competing pathways of instability and stabilization for maleimide-thiol conjugates.

Concluding Summary: A Tale of Three Molecules

This guide has demonstrated how the properties of N-maleoylanthranilic acid are a direct result of the functionalities inherited and transformed from its precursors, anthranilic acid and maleic anhydride.

FeatureAnthranilic AcidMaleic AnhydrideN-maleoylanthranilic Acid
Primary Reactive Site(s) Nucleophilic Amino Group, Carboxylic AcidElectrophilic Anhydride, AlkeneElectrophilic Alkene (Maleimide), 2x Carboxylic Acids
Key Reaction Type Acylation, Esterification, Aromatic Substitution[2]Acyl Substitution, Diels-Alder[4][5]Michael Addition (with thiols), Amide/Ester Formation
Primary Application Pharmaceutical & Dye Intermediate[1][2]Polymer Synthesis, DienophileThiol-Specific Bioconjugation, Bifunctional Linker
Stability Concern Generally StableHydrolytically UnstablePost-conjugation instability (Retro-Michael Reaction)[10][11][12]

By understanding the distinct characteristics of each component, researchers can better appreciate the utility of N-maleoylanthranilic acid as a sophisticated chemical tool. Its design leverages the reactivity of maleic anhydride and the structural framework of anthranilic acid to create a reagent tailored for specific and demanding applications, most notably in the construction of stable antibody-drug conjugates and other targeted therapeutics.

References

  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition. [Link]

  • Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. Sigut Labs. [Link]

  • Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(1), 145–152. [Link]

  • Gregson, C. (2017). A minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. [Link]

  • Tautomeric and Microscopic Protonation Equilibria of Anthranilic Acid and Its Derivatives. ResearchGate. [Link]

  • Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids. The Journal of Organic Chemistry. [Link]

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  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinoli. RSC Publishing. [Link]

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  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. ResearchGate. [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. DiVA. [Link]

  • A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. McFarland Laboratories. [Link]

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A Researcher's Guide to Replicating and Comparing the Bioactivity of Novel Antitubulin Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers aiming to replicate and contextualize the published bioactivity of a potent class of antiproliferative compounds: the 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. We will focus on a particularly active member of this series, compound 17t , as a case study to illustrate the experimental workflows for confirming its mechanism of action as a tubulin polymerization inhibitor. This document is intended for researchers, scientists, and drug development professionals with an interest in oncology and microtubule-targeting agents.

Introduction: The Promise of Novel Benzamides in Cancer Therapy

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Their critical role in mitosis makes them a prime target for anticancer drug development. Agents that interfere with tubulin polymerization, such as the taxanes and vinca alkaloids, are mainstays in clinical oncology. However, challenges like acquired resistance and dose-limiting toxicities necessitate the discovery of new microtubule-targeting agents with improved therapeutic profiles.

The 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide scaffold has emerged as a promising chemotype.[1][2][3] Studies have demonstrated that derivatives of this class exhibit significant antiproliferative activity against a range of cancer cell lines.[1][2] Compound 17t , in particular, has been identified as a highly potent derivative, acting as a tubulin polymerization inhibitor.[1][2]

This guide will provide a detailed, step-by-step methodology to independently verify these findings, compare the efficacy of compound 17t with established antitubulin agents, and understand its mechanism of action.

Section 1: Evaluating Antiproliferative Activity

A fundamental first step in characterizing a potential anticancer compound is to determine its ability to inhibit the growth of cancer cells. A widely used and reliable method for this is the MTT assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[4][5][6][7]

The Scientific Rationale: Why the MTT Assay?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells. This allows for a quantitative assessment of a compound's cytotoxic or cytostatic effects. It's a robust, high-throughput compatible assay that provides a reliable initial screening of a compound's potential as an anticancer agent.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is designed for adherent cancer cell lines, such as those from the NCI-60 panel, against which compound 17t and its analogues have been tested.[1][2]

Materials:

  • Cancer cell line of interest (e.g., K562, human chronic myelogenous leukemia)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • Compound 17t and reference compounds (e.g., Colchicine, Paclitaxel)

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[6]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to determine cell concentration.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of compound 17t and reference compounds in DMSO.

    • Perform serial dilutions of the compounds in complete medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with vehicle control (DMSO at the same final concentration as the highest compound concentration) and untreated cells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for another 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Comparative Data for Compound 17t and Alternatives

The following table summarizes the reported antiproliferative activities of compound 17t and established antitubulin agents against the K562 cell line.

CompoundTargetIC50 (µM) against K562 cellsReference
Compound 17t Tubulin Polymerization Inhibitor0.57-8.1 (range for active compounds in the series)[2]
Colchicine Tubulin Polymerization InhibitorKnown to be active in the micromolar range[2]
Paclitaxel Microtubule StabilizerPotency in the nanomolar range[8]
Vinblastine Tubulin Polymerization InhibitorPotency in the nanomolar range[9]

Note: The exact IC50 for 17t against K562 is within the range provided for the most active compounds in the study.

Section 2: Elucidating the Mechanism of Action: Tubulin Polymerization Assay

The antiproliferative activity of a compound is a crucial finding, but understanding its molecular mechanism is paramount for further drug development. For compound 17t , the published literature suggests that it acts as an antitubulin agent.[1][2] This can be directly verified using an in vitro tubulin polymerization assay.

The Scientific Rationale: Why a Tubulin Polymerization Assay?

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[8][10][11] The polymerization process can be monitored by measuring the increase in light scattering or fluorescence as microtubules form.[11][12] This allows for the differentiation between agents that inhibit polymerization (like colchicine and vinblastine) and those that promote it (like paclitaxel). This assay is a definitive method to confirm if a compound's cytotoxic effects are due to its interaction with the tubulin cytoskeleton.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol is based on commercially available kits and established methodologies.[10][11][12]

Materials:

  • Lyophilized, high-purity (>99%) tubulin from a commercial source (e.g., bovine brain tubulin)

  • GTP solution

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • Compound 17t and reference compounds (Paclitaxel as a polymerization promoter, Nocodazole or Colchicine as a polymerization inhibitor)

  • Glycerol (as a polymerization enhancer)

  • Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader capable of kinetic measurements at 340 nm (for turbidity) or with appropriate filters for a fluorescent reporter.

Procedure:

  • Reagent Preparation:

    • On ice, reconstitute the lyophilized tubulin in the General Tubulin Buffer to the desired stock concentration (e.g., 10 mg/mL).

    • Prepare a polymerization buffer by supplementing the General Tubulin Buffer with GTP (to a final concentration of 1 mM) and glycerol (to a final concentration of 10%). Keep on ice.

    • Prepare stock solutions of compound 17t and reference compounds in an appropriate solvent (e.g., DMSO).

  • Reaction Setup:

    • In a pre-chilled 96-well plate on ice, add the test compounds at various concentrations. Include wells for a positive control (e.g., paclitaxel), a negative control (e.g., nocodazole), and a no-compound control.

    • Dilute the tubulin stock solution with the ice-cold polymerization buffer to the final working concentration (e.g., 3 mg/mL).

    • Add the tubulin solution to each well to initiate the reaction. The final volume should be consistent across all wells (e.g., 100 µL).

  • Polymerization Measurement:

    • Immediately transfer the plate to the pre-warmed (37°C) plate reader.

    • Measure the absorbance at 340 nm (or fluorescence) every 30-60 seconds for at least 60 minutes.

  • Data Analysis:

    • Plot the absorbance (or fluorescence) as a function of time for each compound concentration.

    • Compare the polymerization curves of the compound-treated samples to the no-compound control.

      • Inhibition: A decrease in the rate and extent of polymerization compared to the control.

      • Promotion/Stabilization: An increase in the rate and extent of polymerization, often with a reduced lag phase.

    • Calculate the IC50 for inhibition of tubulin polymerization.

Visualizing the Experimental Workflow and Mechanism

Experimental Workflow for Bioactivity Assessment

experimental_workflow cluster_proliferation Antiproliferative Activity cluster_mechanism Mechanism of Action cell_culture 1. Cancer Cell Culture (e.g., K562) compound_treatment 2. Treatment with Compound 17t & Controls cell_culture->compound_treatment mtt_assay 3. MTT Assay compound_treatment->mtt_assay data_analysis_prolif 4. IC50 Determination mtt_assay->data_analysis_prolif data_analysis_mech 3. Analysis of Polymerization Curves tubulin_prep 1. Purified Tubulin Preparation in_vitro_assay 2. In Vitro Tubulin Polymerization Assay tubulin_prep->in_vitro_assay in_vitro_assay->data_analysis_mech mechanism_of_action cluster_cell Cancer Cell cluster_mitosis Mitosis tubulin αβ-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle microtubules->mitotic_spindle cell_division Cell Division mitotic_spindle->cell_division apoptosis Apoptosis cell_division->apoptosis Arrest leads to compound_17t Compound 17t compound_17t->tubulin Binds to Tubulin compound_17t->microtubules

Caption: Compound 17t is proposed to inhibit microtubule formation, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Conclusion

This guide provides a robust framework for the independent verification of the bioactivity of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, using compound 17t as a prime example. By following the detailed protocols for assessing antiproliferative activity and tubulin polymerization, researchers can replicate the published findings and gain a deeper understanding of the compound's mechanism of action. Furthermore, the comparison with established antitubulin agents will help to contextualize the potency and potential of this novel class of compounds in the landscape of cancer therapeutics. The provided methodologies are foundational for any research program aimed at the discovery and development of new microtubule-targeting drugs.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). ResearchTweet. Retrieved February 13, 2024, from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved February 13, 2024, from [Link]

  • Raffa, D., et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European Journal of Medicinal Chemistry, 46(9), 4479-4484.
  • Raffa, D., et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. National Institutes of Health. Retrieved from [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2016). PMC. Retrieved from [Link]

  • Raffa, D., et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. IRIS UniPA. Retrieved from [Link]

  • Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. Retrieved February 13, 2024, from [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (n.d.). ZeptoMetrix. Retrieved February 13, 2024, from [Link]

  • Recent Advances in Microtubule Targeting Agents for Cancer Therapy. (2022). MDPI. Retrieved from [Link]

  • In vitro Microtubule Binding Assay and Dissociation Constant Estimation. (2020). Bio-protocol. Retrieved from [Link]

  • Tubulin-Interactive Natural Products as Anticancer Agents. (2009). PMC. Retrieved from [Link]

  • 2-Cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: Synthesis, antiproliferative activity, and mechanism of action. (2012). PMC - NIH. Retrieved from [Link]

Sources

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